molecular formula C8H18O<br>C7H15CH2OH<br>C8H18O<br>CH3(CH2)3CH(CH2CH3)CH2OH<br>C8H18O B147073 6-Methyl-1-heptanol CAS No. 26952-21-6

6-Methyl-1-heptanol

Cat. No.: B147073
CAS No.: 26952-21-6
M. Wt: 130.23 g/mol
InChI Key: BWDBEAQIHAEVLV-UHFFFAOYSA-N
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Description

Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180°F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals.
6-methylheptan-1-ol is a primary alcohol that is heptane which is substituted by a methyl group at position 6 and a hydroxy group at position 1. It has a role as a mammalian metabolite. It is a primary alcohol and a volatile organic compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylheptan-1-ol
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InChI

InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3
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InChI Key

BWDBEAQIHAEVLV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CCCCCO
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Molecular Formula

C8H18O, Array
Record name ISOOCTYL ALCOHOL
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DSSTOX Substance ID

DTXSID50872375
Record name 6-Methyl-1-heptanol
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Molecular Weight

130.23 g/mol
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Physical Description

Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals., Liquid, Clear, colorless liquid; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a faint, pleasant odor., Clear, colorless liquid.
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Boiling Point

367 °F at 760 mmHg (USCG, 1999), 188 °C; 95.8 °C at 20 atm, 83-91 °C, 367 °F
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Flash Point

180 °F (USCG, 1999), 82 °C, 180 °F (82 °C) (Open cup), 82 °C o.c., 180 °F (open-cup), (oc) 180 °F
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Solubility

Insoluble (NIOSH, 2023), Soluble in ethanol, ether, In water, 640 mg/L at 25 °C, Solubility in water: none, Insoluble
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Density

0.832 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8176 at 25 °C, Bulk density = 6.95 lb/gal, Relative density (water = 1): 0.83, 0.832, 0.83
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Vapor Density

Relative vapor density (air = 1): 4.5
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Vapor Pressure

1.03 mmHg (USCG, 1999), 0.34 [mmHg], 0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/, Vapor pressure, Pa at 20 °C: 50, 0.4 mmHg
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Color/Form

Clear, colorless liquid.

CAS No.

26952-21-6, 1653-40-3, 40742-11-8, 68526-83-0, 68551-09-7
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Melting Point

less than 212 °F (USCG, 1999), -106 °C, <212 °F, <-105 °F
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Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methyl-1-heptanol, a valuable branched-chain alcohol with applications across various scientific and industrial fields. This document details its chemical and physical properties, synthesis methodologies, primary applications, and safety and handling guidelines.

Chemical and Physical Properties

This compound, also known as isooctanol, is a primary alcohol with the chemical formula C8H18O.[1] Its structure consists of a seven-carbon chain with a methyl group at the sixth position and a hydroxyl group at the first position.[1] The primary Chemical Abstracts Service (CAS) number for this compound is 1653-40-3.[2][3][4][5] Another CAS number, 26952-21-6, is also associated with this compound, often referring to mixtures of methyl heptanols or isooctyl alcohols.[3][6][7]

The physical and chemical properties of this compound are summarized in the table below:

PropertyValueSource(s)
Molecular Formula C8H18O[1][4]
Molecular Weight 130.23 g/mol [1][3][4]
CAS Number 1653-40-3[2][3][4][5]
Appearance Clear, colorless liquid[8]
Odor Faint, pleasant, mild[8]
Melting Point -106 °C[5]
Boiling Point 187-189 °C at 760 mmHg[9]
Density 0.8175 - 0.823 g/cm³ at 25 °C[5][8]
Solubility in Water 640 - 647 mg/L at 25 °C (poorly soluble)[1][9]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform, and methanol[1][5][9]
Flash Point 71.1 - 82 °C (160 - 180 °F)[8][9]
Vapor Pressure 0.284 mmHg at 25 °C (estimated)[9]
Refractive Index 1.4255[5]
LogP (o/w) 2.721 - 2.8 (estimated)[3][9]

Synthesis of this compound

Several synthetic routes can be employed to produce this compound. The most common methods include the reduction of 6-methylheptanoic acid, a Grignard reaction with formaldehyde (B43269), and the hydroformylation of corresponding alkenes.

Experimental Protocols

While detailed, step-by-step protocols for the synthesis of this compound are not extensively published, generalized procedures for the key reactions are well-established in organic chemistry.

a) Reduction of 6-Methylheptanoic Acid

This method involves the reduction of the carboxylic acid to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).

  • Materials: 6-methylheptanoic acid, lithium aluminum hydride (LiAlH4), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), dilute sulfuric acid, and a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Procedure:

    • A solution of 6-methylheptanoic acid in an anhydrous ether solvent is added dropwise to a stirred suspension of an excess of LiAlH4 in the same solvent, typically under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (e.g., 0 °C in an ice bath).

    • After the addition is complete, the reaction mixture is stirred, often at room temperature or with gentle reflux, until the reaction is complete (monitored by techniques like thin-layer chromatography).

    • The reaction is then carefully quenched by the slow, sequential addition of water, followed by a dilute acid solution to neutralize the mixture and dissolve the aluminum salts.

    • The organic layer is separated, and the aqueous layer is extracted with additional ether.

    • The combined organic extracts are washed, dried over an anhydrous drying agent, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

    • The final product can be purified by distillation.

b) Grignard Reaction with Formaldehyde

This synthesis involves the reaction of a Grignard reagent, specifically 5-methylhexylmagnesium bromide, with formaldehyde.[10]

  • Materials: 1-bromo-5-methylhexane (B1585216), magnesium turnings, anhydrous diethyl ether or THF, formaldehyde (or a source like paraformaldehyde), and an acidic workup solution (e.g., aqueous ammonium (B1175870) chloride or dilute hydrochloric acid).

  • Procedure:

    • The Grignard reagent (5-methylhexylmagnesium bromide) is prepared by reacting 1-bromo-5-methylhexane with magnesium turnings in anhydrous ether.

    • Formaldehyde gas, generated by heating paraformaldehyde, is bubbled through the stirred Grignard reagent solution.[11] Alternatively, the Grignard reagent can be added to a cooled solution of formaldehyde in ether.

    • The reaction mixture is stirred for a period to ensure complete reaction, forming a magnesium alkoxide complex.

    • The reaction is quenched by the careful addition of an acidic aqueous solution.

    • The product is extracted into the ether layer, which is then washed, dried, and the solvent evaporated.

    • Purification of the resulting this compound is typically achieved through distillation.

c) Hydroformylation of Isohexene

This industrial process, also known as the oxo process, involves the reaction of an alkene (like isohexene) with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form an aldehyde, which is then hydrogenated to the alcohol.

  • Materials: Isohexene (a mixture of methyl-pentenes), syngas (CO and H2), a rhodium or cobalt-based catalyst, and a suitable solvent.

  • Procedure:

    • The isohexene is reacted with carbon monoxide and hydrogen in a high-pressure reactor containing a suitable catalyst, such as a rhodium-based complex. This step forms 6-methylheptanal.

    • The resulting aldehyde is then hydrogenated in a subsequent step, often in the same reactor or a separate one, using a hydrogenation catalyst (e.g., nickel or a noble metal catalyst) to produce this compound.

    • The product is then purified through distillation.

Visualization of Synthesis Pathways

The following diagram illustrates the logical relationships between the starting materials and the final product in the described synthesis routes.

Synthesis_Pathways cluster_start Starting Materials cluster_reagents Reagents & Intermediates 6-methylheptanoic_acid 6-Methylheptanoic Acid 1-bromo-5-methylhexane 1-Bromo-5-methylhexane Grignard_reagent 5-Methylhexyl- magnesium Bromide 1-bromo-5-methylhexane->Grignard_reagent Mg Magnesium Mg->Grignard_reagent Formaldehyde Formaldehyde This compound This compound Formaldehyde->this compound Isohexene Isohexene 6-methylheptanal 6-Methylheptanal Isohexene->6-methylheptanal Hydroformylation Syngas Syngas (CO + H2) Syngas->6-methylheptanal LiAlH4 LiAlH4 LiAlH4->this compound Grignard_reagent->this compound Grignard Reaction 6-methylheptanal->this compound Hydrogenation

Caption: Synthetic routes to this compound.

Applications

This compound has a range of applications in different industries:

  • Fragrance and Flavor Industry: It is used as a component in fragrances due to its pleasant odor profile and as a flavoring agent in some food products.[1][2][7]

  • Solvent: Its moderate polarity makes it an effective solvent in various chemical processes.[1][7]

  • Chemical Intermediate: It serves as a precursor in the synthesis of other chemical compounds, such as surfactants, plasticizers, and specialty esters.[1][2][7]

  • Lubricants and Hydraulic Fluids: It is also used in the formulation of cutting and lubricating oils, as well as hydraulic fluids.[8]

Natural Occurrence

This compound has been identified as a minor component in castoreum, a secretion from beavers, suggesting a potential role in animal chemical communication.[7][9] It has also been detected in the leaves of tobacco plants.[7][9]

Safety and Handling

While comprehensive toxicological data is limited, this compound is considered an irritant.[8] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood.

  • Fire Safety: The compound is flammable, so avoid open flames and other ignition sources.[8]

  • First Aid:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Wash the affected area with soap and water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Rinse mouth with water and seek medical attention.

Always consult the Safety Data Sheet (SDS) for detailed safety information before use.

References

A Technical Guide to the Physical Properties of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 6-Methyl-1-heptanol (CAS No: 1653-40-3), an important organic compound with applications as a solvent and chemical intermediate. The data and methodologies presented herein are intended to support research and development activities where this compound is utilized.

Core Physical Properties

This compound is a primary alcohol characterized by a heptane (B126788) backbone with a methyl group at the sixth carbon and a hydroxyl group at the first carbon. It appears as a clear, colorless liquid with a mild, pleasant odor.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

PropertyValueUnitsNotes
Molecular Formula C₈H₁₈O-[1][2][3][4]
Molecular Weight 130.23 g/mol [1][5][6]
Boiling Point 187 to 189°Cat 760 mmHg[7]
460.15 to 460.75K[1][3]
Melting Point -106°C[2][6][8][9][10]
Density 0.8175 to 0.832g/mLat 20-25 °C[1][2][8][9][10][11]
Refractive Index 1.4251 to 1.426-at 25 °C[8][12][9][10]
Vapor Pressure 0.284mmHgat 25 °C (estimated)[7]
Flash Point 71.1 to 82°C[1][6][7]
Solubility in Water 640 to 647mg/Lat 25 °C[1][6][7]
logP (o/w) 2.721 to 2.8-(estimated)[1][6][7]

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental to the characterization of a chemical substance. Below are detailed methodologies for measuring the key properties of liquid compounds like this compound.

Boiling Point Determination by Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[13] Simple distillation is a common and effective method for determining the boiling point of a pure liquid.[8][14]

Apparatus:

  • Round-bottom flask

  • Heating mantle

  • Distillation head (still head)

  • Condenser

  • Thermometer

  • Receiving flask

  • Boiling chips

Procedure:

  • A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the bottom of the side-arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is distilling.

  • The heating mantle is turned on, and the liquid is heated to its boiling point.

  • As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

  • The temperature is recorded when it becomes constant. This stable temperature reading, observed while the vapor is condensing and dripping into the receiving flask, is the boiling point of the liquid.[14]

Melting Point Determination

For compounds like this compound, which have a very low melting point, a cryostat or a specialized low-temperature apparatus is required. The general principle involves cooling the substance until it solidifies and then slowly heating it to observe the temperature at which it melts.

Apparatus:

  • Capillary tubes

  • Low-temperature melting point apparatus (e.g., a cryostat with a viewing port)

  • Calibrated thermometer or temperature probe

Procedure:

  • A small, liquid sample of this compound is introduced into a capillary tube.

  • The capillary tube is placed in the cooling block of the apparatus.

  • The sample is frozen by lowering the temperature of the block.

  • Once completely solid, the temperature is slowly increased at a controlled rate (e.g., 1-2 °C per minute).

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the melting range. For a pure compound, this range should be narrow.[15]

Density Measurement using a Pycnometer

Density is the mass per unit volume of a substance.[16] A pycnometer (or specific gravity bottle) is used for precise determination of the density of a liquid.

Apparatus:

  • Pycnometer of a known volume

  • Analytical balance

  • Temperature-controlled water bath

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately weighed on an analytical balance.

  • The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • The filled pycnometer is placed in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., at 25 °C).

  • The pycnometer is removed, dried, and its mass is weighed again.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement using a Refractometer

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound. An Abbe refractometer is commonly used for this measurement.[1]

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper

  • Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)

Procedure:

  • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • The prism surfaces of the refractometer are cleaned and dried.

  • A few drops of this compound are placed on the lower prism using a dropper.

  • The prisms are closed and locked. The instrument's light source is switched on.

  • The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

G cluster_properties Physical Property Determination substance Obtain Pure Sample of this compound boiling_point Boiling Point (Simple Distillation) substance->boiling_point melting_point Melting Point (Cryostat Method) substance->melting_point density Density (Pycnometer) substance->density refractive_index Refractive Index (Refractometer) substance->refractive_index data_analysis Data Analysis and Comparison to Literature boiling_point->data_analysis melting_point->data_analysis density->data_analysis refractive_index->data_analysis report Technical Report Generation data_analysis->report

Caption: Workflow for Physical Property Determination of this compound.

References

An In-depth Technical Guide to 6-Methyl-1-heptanol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-1-heptanol, a primary alcohol with applications in various chemical industries. The document details its structural formula, isomers, and key physicochemical properties. Furthermore, it outlines established experimental protocols for its synthesis and discusses the principles of its spectroscopic analysis. All quantitative data is presented in structured tables for comparative analysis, and logical relationships are visualized using diagrams to facilitate a deeper understanding of the compound and its isomeric landscape.

Introduction

This compound, also known as isooctyl alcohol, is an organic compound with the chemical formula C₈H₁₈O.[1][2][3][4][5][6][7][8][9][10] It is a clear, colorless liquid with a faint, pleasant odor.[1] This branched-chain primary alcohol finds utility as a solvent, in the formulation of cutting and lubricating oils, hydraulic fluids, and as a chemical intermediate in the production of other compounds.[1][10] Its presence has been identified in natural sources such as the leaves of tobacco plants and as a minor component of castoreum, a secretion from beavers.[1] This guide aims to provide an in-depth technical resource on this compound, with a focus on its structural characteristics, isomeric forms, and methods of synthesis and analysis.

Structural Formula and Isomerism

The molecular formula C₈H₁₈O represents a multitude of structural isomers, encompassing a wide range of alcohols and ethers. This section focuses on the alcoholic isomers, which are crucial for understanding the chemical landscape of this compound.

Structural Formula of this compound

The IUPAC name for this compound is 6-methylheptan-1-ol.[1][10] Its structure consists of a seven-carbon chain (heptane) with a methyl group attached to the sixth carbon and a hydroxyl group (-OH) at the first carbon.

Key Identifiers:

  • Molecular Formula: C₈H₁₈O[1][2][3][4][5][6][7][8][9][10]

  • Molecular Weight: 130.23 g/mol [1][3][5][6][7][9][10]

  • CAS Number: 1653-40-3[2][3][4]

  • IUPAC Name: 6-methylheptan-1-ol[1][10]

  • SMILES: CC(C)CCCCCO[1][9][11]

  • InChI Key: BWDBEAQIHAEVLV-UHFFFAOYSA-N[1][2][4][11]

Isomers of this compound (C₈H₁₈O Alcohols)

The C₈H₁₈O molecular formula gives rise to a large number of structural isomers of alcohols. These can be categorized based on their carbon backbone (octanes, heptanes, hexanes, etc.) and the position of the hydroxyl group. A representative list of these isomers is provided in the table below.

Isomer Name Structure Type
1-OctanolCH₃(CH₂)₇OHPrimary
2-OctanolCH₃CH(OH)(CH₂)₅CH₃Secondary
3-OctanolCH₃CH₂CH(OH)(CH₂)₄CH₃Secondary
4-OctanolCH₃(CH₂)₃CH(OH)(CH₂)₃CH₃Secondary
2-Methyl-1-heptanolCH₃(CH₂)₄CH(CH₃)CH₂OHPrimary
3-Methyl-1-heptanolCH₃(CH₂)₃CH(CH₃)CH₂CH₂OHPrimary
4-Methyl-1-heptanolCH₃(CH₂)₂CH(CH₃)(CH₂)₂CH₂OHPrimary
5-Methyl-1-heptanolCH₃CH₂CH(CH₃)(CH₂)₃CH₂OHPrimary
This compound CH₃CH(CH₃)(CH₂)₄CH₂OH Primary
2-Ethyl-1-hexanolCH₃(CH₂)₃CH(CH₂CH₃)CH₂OHPrimary
2,2-Dimethyl-1-hexanolCH₃(CH₂)₃C(CH₃)₂CH₂OHPrimary
2,3-Dimethyl-1-hexanolCH₃(CH₂)₂CH(CH₃)CH(CH₃)CH₂OHPrimary
2,4-Dimethyl-1-hexanolCH₃CH₂CH(CH₃)CH₂CH(CH₃)CH₂OHPrimary
2,5-Dimethyl-1-hexanolCH₃CH(CH₃)CH₂CH₂CH(CH₃)CH₂OHPrimary
3,3-Dimethyl-1-hexanolCH₃(CH₂)₂C(CH₃)₂CH₂CH₂OHPrimary
3,4-Dimethyl-1-hexanolCH₃CH₂CH(CH₃)CH(CH₃)CH₂CH₂OHPrimary
3,5-Dimethyl-1-hexanolCH₃CH(CH₃)CH₂CH(CH₃)CH₂CH₂OHPrimary
4,4-Dimethyl-1-hexanolCH₃CH₂C(CH₃)₂CH₂CH₂CH₂OHPrimary
4,5-Dimethyl-1-hexanolCH₃CH(CH₃)CH(CH₃)CH₂CH₂CH₂OHPrimary
5,5-Dimethyl-1-hexanolCH₃C(CH₃)₂CH₂CH₂CH₂CH₂OHPrimary
2,2,3-Trimethyl-1-pentanolCH₃CH₂CH(CH₃)C(CH₃)₂CH₂OHPrimary
2,2,4-Trimethyl-1-pentanolCH₃CH(CH₃)CH₂C(CH₃)₂CH₂OHPrimary
2,3,3-Trimethyl-1-pentanolCH₃CH₂C(CH₃)₂CH(CH₃)CH₂OHPrimary
2,3,4-Trimethyl-1-pentanolCH₃CH(CH₃)CH(CH₃)CH(CH₃)CH₂OHPrimary
2,4,4-Trimethyl-1-pentanolCH₃C(CH₃)₂CH₂CH(CH₃)CH₂OHPrimary
3,3,4-Trimethyl-1-pentanolCH₃CH(CH₃)C(CH₃)₂CH₂CH₂OHPrimary
3,4,4-Trimethyl-1-pentanolCH₃C(CH₃)₂CH(CH₃)CH₂CH₂OHPrimary
2,2,3,3-Tetramethyl-1-butanol(CH₃)₃CC(CH₃)₂CH₂OHPrimary

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. For comparison, data for some of its common isomers are also included.

PropertyThis compound1-Octanol2-Octanol
Molecular Formula C₈H₁₈OC₈H₁₈OC₈H₁₈O
Molecular Weight ( g/mol ) 130.23[1][3][5][6][7][9][10]130.23130.23
Boiling Point (°C) 187-189[3][5]195[5]179-181[12]
Melting Point (°C) -106[3][13]-16[5]-38
Density (g/cm³ at 20°C) 0.817-0.823[3][9]0.8260.819
Solubility in Water (g/L at 25°C) 0.640[1][13]0.3001.14
Flash Point (°C) 71-82[1][5]8171
Refractive Index (at 20°C) 1.4255-1.426[3][8]1.4291.426

Experimental Protocols for Synthesis

Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Grignard Synthesis

The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds and is well-suited for the synthesis of primary alcohols.

Methodology:

  • Preparation of the Grignard Reagent: Isoamyl bromide (1-bromo-3-methylbutane) is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically initiated with a small crystal of iodine and may require gentle heating. The formation of the Grignard reagent, isoamylmagnesium bromide, is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.

  • Reaction with an Epoxide: The prepared Grignard reagent is then reacted with ethylene (B1197577) oxide. The epoxide is usually bubbled through the cooled Grignard solution or added as a solution in anhydrous ether. This reaction results in the formation of a magnesium alkoxide.

  • Hydrolysis: The reaction mixture is then quenched by the slow addition of an aqueous acid solution (e.g., dilute sulfuric acid or ammonium (B1175870) chloride) to hydrolyze the alkoxide and yield this compound.

  • Purification: The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation. The final product is purified by fractional distillation under reduced pressure.

Hydroformylation of Isoheptene

Hydroformylation, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond.

Methodology:

  • Reaction Setup: A high-pressure reactor is charged with isoheptene (a mixture of isomers, predominantly methylhexenes), a rhodium-based catalyst (e.g., RhH(CO)(PPh₃)₃), and a suitable solvent.

  • Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas) and heated. The reaction conditions (temperature, pressure, and catalyst concentration) are optimized to favor the formation of the desired aldehyde, 6-methylheptanal.

  • Reduction: The resulting aldehyde is then reduced to the corresponding alcohol, this compound. This can be achieved in situ or in a separate step using a reducing agent such as sodium borohydride (B1222165) or through catalytic hydrogenation.

  • Purification: The product is purified by distillation.

Reduction of 6-Methylheptanoic Acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis.

Methodology:

  • Reactant Preparation: A solution of 6-methylheptanoic acid in an anhydrous ether (e.g., diethyl ether or tetrahydrofuran) is prepared.

  • Reduction: The solution of the carboxylic acid is slowly added to a stirred suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent at a controlled temperature (typically 0 °C).

  • Quenching and Workup: After the reaction is complete, the excess reducing agent is carefully quenched by the sequential addition of water, a sodium hydroxide (B78521) solution, and then more water. This procedure results in the formation of a granular precipitate that can be easily filtered off.

  • Purification: The filtrate, containing the product in the organic solvent, is dried, and the solvent is evaporated. The crude this compound is then purified by distillation.

Visualization of Structural Relationships

The following diagram illustrates the structural formula of this compound and its relationship to some of its primary alcohol isomers with a heptanol (B41253) backbone.

G Structural Relationship of this compound and its Positional Isomers This compound This compound 5-Methyl-1-heptanol 5-Methyl-1-heptanol 4-Methyl-1-heptanol 4-Methyl-1-heptanol 3-Methyl-1-heptanol 3-Methyl-1-heptanol 2-Methyl-1-heptanol 2-Methyl-1-heptanol 1-Heptanol 1-Heptanol C8H18O C8H18O Primary Alcohols Primary Alcohols C8H18O->Primary Alcohols Primary Alcohols->1-Heptanol Positional Isomers

Caption: Isomeric relationship of this compound.

Spectroscopic Analysis

The structural elucidation of this compound and its isomers relies on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Strong C-H stretching absorptions will be observed around 2850-2960 cm⁻¹, and a C-O stretching band will appear in the 1050-1150 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the different types of protons in the molecule. The protons on the carbon bearing the hydroxyl group (-CH₂OH) will typically appear as a triplet in the range of 3.4-3.7 ppm. The protons of the methyl groups will appear as doublets and triplets in the upfield region (around 0.9 ppm). The chemical shift of the hydroxyl proton is variable and may appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight non-equivalent carbon atoms. The carbon attached to the hydroxyl group will be the most downfield signal among the sp³ carbons, typically appearing in the 60-70 ppm range.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 130. Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage.

Conclusion

This compound is a valuable chemical with a well-defined structure and a rich isomeric landscape. This guide has provided a detailed overview of its structural formula, physicochemical properties, and synthetic methodologies. The presented data and diagrams serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, facilitating a comprehensive understanding of this important compound.

References

Spectroscopic Analysis of 6-Methyl-1-heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Methyl-1-heptanol (CAS No: 1653-40-3), a primary alcohol with applications in fragrance and as a volatile organic compound. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview

This compound is an eight-carbon aliphatic alcohol with the chemical formula C₈H₁₈O. Its structure features a hydroxyl group at one end of a heptane (B126788) chain with a methyl branch at the 6th position. Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following sections detail the data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a comprehensive spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Data

Due to the limited availability of public experimental NMR spectra, the following ¹H and ¹³C NMR data are predicted values generated using the online NMR prediction tool, NMRDB.org. These predictions are based on a database of known chemical shifts and coupling constants and serve as a reliable reference for spectral interpretation.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound provides information on the electronic environment of each unique proton in the molecule. The predicted data, assuming a standard NMR solvent like CDCl₃, is summarized below.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Proton)
3.64Triplet (t)2HH-1 (-CH₂OH)
1.62 - 1.48Multiplet (m)3HH-2, H-6
1.37 - 1.25Multiplet (m)4HH-3, H-4
1.17Multiplet (m)2HH-5
0.86Doublet (d)6HH-7, H-8 (-CH(CH₃)₂)
~1.5 (variable)Singlet (s)1H-OH

Note: The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on concentration, temperature, and solvent.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum indicates the number of unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment (Carbon)
63.0C-1 (-CH₂OH)
39.0C-5
32.8C-2
28.0C-6
26.1C-3
24.8C-4
22.6C-7, C-8 (-CH(CH₃)₂)

Infrared (IR) Spectroscopy Data

The infrared spectrum reveals the functional groups present in a molecule through the absorption of specific frequencies of IR radiation. The data presented here is from the NIST/EPA Gas-Phase Infrared Database.[1]

Table 3: Principal IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3672MediumO-H StretchFree Hydroxyl (-OH)
2959StrongC-H Stretchsp³ C-H (Alkyl)
2873StrongC-H Stretchsp³ C-H (Alkyl)
1469MediumC-H Bend (Scissoring)-CH₂-
1386MediumC-H Bend (Rocking)-CH(CH₃)₂ (Isopropyl)
1058StrongC-O StretchPrimary Alcohol (C-OH)

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge (m/z) ratios of the fragments provide a molecular fingerprint and information about the molecule's structure. The data is sourced from the NIST Mass Spectrometry Data Center.[2]

Table 4: Major Mass Spectrometry Fragments for this compound

m/z RatioRelative Intensity (%)Proposed Fragment Ion
43100[C₃H₇]⁺ (Isopropyl cation)
5695[C₄H₈]⁺ (Loss of isobutene via McLafferty rearrangement)
4170[C₃H₅]⁺ (Allyl cation)
7065[C₅H₁₀]⁺
5560[C₄H₇]⁺
8340[C₆H₁₁]⁺
7135[M - C₄H₉ - H₂O]⁺
1125[M - H₂O]⁺ (Dehydration)

Note: The molecular ion peak (M⁺) at m/z 130 is typically weak or absent in the mass spectra of primary alcohols.

Experimental Protocols and Workflow

The acquisition of high-quality spectroscopic data relies on standardized experimental procedures. The following are detailed methodologies for the techniques discussed.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution to serve as the 0 ppm reference point.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Shimming: Adjust the magnetic field homogeneity (shimming) to maximize spectral resolution.

  • Acquisition (¹H NMR): Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Acquisition (¹³C NMR): Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer relaxation delay (2-5 seconds) and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. For ¹H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Neat Liquid): Place one to two drops of neat (undiluted) this compound directly onto the surface of an Attenuated Total Reflectance (ATR) crystal.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum by the instrument software to remove interference from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the significant absorption peaks.

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and purification, or by direct injection.

  • Ionization: In the ion source, subject the vaporized sample to a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: Accelerate the resulting positively charged ions and pass them through a mass analyzer (e.g., a quadrupole), which separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the abundance of each ion.

  • Data Representation: The output is a mass spectrum, a plot of relative ion abundance versus the m/z ratio.

Spectroscopic Analysis Workflow

The logical flow from sample preparation to final data interpretation is a critical aspect of chemical analysis. The following diagram illustrates a generalized workflow for obtaining and interpreting the spectroscopic data described in this guide.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Analysis Sample Pure this compound Prep_NMR Dissolve in CDCl3 + TMS Sample->Prep_NMR Prep_IR Neat Liquid Sample Sample->Prep_IR Prep_MS Vaporize for Inlet Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Proc_NMR Fourier Transform Phase & Baseline Correction Integration Acq_NMR->Proc_NMR Proc_IR Background Subtraction Peak Identification Acq_IR->Proc_IR Proc_MS Generate Mass Spectrum Identify Fragments Acq_MS->Proc_MS Interp_NMR Assign Chemical Shifts Analyze Splitting Patterns Proc_NMR->Interp_NMR Interp_IR Identify Functional Groups Proc_IR->Interp_IR Interp_MS Determine Fragmentation Pattern & MW Proc_MS->Interp_MS Final_Structure Confirm Structure of This compound Interp_NMR->Final_Structure Interp_IR->Final_Structure Interp_MS->Final_Structure

A generalized workflow for the spectroscopic analysis of a chemical sample.

References

solubility of 6-Methyl-1-heptanol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 6-Methyl-1-heptanol (B128184) in Organic Solvents

Introduction

This compound, an isomer of octanol, is a primary alcohol with the chemical formula C8H18O.[1][2][3][4] It is a clear, colorless liquid with a mild, pleasant odor.[2][4] This compound finds applications as a fragrance and flavoring agent, a solvent, and a chemical intermediate in the synthesis of surfactants and plasticizers.[2][5][6] Understanding the solubility of this compound in various organic solvents is crucial for its effective use in these applications, particularly in formulation development, reaction chemistry, and extraction processes. This guide provides a comprehensive overview of its solubility, including quantitative data and detailed experimental methodologies.

Quantitative Solubility Data

The solubility of this compound is dictated by its molecular structure, which features a polar hydroxyl (-OH) group and a nonpolar seven-carbon branched alkyl chain. The principle of "like dissolves like" is a key determinant of its solubility profile. It is generally soluble in nonpolar and moderately polar organic solvents and has limited solubility in highly polar solvents like water.

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

SolventChemical FormulaMolar Mass ( g/mol )SolubilityTemperature (°C)Reference
MethanolCH₃OH32.0411027.32 g/LNot Specified[1]
Slightly SolubleNot Specified[5][7]
EthanolC₂H₅OH46.0711189.08 g/LNot Specified[1]
SolubleNot Specified[1][8]
IsopropanolC₃H₈O60.1010054.35 g/LNot Specified[1]
ChloroformCHCl₃119.38SolubleNot Specified[5][7]
Diethyl Ether(C₂H₅)₂O74.12SolubleNot Specified[1][2]
AcetonitrileC₂H₃N41.05Slightly SolubleNot Specified[5][7]
WaterH₂O18.02640 mg/L25[1][2]
647 mg/L25[6][8]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of saturation and can be adapted for various solvents and temperatures.

3.1 Materials and Equipment

  • This compound (purity > 98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker with temperature control

  • Pipettes and syringes

  • Filtration system (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

3.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

    • Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After reaching equilibrium, allow the solution to settle.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any undissolved solute.

    • Accurately weigh the filtered aliquot.

    • Dilute the filtered aliquot with a known volume of the same solvent to a concentration suitable for analysis.

  • Quantification:

    • Analyze the diluted sample using a calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • From the concentration obtained from the analysis and the dilution factor, calculate the mass of this compound in the weighed aliquot of the saturated solution.

    • The solubility can then be expressed in various units, such as g/L, mg/mL, or mole fraction.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution (Excess this compound in Solvent) B Equilibration (Constant Temperature Agitation) A->B C Sample Withdrawal (Supernatant) B->C D Filtration (Removal of Undissolved Solute) C->D E Dilution (To Analytical Concentration) D->E F Quantitative Analysis (e.g., GC-FID) E->F G Calculation of Solubility F->G

Caption: A flowchart of the experimental procedure for determining solubility.

Logical Relationship of Solubility Based on Polarity

The "like dissolves like" principle is a fundamental concept in predicting solubility. This diagram illustrates the relationship between the polarity of this compound and various organic solvents.

G Solubility of this compound Based on Polarity cluster_solute Solute cluster_solvents Solvents This compound This compound Ethanol Ethanol This compound->Ethanol High Solubility Methanol Methanol This compound->Methanol High Solubility Isopropanol Isopropanol This compound->Isopropanol High Solubility Diethyl Ether Diethyl Ether This compound->Diethyl Ether Good Solubility Chloroform Chloroform This compound->Chloroform Good Solubility Water Water This compound->Water Low Solubility

Caption: Polarity matching predicts the solubility of this compound.

References

The Elusive Scent: A Technical Guide to the Natural Sources of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1-heptanol is a branched-chain primary alcohol that contributes to the chemical profiles of a diverse range of natural sources, from mammalian secretions to the leaves of common plants. While not as extensively studied as other natural products, its presence in these varied matrices suggests potential roles in chemical communication and other biological processes. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and analysis, and a proposed biosynthetic pathway. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the chemical ecology, biosynthesis, and potential applications of this intriguing molecule.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile component in a variety of natural sources. Its detection often occurs in the context of broader chemical analyses of these materials. The primary known natural sources are summarized below.

Table 1: Natural Sources and Reported Presence of this compound

Natural SourceOrganismPart/SecretionMethod of DetectionQuantitative Data (Hypothetical)
CastoreumNorth American Beaver (Castor canadensis)Glandular secretionGC-MS50 - 200 µg/g of dried castoreum
TobaccoNicotiana tabacumLeavesGC-MS1 - 10 µg/g of dried leaves
Swallow RootDecalepis hamiltoniiRootsNot Specified5 - 25 µg/g of dried root
HopsHumulus lupulusConesGC-MS0.1 - 2 µg/g of dried cones
Japanese Prickly AshZanthoxylum schinifoliumNot SpecifiedNot Specified0.5 - 5 µg/g of relevant plant material
A species of shrimpSergia lucensNot SpecifiedNot SpecifiedTrace amounts
Various InsectsInsectaCuticular HydrocarbonsGC-MSVariable, often as a minor component

Disclaimer: The quantitative data presented in this table are hypothetical and for illustrative purposes only, as specific concentrations of this compound were not available in the reviewed literature. Actual concentrations can vary significantly based on the specific organism, its geographical location, age, diet, and the extraction and analytical methods used.

The presence of this compound in beaver castoreum suggests a potential role as a semiochemical involved in territorial marking[1]. In plants such as tobacco and hops, it is likely a minor component of their essential oil fractions. Its identification in the roots of Decalepis hamiltonii points to its contribution to the aromatic profile of this traditional food and medicinal plant. In insects, branched-chain alcohols like this compound can be components of cuticular hydrocarbons, which play roles in preventing desiccation and in chemical communication.

Experimental Protocols

The isolation and identification of this compound from its natural sources typically involve extraction of volatile and semi-volatile compounds followed by chromatographic and spectrometric analysis. The following are detailed, plausible protocols that can be adapted for the extraction and analysis of this compound from plant and animal matrices.

Protocol 1: Steam Distillation for Extraction from Plant Material (e.g., Humulus lupulus or Nicotiana tabacum)

This protocol is suitable for extracting volatile compounds, including this compound, from fresh or dried plant material.

Materials:

  • Fresh or dried plant material (e.g., 100 g of dried hop cones)

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiving flask)[2][3][4][5][6]

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., dichloromethane (B109758) or diethyl ether)

Procedure:

  • Preparation of Plant Material: Coarsely grind the dried plant material to increase the surface area for extraction.

  • Apparatus Setup: Set up the steam distillation apparatus. Place the ground plant material into the biomass flask and add a sufficient amount of distilled water to cover the material.

  • Distillation: Heat the boiling flask to generate steam, which is then passed through the biomass flask. The steam will carry the volatile compounds from the plant material.

  • Condensation: The steam and volatile compound mixture is passed through a condenser, where it cools and liquefies.

  • Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an organic layer (essential oil), in the receiving flask.

  • Extraction: Transfer the entire distillate to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., 3 x 50 mL of dichloromethane).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the extract under a gentle stream of nitrogen or using a rotary evaporator to a final volume of 1 mL.

  • Storage: Store the extract at -20°C in a sealed vial until GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

HS-SPME is a solvent-less technique suitable for the extraction and pre-concentration of volatile and semi-volatile compounds from solid or liquid samples.[7][8][9]

Materials:

  • Ground natural source material (e.g., 1 g of dried castoreum or tobacco leaf powder)

  • 20 mL headspace vial with a screw cap and PTFE/silicone septum

  • SPME fiber assembly (e.g., 65 µm PDMS/DVB for alcohols and other polar compounds)

  • SPME autosampler or manual holder

  • Heating block or water bath

  • Sodium chloride (optional, for "salting out")

Procedure:

  • Sample Preparation: Place a precisely weighed amount of the homogenized sample into a headspace vial. If desired, add a known amount of sodium chloride to increase the volatility of polar analytes.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a set period (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30 minutes) under controlled temperature and agitation.

  • Desorption: Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard technique for the separation, identification, and quantification of volatile compounds like this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good peak shape of alcohols.[10]

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (for trace analysis) or split (e.g., 10:1)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase at 5°C/min to 220°C.

    • Hold: Maintain at 220°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Identification and Quantification:

  • Identification: The identification of this compound can be confirmed by comparing its mass spectrum and retention index with those of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound. An internal standard (e.g., 1-octanol) should be used to improve accuracy and precision.

Derivatization (Optional): For improved chromatographic performance and lower detection limits, alcohols can be derivatized to form less polar and more volatile compounds.[10][11][12][13] Trimethylsilylation is a common derivatization method.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Procedure: To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of a solvent (e.g., pyridine (B92270) or acetonitrile). Heat the mixture at 60°C for 30 minutes. After cooling, the derivatized sample can be injected into the GC-MS.

Biosynthesis of this compound (Proposed Pathway)

The specific biosynthetic pathway for this compound has not been elucidated in the literature for any of the known natural sources. However, based on the well-established pathways for the biosynthesis of branched-chain fatty acids and alcohols in plants and insects, a plausible pathway can be proposed.[14][15][16][17] This pathway likely starts from the branched-chain amino acid leucine (B10760876).

Proposed Biosynthetic Pathway in Plants:

The biosynthesis is thought to initiate from the catabolism of leucine to produce isovaleryl-CoA. This starter unit then undergoes chain elongation, likely via a modified fatty acid synthase (FAS) or an elongase system, where malonyl-CoA units are added. The resulting branched-chain fatty acyl-CoA is then reduced to the corresponding alcohol.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the key experimental stages and the proposed biosynthetic pathway, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis NaturalSource Natural Source (e.g., Plant Material) Extraction Steam Distillation or HS-SPME NaturalSource->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Derivatization Derivatization (Optional) CrudeExtract->Derivatization GCMS GC-MS Analysis CrudeExtract->GCMS Derivatization->GCMS Identification Identification GCMS->Identification Quantification Quantification GCMS->Quantification

Caption: Experimental workflow for the extraction and analysis of this compound.

Proposed_Biosynthesis cluster_precursor Precursor Metabolism cluster_elongation Chain Elongation cluster_reduction Reduction Leucine Leucine alpha_Keto α-Ketoisocaproate Leucine->alpha_Keto Isovaleryl_CoA Isovaleryl-CoA alpha_Keto->Isovaleryl_CoA FAS Fatty Acid Synthase (FAS) or Elongase System Isovaleryl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Branched_Acyl_CoA Branched-Chain Acyl-CoA (e.g., 6-Methylheptanoyl-CoA) FAS->Branched_Acyl_CoA FAR Fatty Acyl-CoA Reductase (FAR) Branched_Acyl_CoA->FAR Six_Methyl_Heptanol This compound FAR->Six_Methyl_Heptanol

Caption: Proposed biosynthetic pathway of this compound from leucine.

Conclusion

This compound is a naturally occurring branched-chain alcohol found in a range of biological sources, hinting at its potential ecological significance. This guide provides a framework for its study, including its known natural occurrences, detailed protocols for its extraction and analysis, and a proposed biosynthetic pathway. The lack of extensive research on this compound presents a significant opportunity for future investigations. Further studies are warranted to determine the precise concentrations of this compound in its natural sources, to elucidate its definitive biosynthetic pathway in different organisms, and to explore its biological activities and potential applications in fields such as chemical ecology, agriculture, and pharmacology. The methodologies and information presented here aim to facilitate and inspire such future research endeavors.

References

The Occurrence and Analysis of 6-Methyl-1-heptanol in Beaver Castoreum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castoreum, a complex secretion from the castor sacs of beavers (Castor canadensis and Castor fiber), has a long history of use in traditional medicine and perfumery. Its rich chemical composition, consisting of phenols, ketones, and a variety of other volatile and non-volatile compounds, is primarily used by beavers for territorial scent marking. Among the constituents of the neutral fraction of castoreum is 6-Methyl-1-heptanol, an oxygen-containing monoterpene. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the occurrence, analysis, and potential biological significance of this compound in beaver castoreum.

Data Presentation: Quantitative Analysis of this compound

The identification of this compound in beaver castoreum has been qualitatively established. However, a review of the available scientific literature indicates a notable absence of specific quantitative data for this compound. Key studies have focused on the identification of various constituents and their behavioral effects rather than their precise concentrations. The work by Tang, Webster, and Müller-Schwarze (1995) identified a series of neutral compounds in the castoreum of male North American beavers, including this compound, but did not provide their relative abundance or concentration.[1]

CompoundChemical ClassPresence in CastoreumConcentration Data
This compound Oxygen-containing monoterpeneIdentified[1]Not Quantified in Cited Literature
4,6-Dimethyl-1-heptanolOxygen-containing monoterpeneIdentified[1]Not Quantified in Cited Literature
IsopinocamphoneOxygen-containing monoterpeneIdentified[1]Not Quantified in Cited Literature
PinocamphoneOxygen-containing monoterpeneIdentified[1]Not Quantified in Cited Literature
Linalool Oxides & their AcetatesOxygen-containing monoterpeneIdentified[1]Not Quantified in Cited Literature

Table 1. Neutral compounds identified in North American beaver castoreum. While the presence of these compounds is confirmed, their specific concentrations have not been detailed in the primary literature.

Experimental Protocols

The analysis of volatile and semi-volatile compounds from a complex matrix like castoreum requires a multi-step process involving extraction, separation, and identification. The following protocols are a composite representation of the methodologies described in the literature for the analysis of castoreum's neutral fraction.[1]

Sample Preparation and Extraction of the Neutral Fraction

The initial step involves the separation of the neutral compounds from the acidic (e.g., phenolic) and basic components of the castoreum.

  • Homogenization: A known weight of castoreum is homogenized in a suitable organic solvent, such as diethyl ether or dichloromethane, to dissolve the organic constituents.

  • Acid-Base Extraction:

    • The organic solution is first washed with an aqueous basic solution (e.g., 5% sodium bicarbonate) to remove acidic compounds by converting them into their water-soluble salts. The aqueous layer is separated and discarded.

    • Subsequently, the organic layer is washed with an aqueous acidic solution (e.g., 5% hydrochloric acid) to remove any basic compounds. The aqueous layer is again separated and discarded.

    • The remaining organic layer, now containing the neutral fraction, is washed with distilled water to remove any residual acid or base.

  • Drying and Concentration: The washed organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and then filtered. The solvent is carefully evaporated under a gentle stream of nitrogen or using a rotary evaporator to yield the concentrated neutral fraction.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for separating and identifying the volatile components within the neutral fraction.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Chromatographic Column: A nonpolar or semi-polar capillary column (e.g., DB-5MS) is typically employed for the separation of these types of compounds.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient is essential for resolving the complex mixture. A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up at a controlled rate (e.g., 5-10°C/min) to a final temperature of around 250-280°C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Detection: The instrument scans a mass range (e.g., m/z 40-550) to detect the eluted compounds.

  • Compound Identification: The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a synthesized, authentic standard. Mass spectral libraries (e.g., NIST) are also used for tentative identification.

Structure Confirmation

For unequivocal structure elucidation, especially for novel compounds, additional analytical techniques are employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy of the isolated compound provides detailed information about its chemical structure.

  • Synthesis of Authentic Standards: As performed by Tang et al. (1995), the synthesis of the suspected compound provides an authentic sample for direct comparison of its chromatographic and spectroscopic properties with the compound isolated from castoreum.[1]

Mandatory Visualization

Experimental_Workflow cluster_extraction Extraction & Fractionation cluster_analysis Analysis & Identification Castoreum Castoreum Sample Homogenization Homogenization in Organic Solvent Castoreum->Homogenization AcidBase Acid-Base Extraction Homogenization->AcidBase NeutralFraction Isolated Neutral Fraction AcidBase->NeutralFraction GCMS GC-MS Analysis NeutralFraction->GCMS Data Mass Spectrum & Retention Time Data GCMS->Data Library Spectral Library Comparison Data->Library Tentative ID Standard Comparison with Authentic Standard Data->Standard Confirmation Identification Positive Identification of This compound Library->Identification Standard->Identification

Caption: Workflow for the extraction and identification of this compound.

Biological Signaling Pathways

While the specific behavioral or physiological response elicited by this compound alone in beavers has not been detailed, it is understood to be part of the complex chemical signature of castoreum used in communication. Pheromonal compounds in mammals are typically detected by sensory neurons in the main olfactory epithelium (MOE) and the vomeronasal organ (VNO). The VNO is particularly specialized for detecting chemical cues that trigger innate social and reproductive behaviors.

The binding of a pheromone molecule, such as an aliphatic alcohol, to a receptor on a vomeronasal sensory neuron is believed to initiate a signal transduction cascade. This process converts the chemical signal into an electrical signal that is transmitted to the brain.

VNO_Signaling_Pathway Pheromone This compound (Pheromone) V1R Vomeronasal Receptor (e.g., V1R) Pheromone->V1R Binds G_Protein G-Protein Activation (Gαi2/Gαo) V1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 + DAG (Second Messengers) PIP2->IP3_DAG TRPC2 TRPC2 Ion Channel Opening IP3_DAG->TRPC2 Activates Depolarization Neuron Depolarization (Action Potential) TRPC2->Depolarization Causes Brain Signal to Accessory Olfactory Bulb Depolarization->Brain Transmits

Caption: Generalized signaling pathway in the vomeronasal organ (VNO).

This cascade typically involves:

  • Receptor Binding: The pheromone binds to a specific G protein-coupled receptor (GPCR), likely from the V1R family, on the surface of a vomeronasal sensory neuron.

  • G Protein Activation: This binding activates an associated G protein (such as Gαi2 or Gαo).

  • Enzyme Activation: The activated G protein stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves the membrane lipid PIP2 into two second messengers, inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).

  • Ion Channel Opening: These second messengers lead to the opening of the TRPC2 ion channel.

  • Neuron Depolarization: The influx of ions through the open TRPC2 channel depolarizes the neuron, generating an action potential.

  • Signal Transmission: This electrical signal is then transmitted via the accessory olfactory bulb to higher brain centers, such as the amygdala and hypothalamus, which regulate innate behaviors and neuroendocrine responses.

While this represents the canonical pathway, the precise receptor and the full downstream effects specific to this compound in beavers remain subjects for future research. The overall behavioral response of a beaver to castoreum is likely due to the synergistic effect of its many chemical components, including this compound, rather than the action of any single compound.[2]

References

Detection of 6-Methyl-1-heptanol in Tobacco Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the detection and quantification of 6-Methyl-1-heptanol in tobacco plants (Nicotiana tabacum). It includes detailed experimental protocols for extraction and analysis, a summary of quantitative data, and a proposed biosynthetic pathway for this branched-chain alcohol.

Introduction

This compound is a branched-chain primary alcohol that has been identified as a volatile constituent of tobacco. The presence and concentration of such volatile organic compounds (VOCs) are critical in defining the aromatic profile and quality of tobacco products. Understanding the methods for its detection and the factors influencing its presence is of significant interest for quality control, product development, and potentially for exploring its biological role within the plant. This guide details the current knowledge and methodologies for the study of this compound in tobacco.

Quantitative Data Summary

The concentration of this compound in tobacco is relatively low compared to other major volatile compounds. A study by Ikhsanov et al. using supercritical fluid extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) identified this compound in the volatile fraction of Nicotiana tabacum L. The reported concentration is summarized in the table below. It is important to note that this represents a single study, and concentrations may vary depending on the tobacco variety, cultivation conditions, and processing methods.

CompoundConcentration (% of total volatile compounds)Tobacco VarietyExtraction MethodAnalytical MethodReference
This compound0.01%Nicotiana tabacum L.Supercritical Fluid Extraction (CO2)GC-MS[1]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound from tobacco leaves, based on established protocols for volatile compound analysis in tobacco.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is an efficient method for extracting volatile and semi-volatile compounds from solid matrices. Carbon dioxide (CO2) is the most commonly used supercritical fluid due to its moderate critical temperature and pressure, non-toxicity, and non-flammability.

Protocol:

  • Sample Preparation: Dry tobacco leaves are ground into a fine powder to increase the surface area for extraction.

  • SFE System: The extraction is performed using a supercritical fluid extractor.

  • Extraction Parameters:

    • Pressure: 120-170 bar[2]

    • Temperature: 28-80°C[2]

    • Supercritical Fluid: Carbon dioxide (CO2)[2]

    • Extraction Time: Varies depending on the equipment and sample size, typically around 60-120 minutes.

  • Fraction Collection: The extracted compounds are collected by depressurizing the CO2 in a collection vessel, causing the analytes to precipitate. The collected extract can then be dissolved in a suitable solvent (e.g., hexane (B92381) or diethyl ether) for subsequent analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for the separation, identification, and quantification of volatile compounds in complex mixtures like tobacco extracts.

Protocol:

  • Sample Injection: An aliquot of the tobacco extract is injected into the GC system.

  • GC Conditions:

    • Chromatograph: Agilent Technologies 7890N / 5973N GC/MS or similar.[1]

    • Column: DB-35MS (30 m x 250 µm x 0.25 µm) or a similar mid-polarity column.[1]

    • Carrier Gas: Helium at a constant flow rate of 1 ml/min.[1]

    • Oven Temperature Program:

      • Initial temperature: 40°C (hold for 0 min)[1]

      • Ramp: 5°C/min to 300°C[1]

      • Final hold: 5 min at 300°C[1]

    • Injector Temperature: 250°C

    • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 34-800.[1]

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

  • Data Analysis: The identification of this compound is achieved by comparing its mass spectrum and retention time with that of a pure standard or by matching the spectrum with a reference library (e.g., NIST, Wiley). Quantification is typically performed using an internal or external standard method.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the detection of this compound in tobacco plants.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output TobaccoLeaves Tobacco Leaves Grinding Grinding TobaccoLeaves->Grinding TobaccoPowder Tobacco Powder Grinding->TobaccoPowder SFE Supercritical Fluid Extraction (SFE) TobaccoPowder->SFE Input for Extraction GCMS GC-MS Analysis SFE->GCMS Inject Extract DataProcessing Data Processing & Identification GCMS->DataProcessing Acquire Data Quantification Quantification of this compound DataProcessing->Quantification Identify & Quantify

Caption: Experimental workflow for this compound detection.

Proposed Biosynthetic Pathway

While the specific biosynthetic pathway of this compound in tobacco has not been elucidated, it is hypothesized to originate from the metabolism of the branched-chain amino acid, leucine (B10760876).[3] Branched-chain alcohols are commonly formed in plants through the degradation of these amino acids.[4][5] The proposed pathway involves the conversion of leucine to its corresponding α-keto acid, followed by a series of enzymatic reactions including decarboxylation, reduction, and potentially chain elongation.

Biosynthetic_Pathway cluster_pathway Proposed Biosynthesis of this compound from Leucine Leucine Leucine AlphaKeto α-Ketoisocaproate Leucine->AlphaKeto Transamination BranchedChainAldehyde 4-Methylpentanal AlphaKeto->BranchedChainAldehyde Decarboxylation ChainElongation Chain Elongation (e.g., via Acetyl-CoA addition) BranchedChainAldehyde->ChainElongation Heptanone 6-Methyl-2-heptanone (Intermediate) ChainElongation->Heptanone Series of enzymatic steps FinalAlcohol This compound Heptanone->FinalAlcohol Reduction

Caption: Hypothetical biosynthetic pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the detection of this compound in tobacco plants. The provided experimental protocols for SFE and GC-MS offer a robust framework for the accurate quantification of this compound. The quantitative data, although limited, establishes a baseline for future comparative studies. The proposed biosynthetic pathway, rooted in the general metabolism of branched-chain amino acids in plants, serves as a working hypothesis for further investigation into the biochemical origins of this compound in Nicotiana tabacum. Further research is warranted to explore the variation of this compound across different tobacco cultivars and its potential role in the plant's biology and its contribution to the final product's characteristics. Due to a lack of specific research, a signaling pathway involving this compound in tobacco cannot be described at this time.

References

The Elusive Biological Role of 6-Methyl-1-heptanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Methyl-1-heptanol, a branched-chain primary alcohol, is a volatile organic compound (VOC) found across diverse biological systems, from plants to mammals. While its presence is documented, a comprehensive understanding of its specific biological functions remains an area of active investigation. This technical guide synthesizes the current knowledge surrounding the biological roles of this compound and structurally similar compounds, providing researchers, scientists, and drug development professionals with a foundational resource. We delve into its potential as a semiochemical, particularly as an insect pheromone, its occurrence as a plant volatile, and outline detailed experimental protocols for its study. This guide aims to equip researchers with the necessary information to explore the untapped potential of this intriguing molecule.

Introduction

This compound (CAS No. 1653-40-3) is a C8 branched-chain alcohol with the molecular formula C₈H₁₈O.[1][2] Its structural characteristics, including its volatility and lipophilicity, position it as a candidate for intercellular and interorganismal signaling. It has been identified as a natural substance in various plants, such as hops (Humulus lupulus) and tobacco (Nicotiana tabacum), and as a component of castoreum, a secretion from beavers.[3] While commercially utilized as a flavor and fragrance agent, its endogenous biological roles are not yet fully elucidated.

This guide will explore the known and potential biological activities of this compound, with a focus on its role as a semiochemical. We will examine evidence from studies on structurally related compounds that serve as pheromones and discuss the implications for this compound. Furthermore, we will provide detailed experimental methodologies for the extraction, identification, and bioassay of this compound, alongside a discussion of its potential biosynthetic pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for designing and interpreting experiments. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [1][2]
CAS Number 1653-40-3[1][2]
Boiling Point 187 °C at 760 mmHg[1]
Melting Point -106 °C[1]
Density 0.8175 g/cm³[1]
Refractive Index 1.4255[1]
Solubility in Water 640 mg/L at 25 °C
Vapor Pressure 0.1194 hPa at 20°C (estimated)[4]

Biological Roles and Mechanisms

While direct evidence for the biological roles of this compound is limited, research on structurally analogous compounds provides a strong basis for inferring its potential functions.

Potential as an Insect Pheromone

The structural motif of a C8 branched-chain alcohol is prevalent in insect pheromones. Several related compounds have been identified as key signaling molecules in various insect species.

  • 6-Methyl-5-hepten-2-one (Sulcatone): This ketone is a known alarm pheromone in several ant species and is also found in various plants.

  • 6-Methyl-5-hepten-2-ol (Sulcatol): This alcohol is a component of the aggregation-sex pheromones of several species of cerambycid beetles.

  • 6-Hydroxy-6-methyl-3-heptanone: This compound has been identified as a puberty-accelerating pheromone in female mice, demonstrating the activity of this structural class in mammals.[5]

The presence of these and other related compounds as semiochemicals strongly suggests that this compound could have a similar function in insect communication, potentially as an attractant, repellent, or aggregation signal.

Role as a Plant Volatile

This compound has been identified as a volatile organic compound (VOC) in plants like hops and tobacco. Plant VOCs play crucial roles in:

  • Pollinator Attraction: Floral scents, composed of complex VOC mixtures, attract pollinators to facilitate reproduction.

  • Defense against Herbivores: Plants can release VOCs upon herbivore attack to repel the aggressor or to attract natural enemies of the herbivore.

  • Plant-Plant Communication: VOCs released by a damaged plant can be perceived by neighboring plants, priming their defenses against potential threats.

The presence of this compound in plant emissions suggests its potential involvement in these ecological interactions. Further research is needed to determine its specific role in plant defense and communication.

Biosynthesis

The biosynthetic pathways leading to this compound have not been explicitly elucidated. However, based on the biosynthesis of other branched-chain alcohols, two primary routes are plausible:

  • Amino Acid Catabolism: Branched-chain amino acids such as leucine (B10760876) can be deaminated and decarboxylated to form branched-chain aldehydes, which are subsequently reduced to the corresponding alcohols.

  • Fatty Acid Biosynthesis: The fatty acid synthesis machinery can utilize alternative starter units to produce branched-chain fatty acids, which can then be reduced to alcohols.

The logical workflow for investigating the biosynthesis of this compound is depicted in the following diagram.

Biosynthesis_Workflow cluster_hypothesis Hypothesized Biosynthetic Pathways cluster_investigation Experimental Investigation cluster_analysis Analysis Leucine Leucine Isotopic Labeling Isotopic Labeling Leucine->Isotopic Labeling Fatty Acid Precursors Fatty Acid Precursors Fatty Acid Precursors->Isotopic Labeling Mass Spectrometry Mass Spectrometry Isotopic Labeling->Mass Spectrometry Trace labeled atoms Enzyme Assays Enzyme Assays Enzyme Kinetics Enzyme Kinetics Enzyme Assays->Enzyme Kinetics Characterize enzymes Gene Knockout/Silencing Gene Knockout/Silencing Phenotypic Analysis Phenotypic Analysis Gene Knockout/Silencing->Phenotypic Analysis Observe effect on production Pathway Elucidation Pathway Elucidation Mass Spectrometry->Pathway Elucidation Pathway Confirmation Pathway Confirmation Enzyme Kinetics->Pathway Confirmation Phenotypic Analysis->Pathway Confirmation Pathway Elucidation->Enzyme Assays Pathway Elucidation->Gene Knockout/Silencing

Caption: Workflow for elucidating the biosynthetic pathway of this compound.

Experimental Protocols

To facilitate further research into the biological roles of this compound, this section provides detailed methodologies for its study.

Extraction and Identification of this compound from Biological Samples

A common method for the extraction and analysis of volatile compounds like this compound is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: HS-SPME-GC-MS Analysis

  • Sample Preparation:

    • For plant tissues (e.g., leaves, flowers), enclose a known weight of the fresh material in a sealed headspace vial.

    • For insect samples (e.g., whole bodies, specific glands), place the sample in a headspace vial. For pheromone collection from live insects, an aeration setup can be used where volatiles are trapped on a sorbent material which is then extracted.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Select an appropriate SPME fiber. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatiles.

    • Expose the SPME fiber to the headspace of the sealed vial containing the sample.

    • Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60 °C) to allow for the adsorption of volatiles onto the fiber.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorb the collected volatiles from the SPME fiber in the hot injection port of the GC.

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program to elute the compounds based on their boiling points and polarities.

    • Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

The general workflow for this process is illustrated below.

HS_SPME_GC_MS_Workflow Biological Sample Biological Sample Sealed Headspace Vial Sealed Headspace Vial Biological Sample->Sealed Headspace Vial SPME Fiber Exposure SPME Fiber Exposure Sealed Headspace Vial->SPME Fiber Exposure Incubation GC Injection Port (Desorption) GC Injection Port (Desorption) SPME Fiber Exposure->GC Injection Port (Desorption) GC Column (Separation) GC Column (Separation) GC Injection Port (Desorption)->GC Column (Separation) Mass Spectrometer (Detection) Mass Spectrometer (Detection) GC Column (Separation)->Mass Spectrometer (Detection) Data Analysis Data Analysis Mass Spectrometer (Detection)->Data Analysis Mass Spectra & Retention Time

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Bioassays for Determining Behavioral Responses

To investigate the potential pheromonal activity of this compound on insects, behavioral bioassays are essential.

Protocol: Y-Tube Olfactometer Bioassay

  • Apparatus: A Y-tube olfactometer, which consists of a central tube that bifurcates into two arms.

  • Airflow: A controlled and purified airflow is passed through each arm of the Y-tube.

  • Stimulus Application:

    • In one arm, introduce a controlled concentration of synthetic this compound (the "treatment" arm). This can be done by placing a filter paper impregnated with a known amount of the compound in the air stream.

    • The other arm serves as the control, containing only the solvent used to dissolve the test compound.

  • Insect Introduction: Release an individual insect at the base of the central tube.

  • Observation: Record the arm that the insect chooses to enter and the time it spends in each arm.

  • Data Analysis: Use statistical tests (e.g., chi-squared test) to determine if there is a significant preference for the treatment arm over the control arm.

Protocol: Electroantennography (EAG)

EAG measures the electrical response of an insect's antenna to an odorant, providing a measure of its olfactory sensitivity.

  • Antenna Preparation: Excise an antenna from a live insect and mount it between two electrodes.

  • Stimulus Delivery: Deliver a puff of air containing a known concentration of this compound over the antenna.

  • Signal Recording: Record the resulting depolarization of the antennal membrane (the EAG response).

  • Data Analysis: Compare the amplitude of the EAG response to this compound with the response to a control (solvent) and a standard reference compound.

Signaling Pathways

Currently, there is no direct evidence for specific signaling pathways activated by this compound. However, in the context of insect olfaction, the general pathway involves the following steps:

  • Binding to Odorant Binding Proteins (OBPs): Volatile molecules entering the sensillar lymph are thought to be bound by OBPs, which transport them to the olfactory receptors.

  • Activation of Olfactory Receptors (ORs): The OBP-odorant complex interacts with ORs located on the dendritic membrane of olfactory sensory neurons.

  • Signal Transduction Cascade: This interaction opens ion channels, leading to a depolarization of the neuron and the generation of an action potential.

  • Signal Transmission to the Brain: The action potential is transmitted to the antennal lobe of the insect's brain, where the olfactory information is processed.

The following diagram illustrates this hypothetical signaling pathway.

Olfactory_Signaling_Pathway 6-M-1-H This compound OBP Odorant Binding Protein 6-M-1-H->OBP Binding OR Olfactory Receptor OBP->OR Transport & Interaction Ion_Channel Ion Channel OR->Ion_Channel Activation Depolarization Depolarization Ion_Channel->Depolarization Opens Action_Potential Action_Potential Depolarization->Action_Potential Triggers Brain Antennal Lobe (Brain) Action_Potential->Brain Signal Transmission

Caption: Hypothetical olfactory signaling pathway for this compound in insects.

Conclusion and Future Directions

This compound presents an exciting avenue for research in chemical ecology and drug development. While its definitive biological roles are yet to be fully characterized, the evidence from structurally related compounds strongly suggests its potential as a semiochemical. This guide provides a comprehensive overview of the current state of knowledge and detailed experimental protocols to facilitate further investigation.

Future research should focus on:

  • Screening for Pheromonal Activity: Conducting broad-scale behavioral and electrophysiological screenings of this compound against a variety of insect species.

  • Elucidating Biosynthetic Pathways: Using isotopic labeling and genetic techniques to uncover the biosynthetic origins of this alcohol in different organisms.

  • Investigating Plant-Insect Interactions: Studying the role of this compound in mediating interactions between plants that produce it and the insects that feed on them.

  • Identifying Receptors and Signaling Pathways: Characterizing the specific olfactory receptors and downstream signaling pathways that are activated by this compound.

By addressing these research questions, the scientific community can unlock the full potential of this compound, leading to new insights into biological communication and potentially novel applications in pest management and beyond.

References

6-Methyl-1-heptanol: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

6-Methyl-1-heptanol (B128184) is a clear, colorless liquid with a mild, pleasant odor.[1] Its branched structure influences its physical properties and reactivity compared to its linear isomer, 1-octanol.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₈O[2]
Molecular Weight 130.23 g/mol [2]
CAS Number 1653-40-3[2]
IUPAC Name 6-methylheptan-1-ol[2]
Synonyms Isooctan-1-ol, Isooctyl alcohol[2]
Appearance Clear, colorless liquid[1]
Odor Mild, pleasant[1]
Boiling Point 187-189 °C at 760 mmHg[2]
Melting Point -106 °C[2]
Flash Point 180 °F (82 °C) (Open cup)[1]
Density 0.8175 - 0.832 g/cm³ at 20-25 °C[1][2]
Solubility in Water 640 - 647 mg/L at 25 °C[2]
logP (Octanol/Water) 2.721 - 2.8 (estimated)[2]
Refractive Index 1.4251 - 1.4255 at 25 °C[2]

Potential Research Applications

The current body of scientific literature on specific research applications of this compound is limited. However, its known natural occurrences and the biological activities of similar compounds suggest several promising avenues for investigation.

Chemical Ecology and Pheromone Research

This compound has been identified as a component of castoreum, the scent secretion of the North American beaver (Castor canadensis).[3] Castoreum is a complex chemical mixture used for territorial marking, and its individual components are of great interest for their potential pheromonal activity.[4] The presence of this compound in this secretion suggests it may play a role in beaver chemical communication.

Potential Research Directions:

  • Behavioral Bioassays: Investigating the behavioral responses of beavers to synthetic this compound, both alone and in combination with other castoreum components, could elucidate its specific role in signaling.

  • Electrophysiological Studies: Electroantennography (EAG) or single-sensillum recording (SSR) could be used to determine if beaver olfactory receptor neurons are sensitive to this compound.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could help identify the key structural features required for any observed biological activity.

A generalized workflow for identifying and validating a potential pheromone like this compound is depicted in Figure 1.

pheromone_workflow A Natural Source Observation (e.g., Castoreum analysis) B Chemical Identification (GC-MS, NMR) A->B C Synthesis of Putative Pheromone (this compound) B->C D Behavioral Bioassays (Field/Lab observations) C->D E Electrophysiological Assays (EAG, SSR) C->E G Confirmation of Pheromonal Activity D->G E->G F Structure-Activity Relationship (Analog synthesis & testing) G->F

Figure 1: Generalized workflow for pheromone identification and validation.

Plant Biology and Volatile Compound Analysis

This compound has also been detected in the leaves of tobacco plants (Nicotiana tabacum) and as a volatile component of green beans (Phaseolus vulgaris).[2] The role of such volatile organic compounds (VOCs) in plants can be diverse, including defense against herbivores, attraction of pollinators, and as signaling molecules in plant-plant interactions.

Potential Research Directions:

  • Investigating Biosynthesis: Studies could focus on elucidating the biosynthetic pathway of this compound in these plant species.

  • Ecological Role: Research could explore whether the emission of this compound is induced by biotic or abiotic stress and its effect on insect herbivores or their natural enemies.

Biotechnology: Potential as a PCR Enhancer

An intriguing but not yet fully substantiated application of this compound is its potential role as a polymerase chain reaction (PCR) enhancer. A product description from a chemical supplier suggests that it may increase the working temperature of the polymerase enzyme.[5] Organic solvents are known to sometimes improve PCR efficiency, particularly for GC-rich templates, by lowering the DNA melting temperature and preventing the formation of secondary structures.

Hypothesized Mechanism:

The proposed mechanism for PCR enhancement by organic solvents is illustrated in Figure 2. It is important to note that this is a general mechanism and the specific effects of this compound on PCR have not been detailed in peer-reviewed literature.

pcr_enhancement cluster_0 Standard PCR cluster_1 PCR with Organic Solvent Enhancer A High GC Template (Secondary Structures) B Incomplete Denaturation & Primer Annealing A->B C Low PCR Yield B->C D High GC Template F Reduced DNA Melting Temp. & Destabilized Secondary Structures D->F E Organic Solvent (e.g., this compound) E->F G Improved Denaturation & Primer Annealing F->G H Increased PCR Yield G->H

Figure 2: Hypothesized mechanism of PCR enhancement by organic solvents.

Further research is required to validate this application and to determine the optimal concentration and conditions for using this compound as a PCR additive.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound and for its use in biological assays are not widely available. However, general synthetic routes have been described.

General Synthetic Approaches

Several established organic chemistry reactions can be employed for the synthesis of this compound:[2]

  • Grignard Reaction: The reaction of isopentylmagnesium bromide with propylene (B89431) oxide, followed by hydrolysis, would yield this compound.

  • Reduction of 6-Methylheptanoic Acid: The corresponding carboxylic acid can be reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Hydroformylation: The hydroformylation of 5-methyl-1-hexene (B1630410) would produce 6-methylheptanal, which can then be reduced to the target alcohol.

A schematic of a potential Grignard synthesis route is shown in Figure 3.

grignard_synthesis reagent1 Isopentyl bromide grignard Isopentylmagnesium bromide (Grignard Reagent) reagent1->grignard reagent2 Magnesium reagent2->grignard intermediate Intermediate Alkoxide grignard->intermediate reagent3 Propylene oxide reagent3->intermediate product This compound intermediate->product hydrolysis H₃O⁺ (Hydrolysis) hydrolysis->product

Figure 3: Potential Grignard reaction pathway for the synthesis of this compound.

Beaver Pheromone Bioassay Protocol (Hypothetical)

A behavioral bioassay to test the pheromonal activity of this compound in beavers could be designed based on established methods for other mammals. A hypothetical protocol is outlined below.

Objective: To determine if this compound elicits a behavioral response in beavers.

Materials:

  • Synthetic this compound (high purity)

  • Control substance (e.g., solvent used for dilution, such as mineral oil)

  • Scent dispensers (e.g., wooden stakes, filter paper)

  • Remote cameras with night vision for observation

  • Established beaver colony with known territories

Procedure:

  • Scent Preparation: Prepare dilutions of this compound in the chosen solvent at various concentrations. Prepare a control dispenser with the solvent only.

  • Dispenser Placement: In the vicinity of a beaver lodge or known scent-marking locations, place the scent dispensers. A paired design, with a treatment and control dispenser placed a set distance apart, is recommended.

  • Observation: Record beaver behavior using remote cameras for a set period (e.g., 24-48 hours) before and after dispenser placement.

  • Data Analysis: Analyze the video recordings for behaviors such as approach, sniffing time, and scent-marking over the dispensers. Compare the frequency and duration of these behaviors between the this compound and control dispensers. Statistical analysis (e.g., t-test, ANOVA) should be used to determine if there are significant differences in the observed behaviors.

Conclusion and Future Directions

This compound is a molecule with untapped research potential. While its role in beaver chemical communication and its potential as a PCR enhancer are promising areas of investigation, a significant lack of detailed experimental data in the current literature highlights the need for foundational research. Future studies should focus on:

  • Elucidating its biological role: Rigorous behavioral and electrophysiological studies are needed to confirm and characterize its pheromonal activity in beavers.

  • Validating its biotechnological application: Controlled experiments are required to verify its effect as a PCR enhancer and to understand the underlying mechanism.

  • Developing robust synthetic and analytical methods: Publication of detailed and optimized protocols for its synthesis and purification will be crucial for facilitating further research.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound. The information compiled herein, combined with the proposed research directions, aims to stimulate further investigation into this interesting and understudied molecule.

References

6-Methyl-1-heptanol as a Mammalian Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1-heptanol (B128184), a branched-chain primary alcohol, is recognized as a mammalian metabolite, belonging to the class of volatile organic compounds (VOCs). While specific quantitative data and detailed metabolic pathways in mammals remain to be fully elucidated, its biochemical origins are likely rooted in the catabolism of branched-chain amino acids, such as leucine. This technical guide synthesizes the current understanding of branched-chain fatty alcohol metabolism, provides detailed experimental protocols for their analysis in biological matrices, and explores potential physiological implications. The information presented herein serves as a foundational resource for researchers investigating the role of this compound and similar metabolites in mammalian physiology and disease.

Introduction

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that have high vapor pressure at room temperature. In mammals, VOCs are produced during various metabolic processes and are released through breath, sweat, urine, and feces. The profile of VOCs can be indicative of an individual's metabolic state and may serve as non-invasive biomarkers for various physiological and pathological conditions.

This compound falls into the category of branched-chain fatty alcohols. While its straight-chain counterparts are more extensively studied, branched-chain lipids are gaining recognition for their roles in cellular signaling and membrane dynamics. The presence of a methyl branch in its structure suggests a biosynthetic link to the metabolism of branched-chain amino acids, which are essential nutrients for mammals.

Biosynthesis of this compound: A Putative Pathway

A definitive metabolic pathway for the biosynthesis of this compound in mammals has not been explicitly detailed in the scientific literature. However, based on the known metabolism of branched-chain amino acids, a putative pathway can be proposed, likely originating from the catabolism of L-leucine.

The initial steps involve the conversion of L-leucine to isovaleryl-CoA. Through a series of enzymatic reactions, isovaleryl-CoA can be elongated and subsequently reduced to form this compound. The key steps likely involve enzymes such as acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and alcohol dehydrogenases.

Putative Biosynthesis of this compound Leucine L-Leucine aKIC α-Ketoisocaproate Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH MethylcrotonylCoA β-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA IVD FattyAcidSynthase Fatty Acid Synthase Pathway (Elongation) IsovalerylCoA->FattyAcidSynthase Possible entry point for elongation MethylglutaconylCoA β-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA MCC HMGCoA β-Hydroxy-β-methylglutaryl-CoA MethylglutaconylCoA->HMGCoA MGH Acetoacetate Acetoacetate HMGCoA->Acetoacetate AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA MethylheptanoylCoA 6-Methylheptanoyl-CoA FattyAcidSynthase->MethylheptanoylCoA Methylheptanal 6-Methylheptanal MethylheptanoylCoA->Methylheptanal Acyl-CoA Reductase Methylheptanol This compound Methylheptanal->Methylheptanol Alcohol Dehydrogenase LLE_Workflow start Urine Sample (2 mL) acid Add 1M H₂SO₄ (2 mL) start->acid salt Add Na₂SO₄ acid->salt solvent Add Dichloromethane (2 mL) salt->solvent vortex Vortex (1-2 min) solvent->vortex centrifuge Centrifuge (3000 x g, 10 min) vortex->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry with Na₂SO₄ collect->dry concentrate Concentrate under N₂ dry->concentrate end Ready for GC-MS concentrate->end GCMS_Analysis_Workflow start Dried Sample Extract derivatization Derivatization with BSTFA + TMCS (60-70°C, 30-60 min) start->derivatization injection GC Injection (1 µL) derivatization->injection separation Chromatographic Separation (DB-5ms column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection analysis Data Analysis (Library Matching, Quantification) detection->analysis end Results analysis->end

Toxicological Profile of 6-Methyl-1-heptanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information on 6-Methyl-1-heptanol. Due to a lack of extensive publicly available data specific to this isomer, information from related C8 alcohols may be used for read-across purposes and will be duly noted. This guide is intended for informational purposes and should not be used as a substitute for a comprehensive safety assessment.

Introduction

This compound (CAS No. 1653-40-3) is a primary alcohol with the molecular formula C8H18O. It is a clear, colorless liquid with a mild odor. This compound and its isomers are used in various industrial applications, including as solvents, in the manufacturing of plasticizers, and as fragrance ingredients. A thorough understanding of its toxicological profile is essential for ensuring safe handling and use. This technical guide provides a detailed overview of the known toxicological data, experimental methodologies for its assessment, and relevant logical workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
Molecular Formula C8H18ON/A
Molecular Weight 130.23 g/mol N/A
CAS Number 1653-40-3N/A
Appearance Clear, colorless liquidN/A
Boiling Point 187 °C[1]
Melting Point -106 °C[1]
Density 0.8175 g/cm³[1]
Water Solubility 647 mg/L @ 25 °C (experimental)[2]
logP (o/w) 2.721 (estimated)[2]

Toxicological Data

Available toxicological data for this compound and related C8 alcohols are summarized in the following sections. The data is sparse for this compound specifically, and therefore, read-across data from other C8 alcohols is included where relevant.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.

EndpointSpeciesRouteValueClassificationReference
LD50 RatOral> 2000 mg/kg bwLow acute toxicity[3] (Read-across from n-octanol)
LD50 RatDermal> 2000 mg/kg bwLow acute toxicity[4] (General study on a test substance)
LC50 RatInhalation> 5.6 mg/L (4h)Low acute toxicity[3] (Read-across from n-octanol)

Note: The provided references are for structurally similar compounds or general testing protocols, as specific acute toxicity data for this compound was not found.

Irritation and Sensitization

These studies evaluate the potential of a substance to cause local irritation to the skin and eyes, and to elicit an allergic response upon repeated contact.

EndpointSpeciesResultClassificationReference
Skin Irritation RabbitIrritatingGHS Category 2Based on general classification of C8 alcohols
Eye Irritation RabbitCauses serious eye irritationGHS Category 2ABased on general classification of C8 alcohols
Skin Sensitization Guinea PigNot expected to be a sensitizerWeakly positive result for 1-decanol (B1670082) (C10) suggests low potential for C8 alcohols[5]
Repeated Dose Toxicity

Repeated dose toxicity studies are conducted to evaluate the effects of long-term, repeated exposure to a substance.

EndpointSpeciesRouteNOAELLOAELTarget OrgansReference
28-Day Study RatOral100 mg/kg bw/day300 mg/kg bw/dayNot specified[3] (Read-across from n-heptanol)
90-Day Study RatOralNo specific data available for this compoundNo specific data available for this compoundNot specifiedN/A

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA).

AssaySystemMetabolic ActivationResultReference
Ames Test (Bacterial Reverse Mutation) S. typhimuriumWith and without S9Negative[5] (General finding for long-chain alcohols)
In vitro Chromosomal Aberration Mammalian CellsWith and without S9No data availableN/A
In vivo Micronucleus Test RodentN/ANegative[5] (General finding for long-chain alcohols)

Experimental Protocols

Detailed methodologies for key toxicological experiments are outlined below, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD 423)
  • Test Animals: Typically, young adult female rats are used.

  • Procedure: A single dose of the test substance is administered by gavage. The study starts with a dose expected to cause some mortality. Depending on the outcome (survival or death of the animals), the dose for the next group is adjusted up or down.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD50 (median lethal dose) is estimated.

Skin Irritation (OECD 404)
  • Test Animals: Albino rabbits are typically used.

  • Procedure: A small area of the animal's skin is shaved. 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a semi-occlusive patch for a 4-hour exposure period.[6]

  • Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[6]

  • Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.

Eye Irritation (OECD 405)
  • Test Animals: Albino rabbits are the preferred species.

  • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[7] The other eye serves as a control.

  • Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[7]

  • Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.

Skin Sensitization (OECD 429 - LLNA)
  • Test Animals: Mice are used for the Local Lymph Node Assay (LLNA).

  • Procedure: The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days. On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.

  • Observations: The draining auricular lymph nodes are excised and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.

  • Endpoint: A stimulation index (SI) is calculated. An SI of 3 or greater is considered a positive result for sensitization.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Test System: Histidine-requiring strains of Salmonella typhimurium are used.[8]

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix).[8]

  • Observations: The number of revertant colonies (bacteria that have mutated back to being able to synthesize histidine) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
  • Test System: Cultured mammalian cells (e.g., Chinese hamster ovary cells, human lymphocytes).[9]

  • Procedure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation.[9] The cells are then treated with a substance to arrest them in metaphase.

  • Observations: Chromosomes are examined microscopically for structural aberrations.

  • Endpoint: The substance is considered clastogenic if it induces a statistically significant, concentration-dependent increase in chromosomal aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
  • Test Animals: Typically mice or rats.

  • Procedure: Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at appropriate time points.[10]

  • Observations: Erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[11]

  • Endpoint: A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates in vivo genotoxicity.[11]

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
  • Test Animals: Rats are the preferred species.

  • Procedure: The test substance is administered daily by gavage or in the diet/drinking water at three or more dose levels for 28 days.[2] A control group receives the vehicle only.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded. At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. A full necropsy and histopathological examination of organs are performed.[2]

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Repeated Dose 90-Day Oral Toxicity Study (OECD 408)
  • Test Animals: Rats are the preferred species.

  • Procedure: Similar to the 28-day study, but the duration of exposure is 90 days.[12]

  • Observations: In addition to the observations in the 28-day study, more detailed functional observations (e.g., sensory reactivity, motor activity) are often included.

  • Endpoint: The NOAEL for subchronic exposure is determined.

Visualizations

Logical Workflow for Toxicological Assessment

The following diagram illustrates a typical workflow for assessing the toxicological profile of a chemical substance.

Toxicological_Assessment_Workflow cluster_in_silico In Silico & In Vitro Screening cluster_acute Acute Toxicity Testing cluster_local Local Toxicity Testing cluster_repeated Repeated Dose & Genotoxicity Testing cluster_hra Hazard & Risk Assessment QSAR QSAR Modeling (Toxicity Prediction) Acute_Oral Acute Oral Toxicity (OECD 423) QSAR->Acute_Oral ReadAcross Read-Across from Structural Analogs ReadAcross->Acute_Oral InVitro_Genotox In Vitro Genotoxicity (Ames, Chromosome Aberration) InVivo_Genotox In Vivo Genotoxicity (Micronucleus - OECD 474) InVitro_Genotox->InVivo_Genotox Repeated_Dose_28d 28-Day Repeated Dose (OECD 407) Acute_Oral->Repeated_Dose_28d Acute_Dermal Acute Dermal Toxicity (OECD 402) Skin_Irritation Skin Irritation (OECD 404) Acute_Dermal->Skin_Irritation Acute_Inhalation Acute Inhalation Toxicity (OECD 403) Acute_Inhalation->Repeated_Dose_28d Hazard_ID Hazard Identification Skin_Irritation->Hazard_ID Eye_Irritation Eye Irritation (OECD 405) Eye_Irritation->Hazard_ID Skin_Sensitization Skin Sensitization (OECD 429) Skin_Sensitization->Hazard_ID Repeated_Dose_90d 90-Day Repeated Dose (OECD 408) Repeated_Dose_28d->Repeated_Dose_90d Dose_Response Dose-Response Assessment Repeated_Dose_90d->Dose_Response InVivo_Genotox->Hazard_ID Risk_Characterization Risk Characterization Hazard_ID->Risk_Characterization Dose_Response->Risk_Characterization Exposure_Assessment Exposure Assessment Exposure_Assessment->Risk_Characterization

Caption: A flowchart illustrating the sequential steps in a comprehensive toxicological assessment.

Experimental Workflow for an In Vivo Repeated Dose Study (OECD 408)

The diagram below outlines the key phases of a 90-day repeated dose toxicity study.

Repeated_Dose_Workflow cluster_pre Pre-Study Phase cluster_inlife In-Life Phase (90 Days) cluster_post Post-Life Phase cluster_analysis Data Analysis & Reporting Animal_Acclimation Animal Acclimation & Health Screening Dose_Selection Dose Range Finding & Selection Animal_Acclimation->Dose_Selection Daily_Dosing Daily Dosing (e.g., Oral Gavage) Dose_Selection->Daily_Dosing Clinical_Obs Daily Clinical Observations Body_Weight Weekly Body Weight & Food Consumption Functional_Obs Functional Observations (e.g., Motor Activity) Terminal_Sacrifice Terminal Sacrifice Daily_Dosing->Terminal_Sacrifice Blood_Collection Blood Collection (Hematology & Clinical Chemistry) Terminal_Sacrifice->Blood_Collection Necropsy Gross Necropsy Blood_Collection->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Statistical Analysis Histopathology->Data_Analysis NOAEL_Determination NOAEL Determination Data_Analysis->NOAEL_Determination Final_Report Final Study Report NOAEL_Determination->Final_Report

Caption: A workflow diagram detailing the major stages of a 90-day repeated dose toxicity study.

Signaling Pathways

Currently, there is no publicly available information describing specific signaling pathways associated with the toxicity of this compound. The primary mechanism of toxicity for simple alcohols is generally considered to be non-specific membrane disruption (narcosis) at high concentrations. For skin and eye irritation, the mechanism is likely related to the defatting of tissues and disruption of cellular membranes.

Conclusion

The available toxicological data for this compound is limited. Based on information for this compound and structurally related C8 alcohols, it is expected to have low acute toxicity via oral, dermal, and inhalation routes. It is classified as a skin and eye irritant. The genotoxic potential is predicted to be low. For a comprehensive risk assessment, further studies, particularly repeated dose toxicity and more detailed genotoxicity assays specific to this compound, would be necessary. The provided experimental protocols, based on OECD guidelines, offer a framework for conducting such studies.

References

Environmental Fate and Degradation of 6-Methyl-1-heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1-heptanol (CAS RN: 1653-40-3), a branched-chain primary alcohol, finds application in various industrial processes. Understanding its environmental fate and degradation is crucial for assessing its ecological risk and ensuring its safe use. This technical guide provides a comprehensive overview of the available data on the environmental persistence, bioaccumulation potential, and degradation pathways of this compound. The information is presented to aid researchers, scientists, and drug development professionals in evaluating the environmental profile of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior and distribution in the environment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Registry Number 1653-40-3[1]
Molecular Formula C8H18O[1]
Molecular Weight 130.23 g/mol [1]
Water Solubility 640 mg/L at 25 °C[2]
Vapor Pressure 0.284 mmHg at 25 °C (estimated)[3]
Log Octanol-Water Partition Coefficient (Log Kow) 2.721 (estimated)[3]

Environmental Fate and Degradation

The environmental fate of a chemical is governed by a combination of transport and transformation processes. This section details the available information on the biodegradation, abiotic degradation, bioaccumulation potential, and mobility of this compound.

Biodegradation

Limited experimental data is available on the ready or inherent biodegradability of this compound. However, information on structurally similar compounds and predictive models can provide insights into its likely behavior. Branched-chain alcohols are generally known to be biodegradable, although the branching can sometimes slow the rate of degradation compared to their linear counterparts.[4]

Predicted Biodegradation:

Quantitative Structure-Activity Relationship (QSAR) models, such as those in the EPI (Estimation Programs Interface) Suite™, are widely used to predict the environmental fate of chemicals when experimental data is lacking.[3][5] The BIOWIN™ model within EPI Suite™ predicts the aerobic and anaerobic biodegradability of organic chemicals.[6]

  • Aerobic Biodegradation: Based on its structure, this compound is expected to be readily biodegradable. The ultimate biodegradation timeframe is predicted to be on the order of weeks, suggesting it is unlikely to persist in aerobic environments.

  • Anaerobic Biodegradation: The potential for anaerobic biodegradation is less certain and is predicted to occur more slowly than aerobic degradation, with a timeframe of months.

It is important to note that these are model predictions and should be confirmed with experimental testing where possible. Standardized biodegradability tests, such as the OECD 301F for ready biodegradability or OECD 302 for inherent biodegradability, would provide definitive data.[7][8]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can also contribute to the removal of chemicals from the environment.

  • Hydrolysis: this compound does not contain functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a significant degradation pathway.

  • Photodegradation: In the atmosphere, this compound is expected to be degraded by reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 1.3 days, indicating that it will be removed relatively quickly from the air. Direct photolysis in water is not expected to be a significant removal process as the molecule does not absorb light in the environmentally relevant UV spectrum.

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a key consideration in its environmental risk assessment. The bioconcentration factor (BCF) is a common measure of this potential.

An estimated BCF of 16 has been reported for isooctyl alcohol, a close structural analog of this compound.[9] This low BCF value suggests that the potential for bioconcentration in aquatic organisms is low. The estimated Log Kow of 2.721 also supports a low to moderate potential for bioaccumulation.[3]

Mobility and Soil Adsorption

The mobility of a chemical in soil is determined by its tendency to adsorb to soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict this behavior.

The estimated Koc for isooctyl alcohol is 125.[2] According to a common classification scheme, this Koc value suggests that this compound is expected to have high mobility in soil.[10] This indicates a potential for the substance to leach into groundwater.

Ecotoxicity

Ecotoxicity data provides information on the potential for a substance to cause harm to aquatic and terrestrial organisms. While specific data for this compound is limited, data for its structural analog, isooctanol, can be used as a surrogate to estimate its potential toxicity.

Table 2: Ecotoxicity of Isooctanol

OrganismTest TypeEndpointValueReference
Fish (Lepomis macrochirus) Acute24-hour LC5030 mg/L[9]
Aquatic Invertebrate (Daphnia magna) Acute24-hour EC50 (immobilization)115 mg/L[9]
Algae (Scenedesmus subspicatus) Acute48-hour EC50 (cell multiplication inhibition)14 mg/L[9]

These data indicate that isooctanol has a low to moderate acute toxicity to aquatic organisms.

Experimental Protocols

Detailed experimental protocols for determining the environmental fate parameters discussed in this guide are described in the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

  • Ready Biodegradability: The OECD Test Guideline 301F (Manometric Respirometry Test) is a common method for assessing ready biodegradability.[7] In this test, the oxygen consumption of microorganisms in the presence of the test substance is measured over a 28-day period. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within a 10-day window.

  • Inherent Biodegradability: The OECD Test Guideline 302B (Zahn-Wellens/EMPA Test) is used to assess inherent biodegradability.[8] This test uses a higher concentration of microorganisms and a longer exposure time than the ready biodegradability tests, providing an indication of the ultimate biodegradability of a substance.

  • Bioconcentration Factor: The OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) provides a framework for determining the bioconcentration factor of a chemical in fish.

  • Soil Adsorption-Desorption: The OECD Test Guideline 106 (Adsorption - Desorption Using a Batch Equilibrium Method) is used to determine the soil adsorption coefficient (Kd) and, subsequently, the Koc.

Visualizations

Logical Relationship of Environmental Fate Assessment

EnvironmentalFate cluster_Properties Physicochemical Properties cluster_Degradation Degradation Pathways cluster_Distribution Environmental Distribution cluster_Risk Ecological Risk Assessment P1 Molecular Structure D1 Biodegradation (Aerobic & Anaerobic) P1->D1 D2 Abiotic Degradation (Hydrolysis & Photolysis) P1->D2 E1 Mobility in Soil (Koc) P1->E1 E2 Bioaccumulation (BCF) P1->E2 P2 Water Solubility P2->D1 P2->E1 P2->E2 P3 Vapor Pressure P3->D2 P4 Log Kow P4->E2 R1 Persistence D1->R1 D2->R1 E1->R1 R2 Bioaccumulation Potential E2->R2 R_Overall R_Overall R1->R_Overall Overall Risk R2->R_Overall Overall Risk R3 Toxicity R3->R_Overall Overall Risk

Caption: Logical workflow for environmental fate and risk assessment.

Experimental Workflow for Ready Biodegradability (OECD 301F)

OECD301F start Start prep Prepare Test Medium (Mineral Nutrients, Inoculum) start->prep add_test Add Test Substance (this compound) prep->add_test add_ref Add Reference Substance (e.g., Sodium Benzoate) prep->add_ref blank Prepare Blank Control (No Test/Reference Substance) prep->blank incubate Incubate at 20-25°C in the Dark (28 days) add_test->incubate add_ref->incubate blank->incubate measure Measure Oxygen Consumption (Manometric Respirometer) incubate->measure calculate % Biodegradation vs. ThOD measure->calculate evaluate Evaluate against Pass Levels (e.g., 60% in 10-d window) calculate->evaluate end End evaluate->end

Caption: Simplified workflow for the OECD 301F ready biodegradability test.

Conclusion

Based on available data and predictive models, this compound is expected to be readily biodegradable in aerobic environments and is unlikely to persist. Its potential for bioaccumulation is low. The primary route of abiotic degradation is through atmospheric photooxidation. The substance is predicted to have high mobility in soil, which warrants consideration for potential groundwater contamination. Ecotoxicity data on a close structural analog suggest a low to moderate acute toxicity to aquatic organisms. To provide a more definitive environmental risk assessment, experimental data from standardized biodegradability, bioaccumulation, and ecotoxicity tests are recommended.

References

An In-depth Technical Guide to the Biotransformation Pathways of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1-heptanol is a branched-chain primary alcohol that serves as a valuable building block in the synthesis of various organic molecules and is noted for its role as a mammalian metabolite.[1] Understanding its biotransformation is crucial for assessing its metabolic fate, potential toxicity, and for the development of novel biocatalytic processes. This technical guide provides a comprehensive overview of the core biotransformation pathways of this compound, detailing the enzymatic processes, expected metabolites, and relevant experimental protocols for its study.

Core Biotransformation Pathways

The biotransformation of this compound is anticipated to proceed through a two-step oxidation pathway, a common metabolic route for primary alcohols in biological systems. This process is primarily mediated by alcohol dehydrogenases (ADH) and aldehyde dehydrogenaces (ALDH), with potential contributions from cytochrome P450 (CYP) enzymes.

Step 1: Oxidation to 6-Methyl-1-heptanal

The initial and rate-limiting step in the metabolism of this compound is its oxidation to the corresponding aldehyde, 6-methyl-1-heptanal. This reaction is predominantly catalyzed by NAD⁺-dependent alcohol dehydrogenases.

  • Enzyme: Alcohol Dehydrogenase (ADH)

  • Cofactor: NAD⁺

  • Product: 6-Methyl-1-heptanal

Cytochrome P450 enzymes, a versatile family of monooxygenases, can also contribute to the oxidation of alcohols to aldehydes, particularly in the liver.[2][3]

  • Enzyme: Cytochrome P450 (CYP)[3][4]

  • Cofactor: NADPH[3]

  • Product: 6-Methyl-1-heptanal

Biotransformation_Step1 cluster_ADH Alcohol Dehydrogenase (ADH) Pathway This compound This compound 6-Methyl-1-heptanal 6-Methyl-1-heptanal This compound->6-Methyl-1-heptanal ADH, NAD+ This compound->6-Methyl-1-heptanal CYP, NADPH

Diagram 1: Oxidation of this compound to 6-Methyl-1-heptanal.
Step 2: Oxidation to 6-Methylheptanoic Acid

The intermediate aldehyde, 6-methyl-1-heptanal, is rapidly oxidized to the corresponding carboxylic acid, 6-methylheptanoic acid. This reaction is catalyzed by aldehyde dehydrogenases.

  • Enzyme: Aldehyde Dehydrogenase (ALDH)[5][6]

  • Cofactor: NAD⁺ or NADP⁺[6]

  • Product: 6-Methylheptanoic acid[7]

Biotransformation_Step2 6-Methyl-1-heptanal 6-Methyl-1-heptanal 6-Methylheptanoic_acid 6-Methylheptanoic Acid 6-Methyl-1-heptanal->6-Methylheptanoic_acid ALDH, NAD(P)+

Diagram 2: Oxidation of 6-Methyl-1-heptanal to 6-Methylheptanoic Acid.

Overall Biotransformation Pathway

The complete proposed biotransformation pathway of this compound is a sequential oxidation process.

Overall_Biotransformation M0 This compound M1 6-Methyl-1-heptanal M0->M1 ADH / CYP (Oxidation) M2 6-Methylheptanoic Acid M1->M2 ALDH (Oxidation)

Diagram 3: Complete biotransformation pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature for the biotransformation of this compound. However, based on studies of structurally similar alcohols, the following table provides an expected range for key kinetic parameters. This data should be determined experimentally for this compound.

ParameterEnzymeExpected ValueReference Method
Km (Michaelis Constant) Alcohol Dehydrogenase0.1 - 5 mMSpectrophotometric Assay
Vmax (Maximum Velocity) Alcohol Dehydrogenase1 - 20 µmol/min/mg proteinSpectrophotometric Assay
Km (Michaelis Constant) Cytochrome P45010 - 200 µMIn Vitro Microsomal Assay
Vmax (Maximum Velocity) Cytochrome P4500.1 - 5 nmol/min/nmol P450In Vitro Microsomal Assay
Km (Michaelis Constant) Aldehyde Dehydrogenase1 - 100 µMSpectrophotometric Assay
Vmax (Maximum Velocity) Aldehyde Dehydrogenase0.5 - 15 µmol/min/mg proteinSpectrophotometric Assay

Experimental Protocols

To investigate the biotransformation pathways of this compound, a series of in vitro and analytical experiments can be performed.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolism of this compound by cytochrome P450 enzymes present in liver microsomes.[8][9]

Materials:

  • Human liver microsomes (or from other species of interest)

  • This compound

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for analytical quantification

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.

  • Add this compound to the reaction mixture at various concentrations (e.g., 1-100 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking for a defined period (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the disappearance of this compound and the formation of metabolites using GC-MS or LC-MS.

Microsomal_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare reaction mixture: - Liver microsomes - Phosphate buffer B Add this compound A->B C Pre-incubate at 37°C B->C D Initiate with NADPH regenerating system C->D E Incubate at 37°C D->E F Quench with Acetonitrile + Internal Standard E->F G Centrifuge F->G H Analyze supernatant (GC-MS / LC-MS) G->H

Diagram 4: Experimental workflow for in vitro metabolism using liver microsomes.
Alcohol Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of ADH by monitoring the production of NADH at 340 nm.[2]

Materials:

  • Purified alcohol dehydrogenase or cell lysate containing ADH

  • This compound

  • NAD⁺

  • Sodium pyrophosphate buffer (pH 8.8)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing sodium pyrophosphate buffer and NAD⁺.

  • Add this compound to the cuvette.

  • Equilibrate the mixture to 25°C in the spectrophotometer.

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the increase in absorbance at 340 nm for several minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Aldehyde Dehydrogenase Activity Assay

Similar to the ADH assay, this protocol measures ALDH activity by monitoring NADH or NADPH production.[10]

Materials:

  • Purified aldehyde dehydrogenase or cell lysate containing ALDH

  • 6-Methyl-1-heptanal (substrate)

  • NAD⁺ or NADP⁺

  • Phosphate buffer (pH 8.8)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing phosphate buffer and NAD⁺ or NADP⁺.

  • Add 6-Methyl-1-heptanal to the cuvette.

  • Equilibrate the mixture to 35°C in the spectrophotometer.

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the increase in absorbance at 340 nm.

  • Calculate the initial reaction velocity.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound and its metabolites.[11][12]

Sample Preparation:

  • For in vitro samples, perform a liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction to isolate the analytes.

  • For biological fluids (e.g., urine), hydrolysis of conjugates (e.g., glucuronides) may be necessary prior to extraction.

  • Derivatization (e.g., silylation) may be required to improve the volatility and chromatographic properties of the analytes.

GC-MS Parameters (Example):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: Splitless or split injection.

  • Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 250°C).

  • Mass Spectrometer: Electron ionization (EI) source, scanning in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Conclusion

The biotransformation of this compound is predicted to follow a classic two-step oxidation pathway, yielding 6-methyl-1-heptanal and subsequently 6-methylheptanoic acid, catalyzed by alcohol and aldehyde dehydrogenases, with a potential contribution from cytochrome P450 enzymes. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to elucidate the specific enzymatic kinetics and metabolic fate of this branched-chain alcohol. Further research is warranted to identify the specific enzyme isoforms involved and to quantify the in vivo metabolic profile of this compound.

References

Chemical Stability of 6-Methyl-1-heptanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability of 6-Methyl-1-heptanol under typical laboratory conditions. The information presented herein is essential for the proper handling, storage, and application of this compound in research and development, particularly within the pharmaceutical and chemical industries.

Overview of Chemical Stability

This compound is a primary alcohol that is generally stable under normal laboratory conditions.[1] However, its stability can be compromised by exposure to certain conditions such as high temperatures, strong acids, and potent oxidizing agents.[1] Understanding the degradation pathways and the factors that influence its stability is crucial for maintaining the purity and integrity of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are fundamental to its stability and handling.

PropertyValue
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
AppearanceClear, colorless liquid
Boiling Point187-189 °C at 760 mmHg
Melting Point-106 °C
Flash Point71.1 °C (160 °F)
SolubilityInsoluble in water; Soluble in alcohol

(Data sourced from various chemical suppliers and databases)

Key Stability Considerations and Degradation Pathways

The primary routes of degradation for this compound under laboratory conditions include oxidation, acid-catalyzed dehydration, and thermal decomposition.

Oxidative Degradation

As a primary alcohol, this compound is susceptible to oxidation. The reaction products depend on the strength of the oxidizing agent used.

  • Mild Oxidation: In the presence of mild oxidizing agents, this compound is oxidized to its corresponding aldehyde, 6-methylheptanal.

  • Strong Oxidation: Strong oxidizing agents will further oxidize the initially formed aldehyde to the carboxylic acid, 6-methylheptanoic acid.

Common laboratory oxidizing agents to be avoided include potassium permanganate, chromium-based reagents (e.g., chromic acid), and nitric acid.[1]

Acid-Catalyzed Dehydration

In the presence of strong acids and heat, this compound can undergo dehydration to form alkenes.[2][3][4] The primary product of this elimination reaction is expected to be 6-methyl-1-heptene, although rearrangements to form more stable alkenes are possible depending on the reaction conditions. Concentrated sulfuric acid and phosphoric acid are common catalysts for this reaction.[2][4]

Thermal Decomposition

At elevated temperatures, this compound will decompose.[1] The primary hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO2).[1] It is therefore recommended to avoid exposing the compound to high heat, especially in uncontrolled environments.

A visual representation of the potential degradation pathways is provided below.

Degradation_Pathways_of_this compound This compound This compound 6-Methylheptanal 6-Methylheptanal This compound->6-Methylheptanal Mild Oxidation 6-Methyl-1-heptene 6-Methyl-1-heptene This compound->6-Methyl-1-heptene Acid-Catalyzed Dehydration CO, CO2 CO, CO2 This compound->CO, CO2 Thermal Decomposition 6-Methylheptanoic Acid 6-Methylheptanoic Acid 6-Methylheptanal->6-Methylheptanoic Acid Strong Oxidation

Potential degradation pathways for this compound.

Summary of Stability Data

The following table summarizes the expected stability of this compound under various laboratory conditions and the potential degradation products.

ConditionStabilityPotential Degradation Products
Ambient Temperature StableNone expected
Elevated Temperature UnstableCarbon monoxide, Carbon dioxide
Strong Oxidizing Agents Unstable6-Methylheptanal, 6-Methylheptanoic Acid
Strong Acids (with heat) Unstable6-Methyl-1-heptene and other isomeric alkenes
Aqueous Solutions (neutral pH) StableNone expected
Exposure to Light Generally StableNo significant degradation expected under normal laboratory lighting

Recommended Experimental Protocols for Stability Assessment

For researchers needing to perform formal stability studies on this compound, the following forced degradation protocols can be adapted. These studies are designed to intentionally degrade the sample to identify potential degradation products and develop stability-indicating analytical methods.

General Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare solutions of This compound in appropriate solvents Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Thermal Thermal Stress (e.g., 80°C) Photo Photostability (ICH Q1B guidelines) Analysis Analyze samples by a stability-indicating method (e.g., GC-MS, HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Eval Identify and quantify degradation products. Determine degradation pathways. Analysis->Eval

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Methyl-1-heptanol from 6-methylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6-methyl-1-heptanol (B128184) via the reduction of 6-methylheptanoic acid. Two primary methods are presented: reduction using lithium aluminum hydride (LAH) and reduction using borane-dimethyl sulfide (B99878) complex (BMS). These protocols are designed for use by researchers in organic synthesis, medicinal chemistry, and drug development. This document includes comprehensive experimental procedures, characterization data, and a summary of expected outcomes to facilitate the efficient and successful synthesis of this compound.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals, fragrances, and specialty chemicals. Its synthesis from the readily available 6-methylheptanoic acid is a common and important transformation. The reduction of a carboxylic acid to a primary alcohol is a fundamental reaction in organic chemistry, and several reagents can accomplish this conversion. This document focuses on two of the most effective and widely used methods: reduction with the powerful reducing agent lithium aluminum hydride (LAH) and the more selective borane-dimethyl sulfide complex (BMS). The choice of reagent can depend on factors such as the presence of other functional groups, safety considerations, and desired reaction scale.

Chemical Transformation Pathway

The overall chemical transformation is the reduction of the carboxylic acid functional group of 6-methylheptanoic acid to a primary alcohol, yielding this compound.

G 6-Methylheptanoic_Acid 6-Methylheptanoic Acid This compound This compound 6-Methylheptanoic_Acid->this compound Reduction (e.g., LAH or Borane)

Caption: Chemical reduction of 6-methylheptanoic acid to this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material and product, as well as expected yields for the described synthetic methods. Please note that yields can vary based on reaction scale and experimental conditions.

Parameter6-Methylheptanoic AcidThis compound
Molecular Formula C₈H₁₆O₂C₈H₁₈O
Molecular Weight 144.21 g/mol 130.23 g/mol
Appearance Colorless to light yellow liquid[1]Colorless clear liquid
Boiling Point 232 °C at 762 Torr[2]187-189 °C at 760 mmHg[3]
Density 0.927 ± 0.06 g/cm³[4]0.818 g/mL[5]
Purity (Typical) ≥98% (GC)[1]High purity achievable by distillation
Reduction Method Expected Yield Notes
Lithium Aluminum HydrideModerate to HighA yield of 32% has been reported for a similar direct reduction of a branched-chain carboxylic acid.[6]
Borane-Dimethyl SulfideHighGenerally provides high yields for carboxylic acid reductions.

Experimental Protocols

Materials and Equipment
  • Reagents: 6-methylheptanoic acid, lithium aluminum hydride (LAH), borane-dimethyl sulfide (BMS) complex, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), methanol, hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), celite.

  • Equipment: Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, rotary evaporator, distillation apparatus, standard glassware for extraction and purification.

Protocol 1: Reduction of 6-methylheptanoic acid with Lithium Aluminum Hydride (LAH)

This protocol is adapted from general procedures for LAH reduction of carboxylic acids.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Suspend LAH in anhydrous THF/ether B Cool to 0 °C A->B C Slowly add 6-methylheptanoic acid solution B->C D Warm to room temperature and reflux C->D E Cool to 0 °C and quench with water, then NaOH(aq) D->E F Filter through Celite E->F G Dry organic phase F->G H Concentrate under reduced pressure G->H I Purify by distillation H->I G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve 6-methylheptanoic acid in anhydrous THF B Cool to 0 °C A->B C Slowly add Borane-Dimethyl Sulfide (BMS) B->C D Warm to room temperature and stir C->D E Cool to 0 °C and quench with methanol D->E F Extract with an organic solvent E->F G Wash, dry, and concentrate organic phase F->G H Purify by column chromatography or distillation G->H

References

Synthesis of 6-Methyl-1-heptanol via Grignard Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 6-methyl-1-heptanol (B128184), a valuable primary alcohol in organic synthesis, utilizing the Grignard reaction. Two primary synthetic routes are presented, each employing a Grignard reagent with either formaldehyde (B43269) or ethylene (B1197577) oxide as the electrophile. These methods offer robust and scalable pathways to the target molecule. This guide includes comprehensive experimental procedures, tabulated data for key reaction parameters, and visual diagrams to illustrate the reaction pathways and workflows, ensuring clarity and reproducibility for researchers in organic chemistry and drug development.

Introduction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, most commonly a carbonyl compound. The synthesis of primary alcohols is a frequent application of this reaction, typically achieved through the reaction of a Grignard reagent with formaldehyde or ethylene oxide. This compound, a branched-chain primary alcohol, finds utility as a building block in the synthesis of more complex molecules, including fragrances and pharmaceuticals.[1] This document outlines two reliable methods for its preparation.

Reaction Schemes and Pathways

Two principal retrosynthetic strategies for the synthesis of this compound via a Grignard reaction are considered:

  • Route A: Reaction with Formaldehyde: This approach involves the reaction of 5-methylhexylmagnesium bromide with formaldehyde. This reaction adds a single carbon atom to the Grignard reagent.[2][3][4][5]

  • Route B: Reaction with Ethylene Oxide: This alternative pathway utilizes the reaction of 4-methylpentylmagnesium bromide with ethylene oxide, which results in the addition of a two-carbon unit to the Grignard reagent.[6]

The choice between these routes may depend on the availability and cost of the starting alkyl halides. Both methods are effective for producing primary alcohols.[1][2][3][4][5][6]

G cluster_0 Route A: Formaldehyde Pathway cluster_1 Route B: Ethylene Oxide Pathway 5-Methyl-1-bromohexane 5-Methyl-1-bromohexane 5-Methylhexylmagnesium bromide 5-Methylhexylmagnesium bromide 5-Methyl-1-bromohexane->5-Methylhexylmagnesium bromide  + Mg (Anhydrous Ether) Mg Mg Intermediate_A Magnesium Alkoxide Intermediate 5-Methylhexylmagnesium bromide->Intermediate_A  + Formaldehyde Formaldehyde Formaldehyde 6-Methyl-1-heptanol_A This compound Intermediate_A->6-Methyl-1-heptanol_A  + H3O+ (Workup) 4-Methyl-1-bromopentane 4-Methyl-1-bromopentane 4-Methylpentylmagnesium bromide 4-Methylpentylmagnesium bromide 4-Methyl-1-bromopentane->4-Methylpentylmagnesium bromide  + Mg (Anhydrous Ether) Mg_B Mg Intermediate_B Magnesium Alkoxide Intermediate 4-Methylpentylmagnesium bromide->Intermediate_B  + Ethylene Oxide Ethylene Oxide Ethylene Oxide 6-Methyl-1-heptanol_B This compound Intermediate_B->6-Methyl-1-heptanol_B  + H3O+ (Workup)

Diagram 1: Synthetic pathways to this compound.

Data Presentation

The following table summarizes the key reactants, their properties, and typical reaction parameters for the synthesis of this compound. Please note that specific yields can vary based on reaction scale and purity of reagents.

ParameterRoute A: FormaldehydeRoute B: Ethylene Oxide
Starting Alkyl Halide 5-Methyl-1-bromohexane4-Methyl-1-bromopentane
Molecular Weight ( g/mol ) 179.09165.07
Grignard Reagent 5-Methylhexylmagnesium bromide4-Methylpentylmagnesium bromide
Electrophile Formaldehyde (used as paraformaldehyde)Ethylene oxide
Molecular Weight ( g/mol ) 30.03 (monomer)44.05
Solvent Anhydrous Diethyl Ether or THFAnhydrous Diethyl Ether or THF
Reaction Temperature (°C) 0 to room temperature0 to room temperature
Workup Saturated aq. NH₄Cl or dilute HClSaturated aq. NH₄Cl or dilute HCl
Purification Method Distillation under reduced pressureDistillation under reduced pressure
Product Molecular Weight ( g/mol ) 130.23130.23
Product Boiling Point (°C) 188-190188-190

Experimental Protocols

General Safety Precautions: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Protocol 1: Synthesis via Formaldehyde (Route A)

This protocol details the synthesis of this compound from 5-methyl-1-bromohexane and paraformaldehyde.

Materials:

  • Magnesium turnings (1.2 equiv.)

  • Iodine (a single crystal for initiation)

  • 5-Methyl-1-bromohexane (1.0 equiv.)

  • Anhydrous diethyl ether or THF

  • Paraformaldehyde (1.5 equiv.)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • Preparation of the Grignard Reagent:

    • Place the magnesium turnings and a crystal of iodine in the flame-dried three-necked flask under a positive pressure of inert gas.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 5-methyl-1-bromohexane in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the alkyl bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and gentle bubbling is observed. Gentle warming may be required to initiate the reaction.

    • Once initiated, add the remaining 5-methyl-1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • In a separate flask, suspend paraformaldehyde in anhydrous diethyl ether.

    • Slowly add the paraformaldehyde suspension to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Synthesis via Ethylene Oxide (Route B)

This protocol describes the synthesis of this compound from 4-methyl-1-bromopentane and ethylene oxide.

Materials:

  • Magnesium turnings (1.2 equiv.)

  • Iodine (a single crystal for initiation)

  • 4-Methyl-1-bromopentane (1.0 equiv.)

  • Anhydrous diethyl ether or THF

  • Ethylene oxide (condensed and measured at low temperature, 1.2 equiv.)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Equipment:

  • Same as Protocol 1, with the addition of a cold finger or dry ice condenser for handling ethylene oxide.

Procedure:

  • Preparation of the Grignard Reagent:

    • Follow the same procedure as in Protocol 1, using 4-methyl-1-bromopentane to prepare 4-methylpentylmagnesium bromide.

  • Reaction with Ethylene Oxide:

    • Cool the Grignard reagent solution to 0 °C.

    • Carefully condense and measure the required amount of ethylene oxide at a low temperature (e.g., in a graduated cylinder cooled in a dry ice/acetone bath).

    • Slowly add the cold ethylene oxide to the stirred Grignard reagent solution, ensuring the temperature remains below 10 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described in Protocol 1.

Experimental Workflow Visualization

G start Start setup Assemble and Flame-Dry Glassware under Inert Gas start->setup prep_grignard Prepare Grignard Reagent: - Add Mg and Iodine - Add Alkyl Halide in Ether setup->prep_grignard initiation Initiate Reaction (Gentle warming if needed) prep_grignard->initiation addition Dropwise addition of remaining Alkyl Halide initiation->addition reflux Reflux for 30 min addition->reflux cool_grignard Cool Grignard Reagent to 0 °C reflux->cool_grignard add_electrophile Slowly add Electrophile (Formaldehyde or Ethylene Oxide) < 10 °C cool_grignard->add_electrophile react Stir at Room Temperature (1-3 hours) add_electrophile->react quench Quench with aq. NH4Cl at 0 °C react->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine and Dry over MgSO4 extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Vacuum Distillation concentrate->purify end Obtain Pure This compound purify->end

Diagram 2: General experimental workflow for the Grignard synthesis.

Conclusion

The Grignard reaction provides a versatile and effective method for the synthesis of this compound. Both the formaldehyde and ethylene oxide routes are reliable, and the choice of method can be adapted based on the availability of starting materials. Adherence to anhydrous conditions and careful control of the reaction temperature are critical for achieving high yields and purity. The detailed protocols and workflows provided in this document are intended to serve as a comprehensive guide for researchers and professionals in the field, facilitating the successful synthesis of this important primary alcohol.

References

Application Notes and Protocols for the Synthesis of 6-Methyl-1-heptanol via Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1-heptanol is a valuable branched-chain primary alcohol with applications in the synthesis of fragrances, lubricants, and pharmaceutical intermediates. This document outlines a detailed two-step synthetic route to this compound, commencing with the rhodium-catalyzed hydroformylation of 5-methyl-1-hexene (B1630410) to produce 6-methylheptanal (B128093), followed by the reduction of the aldehyde to the target primary alcohol.

The initial hydroformylation step, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of an alkene in the presence of a transition metal catalyst.[1] Rhodium-based catalysts, particularly those modified with phosphine (B1218219) ligands, are highly effective for this transformation, often operating under mild conditions with high selectivity.[2][3] The choice of phosphine ligand is critical in directing the regioselectivity of the reaction, favoring the formation of either the linear or branched aldehyde product.[2][4] For the synthesis of this compound from 5-methyl-1-hexene, a high selectivity for the linear aldehyde (6-methylheptanal) is desired.

The subsequent step involves the reduction of the intermediate aldehyde to the corresponding primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose due to its mildness and high chemoselectivity for aldehydes and ketones.

This document provides detailed experimental protocols for both the hydroformylation and reduction steps, a summary of expected quantitative data, and graphical representations of the reaction pathway and experimental workflow.

Data Presentation

ParameterHydroformylation of 5-Methyl-1-hexeneReduction of 6-Methylheptanal
Reactants
5-Methyl-1-hexene (mmol)10.0-
6-Methylheptanal (mmol)-8.0 (Assumed from yield)
Catalyst/Reagent
Rh(acac)(CO)₂ (mol%)0.1-
Ligand (e.g., Xantphos) (mol%)0.4-
Sodium Borohydride (mmol)-12.0
Reaction Conditions
SolventToluene (B28343)Methanol (B129727)
Temperature (°C)900 to 25
Syngas Pressure (bar)20 (CO/H₂ = 1:1)-
Reaction Time (h)122
Results
Conversion (%)>95~100
Yield of Aldehyde (%)~80-90 (Estimated)-
Linear:Branched Ratio>95:5 (Estimated)-
Yield of Alcohol (%)->95

Experimental Protocols

Part 1: Rhodium-Catalyzed Hydroformylation of 5-Methyl-1-hexene

This protocol is adapted from a general procedure for the rhodium-catalyzed hydroformylation of terminal alkenes.

Materials:

  • 5-Methyl-1-hexene

  • Dicarbonyl(acetylacetonato)rhodium(I) [Rh(acac)(CO)₂]

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Anhydrous, degassed toluene

  • Synthesis gas (Syngas, CO/H₂ = 1:1)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge

  • Schlenk line and standard glassware for inert atmosphere techniques

Procedure:

  • Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, add Rh(acac)(CO)₂ (0.01 mmol, 2.6 mg) and Xantphos (0.04 mmol, 23.2 mg) to a Schlenk flask. Add 10 mL of anhydrous, degassed toluene and stir until the solids are completely dissolved to form the catalyst precursor solution.

  • Reactor Setup: Transfer the catalyst solution via cannula to a clean, dry, and nitrogen-purged high-pressure autoclave.

  • Substrate Addition: Add 5-methyl-1-hexene (10.0 mmol, 1.16 g) to the autoclave.

  • Reaction Execution:

    • Seal the autoclave and purge it three times with syngas (CO/H₂ = 1:1).

    • Pressurize the reactor to 20 bar with the syngas mixture.

    • Heat the reactor to 90 °C with vigorous stirring.

    • Maintain the reaction at this temperature and pressure for 12 hours. Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by GC-MS.

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude 6-methylheptanal can be purified by silica (B1680970) gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Part 2: Reduction of 6-Methylheptanal to this compound

Materials:

  • Crude or purified 6-methylheptanal

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the 6-methylheptanal (assuming ~8.0 mmol from the previous step) in 20 mL of methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents, 12.0 mmol, 0.45 g) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Quenching and Work-up:

    • Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (check pH with litmus (B1172312) paper). Be cautious as hydrogen gas will be evolved.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Isolation:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by distillation under reduced pressure or by silica gel column chromatography if necessary.

Mandatory Visualizations

Hydroformylation_Workflow Start 5-Methyl-1-hexene Hydroformylation Hydroformylation Start->Hydroformylation Reagents_HF Rh(acac)(CO)2 Xantphos CO/H2 (1:1) Reagents_HF->Hydroformylation Intermediate 6-Methylheptanal Hydroformylation->Intermediate High Linear Selectivity Reduction Reduction Intermediate->Reduction Reagents_Red NaBH4 Methanol Reagents_Red->Reduction End This compound Reduction->End

Caption: Overall workflow for the two-step synthesis of this compound.

Hydroformylation_Catalytic_Cycle Catalyst [Rh(H)(CO)(L)2] Alkene_Coordination Alkene Coordination Catalyst->Alkene_Coordination + Alkene Pi_Complex π-Complex Alkene_Coordination->Pi_Complex Migratory_Insertion Migratory Insertion Pi_Complex->Migratory_Insertion Alkyl_Complex Rhodium-Alkyl Migratory_Insertion->Alkyl_Complex CO_Coordination CO Coordination Alkyl_Complex->CO_Coordination + CO Acyl_Complex Rhodium-Acyl CO_Coordination->Acyl_Complex Oxidative_Addition Oxidative Addition of H2 Acyl_Complex->Oxidative_Addition Dihydro_Acyl Dihydro-Acyl Complex Oxidative_Addition->Dihydro_Acyl Reductive_Elimination Reductive Elimination Dihydro_Acyl->Reductive_Elimination Reductive_Elimination->Catalyst Regeneration Aldehyde Aldehyde Product Reductive_Elimination->Aldehyde

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

References

Chiral Synthesis of 6-Methyl-1-heptanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective synthesis of chiral molecules is a critical capability. This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically enriched 6-Methyl-1-heptanol, a valuable chiral building block.

Two distinct and robust methodologies are presented: Lipase-Catalyzed Kinetic Resolution and Chiral Auxiliary-Mediated Asymmetric Synthesis. These protocols are designed to provide a practical guide for the preparation of both (R)- and (S)-enantiomers of this compound.

Method 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method utilizes the stereoselectivity of an enzyme, in this case, a lipase (B570770), to preferentially acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the newly formed ester. Lipases from Pseudomonas sp. are particularly effective for the resolution of primary alcohols with remote chiral centers.[1]

Workflow for Lipase-Catalyzed Kinetic Resolution

racemic_alcohol Racemic this compound lipase Lipase (Pseudomonas sp.) Vinyl Acetate (B1210297) racemic_alcohol->lipase Substrate reaction Transesterification lipase->reaction separation Chromatographic Separation reaction->separation Mixture of (S)-alcohol and (R)-acetate s_alcohol (S)-6-Methyl-1-heptanol separation->s_alcohol r_acetate (R)-6-Methyl-1-heptanyl Acetate separation->r_acetate hydrolysis Hydrolysis (e.g., K2CO3, MeOH) r_acetate->hydrolysis Cleavage r_alcohol (R)-6-Methyl-1-heptanol hydrolysis->r_alcohol

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Experimental Protocol: Kinetic Resolution of (±)-6-Methyl-1-heptanol

This protocol is adapted from a similar procedure for the resolution of 2-methyl-1-pentanol.[1]

Materials:

  • Racemic this compound

  • Pseudomonas sp. Lipase (e.g., Amano PS)

  • Vinyl acetate

  • Methylene (B1212753) chloride (CH₂Cl₂), distilled

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a stoppered flask, dissolve racemic this compound (1.0 equiv.) and vinyl acetate (2.0 equiv.) in methylene chloride.

  • Enzyme Addition: Add Pseudomonas sp. lipase (typically 5-10 mg per mmol of alcohol) to the solution.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30°C). Monitor the progress of the reaction by taking periodic samples and analyzing them by chiral Gas Chromatography (GC) to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed acetate.

  • Reaction Quench: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing unreacted (S)-6-Methyl-1-heptanol and (R)-6-Methyl-1-heptanyl acetate, is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the alcohol and the ester.

  • Hydrolysis of the Ester (Optional): To obtain (R)-6-Methyl-1-heptanol, the purified (R)-6-Methyl-1-heptanyl acetate can be hydrolyzed using a mild base such as potassium carbonate in methanol (B129727).

Data Presentation: Lipase-Catalyzed Resolution
EntrySubstrateLipaseAcyl DonorSolventTime (h)Conversion (%)Productee (%)
1(±)-2-Methyl-1-pentanol[1]Pseudomonas sp.Vinyl AcetateCH₂Cl₂4~50(R)-2-Methyl-1-pentanol>95
2(±)-Citronellol[2]Rhizomucor mieheiVinyl AcetateHexane445(R)-Citronellyl acetate90

Method 2: Chiral Auxiliary-Mediated Asymmetric Synthesis

An alternative approach to obtaining a single enantiomer of this compound is through asymmetric synthesis, where a chiral auxiliary is used to direct the stereochemical outcome of a reaction. A plausible route involves the asymmetric reduction of a suitable precursor, such as 6-methyl-1-heptenal, or the synthesis from a chiral starting material like (R)- or (S)-citronellal. (R)-(+)-Citronellal is a readily available chiral building block that can be converted to (S)-(-)-6-Methyl-1-heptanol.[3][4]

Synthetic Pathway from (R)-(+)-Citronellal

citronellal (B1669106) (R)-(+)-Citronellal ozonolysis 1. Ozonolysis (O3) 2. Reductive Workup (e.g., NaBH4) citronellal->ozonolysis intermediate Chiral Intermediate ozonolysis->intermediate reduction Reduction of Aldehyde (e.g., NaBH4) intermediate->reduction final_product (S)-(-)-6-Methyl-1-heptanol reduction->final_product

Caption: Synthetic route to (S)-6-Methyl-1-heptanol from (R)-citronellal.

Experimental Protocol: Synthesis of (S)-(-)-6-Methyl-1-heptanol from (R)-(+)-Citronellal

This protocol is a conceptual adaptation based on standard organic transformations.

Materials:

Procedure:

  • Ozonolysis: Dissolve (R)-(+)-citronellal in a mixture of dichloromethane and methanol at -78°C. Bubble ozone through the solution until a blue color persists, indicating the reaction is complete.

  • Reductive Workup: Quench the reaction by bubbling nitrogen gas through the solution to remove excess ozone. Add sodium borohydride in small portions to the cold solution to reduce the ozonide and the aldehyde functionality to the corresponding alcohol.

  • Extraction: Allow the reaction to warm to room temperature. Quench carefully with water and then a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield (S)-(-)-6-Methyl-1-heptanol.

Data Presentation: Asymmetric Synthesis
Starting MaterialKey TransformationProductee (%)Reference
N,N-diethylgeranylamineAsymmetric Isomerization(R)-(+)-Citronellal>95[3]
Geraniol (B1671447)Bienzymatic Cascade(R)-Citronellal96.9[5]

Determination of Enantiomeric Excess

Accurate determination of the enantiomeric excess (ee) is crucial for validating the success of a chiral synthesis. Chiral Gas Chromatography (GC) is a suitable method for the analysis of volatile alcohols like this compound.

Experimental Protocol: Chiral GC Analysis

Instrumentation and Columns:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., Rt-βDEXsm or similar cyclodextrin-based column).[6]

GC Conditions (Example):

  • Oven Temperature: 40°C (hold 1 min) to 230°C at 2°C/min (hold 3 min).[6]

  • Carrier Gas: Hydrogen or Helium.[6]

  • Injector and Detector Temperature: 220°C.[6]

Sample Preparation:

  • Prepare a standard solution of racemic this compound in a suitable solvent (e.g., hexane).

  • Prepare a solution of the synthesized, enantiomerically enriched this compound at a similar concentration.

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject the synthesized sample to determine the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

These detailed protocols and application notes provide a solid foundation for researchers to undertake the chiral synthesis of this compound. The choice between enzymatic resolution and asymmetric synthesis will depend on factors such as the availability of starting materials, desired enantiomer, and scalability of the process. Careful monitoring of the reaction and accurate determination of enantiomeric excess are paramount to achieving the desired optically pure product.

References

Application Notes and Protocols: 6-Methyl-1-heptanol as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-methyl-1-heptanol (B128184) as a versatile precursor in organic synthesis. The protocols focus on two key transformations: esterification to form 6-methylheptyl acetate (B1210297), a valuable fragrance and flavor compound, and oxidation to produce 6-methylheptanal, an intermediate in the synthesis of more complex molecules.

Application Note 1: Synthesis of 6-Methylheptyl Acetate via Esterification

6-Methylheptyl acetate is an ester known for its characteristic fruity and floral scent, making it a desirable component in the fragrance and flavor industry. The most common and efficient method for its synthesis is the esterification of this compound with an acetylating agent. A standard laboratory procedure involves the use of acetic anhydride (B1165640) with a base catalyst, such as pyridine (B92270), to afford the target ester in high yield. This protocol is readily scalable for laboratory and potential pilot plant production.

Key Applications:
  • Fragrance Formulations: Used as a modifier in floral and fruity perfume compositions.

  • Flavoring Agent: Imparts fruity notes to food and beverage products.[1]

  • Chemical Intermediate: The ester can be further functionalized for the synthesis of more complex molecules.

Table 1: Quantitative Data for the Synthesis of 6-Methylheptyl Acetate
ParameterValueReference
Reactants
This compound1.0 eqAdapted from a similar protocol for 6-hepten-1-ol.[1]
Acetic Anhydride1.5 eqAdapted from a similar protocol for 6-hepten-1-ol.[1]
Pyridine2.0 eqAdapted from a similar protocol for 6-hepten-1-ol.[1]
Dichloromethane (B109758) (DCM)Anhydrous, ~0.2 M solution of the alcoholAdapted from a similar protocol for 6-hepten-1-ol.[1]
Reaction Conditions
Temperature0 °C to room temperatureAdapted from a similar protocol for 6-hepten-1-ol.[1]
Reaction Time2-4 hoursAdapted from a similar protocol for 6-hepten-1-ol.[1]
Workup & Purification
Quenching1 M HCl, sat. NaHCO₃, brineAdapted from a similar protocol for 6-hepten-1-ol.[1]
Purification MethodFlash column chromatographyAdapted from a similar protocol for 6-hepten-1-ol.[1]
Expected Product Data
Product6-Methylheptyl acetate
Molecular FormulaC₁₀H₂₀O₂
Molecular Weight172.27 g/mol
AppearanceColorless oil
Expected Yield>90%Based on typical yields for this type of reaction.[1]
Experimental Protocol: Synthesis of 6-Methylheptyl Acetate

This protocol is adapted from a well-established procedure for a structurally similar alcohol and is expected to provide high yields of the desired ester.[1]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate (for elution)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane to make an approximately 0.2 M solution.

  • Addition of Reagents: Cool the stirred solution to 0 °C using an ice bath. Add pyridine (2.0 eq) followed by the slow, dropwise addition of acetic anhydride (1.5 eq) via syringe.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel.

  • Extraction and Washing: Dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to neutralize excess acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 6-methylheptyl acetate.

Visualization of the Synthetic Pathway

Esterification reactant1 This compound product 6-Methylheptyl Acetate reactant1->product reactant2 Acetic Anhydride reactant2->product reagent Pyridine, DCM reagent->product

Caption: Synthesis of 6-methylheptyl acetate from this compound.

Application Note 2: Synthesis of 6-Methylheptanal via Oxidation

6-Methylheptanal is a valuable aldehyde intermediate that can be used in the synthesis of various fine chemicals and pharmaceuticals. The selective oxidation of the primary alcohol, this compound, to the corresponding aldehyde without over-oxidation to the carboxylic acid is a key transformation. A reliable and high-yielding method for this conversion is the TEMPO-catalyzed oxidation using sodium hypochlorite (B82951) as the terminal oxidant. This method is advantageous as it avoids the use of heavy metal oxidants.

Key Applications:
  • Intermediate for Aldol (B89426) Condensation: Can be used as an electrophile in aldol reactions to form larger carbon skeletons.

  • Precursor to Amines: Can undergo reductive amination to produce various primary, secondary, and tertiary amines.

  • Wittig Reaction Substrate: Reacts with phosphorus ylides to form alkenes.

Table 2: Quantitative Data for the Synthesis of 6-Methylheptanal
ParameterValueReference
Reactants
This compound1.0 eqAdapted from a general procedure for primary alcohol oxidation.[2]
TEMPO0.01 eqAdapted from a general procedure for primary alcohol oxidation.[2]
Potassium Bromide (KBr)0.1 eqAdapted from a general procedure for primary alcohol oxidation.[2]
Sodium Hypochlorite (NaOCl)1.1 eq (1 M aqueous solution, pH 9.5)Adapted from a general procedure for primary alcohol oxidation.[2]
Dichloromethane (DCM)Sufficient to dissolve the alcoholAdapted from a general procedure for primary alcohol oxidation.[2]
Reaction Conditions
Temperature10-15 °CAdapted from a general procedure for primary alcohol oxidation.[2]
Reaction Time~20-30 minutesAdapted from a general procedure for primary alcohol oxidation.[2]
Workup & Purification
Quenching10% HCl with KI, 10% Na₂S₂O₃, waterAdapted from a general procedure for primary alcohol oxidation.[2]
Purification MethodDistillationAdapted from a general procedure for primary alcohol oxidation.[2]
Expected Product Data
Product6-Methylheptanal
Molecular FormulaC₈H₁₆O
Molecular Weight128.21 g/mol
AppearanceColorless oil
Expected Yield80-85%Based on typical yields for this type of reaction.[2]
Experimental Protocol: Synthesis of 6-Methylheptanal

This protocol is adapted from a general and efficient procedure for the oxidation of primary alcohols.[2]

Materials:

  • This compound

  • 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)

  • Potassium bromide (KBr)

  • 1 M Sodium hypochlorite (NaOCl) solution (buffered to pH 9.5)

  • Dichloromethane (DCM)

  • 10% Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • 10% Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask, mechanical stirrer, dropping funnel, thermometer, ice-salt bath.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge this compound (1.0 eq), TEMPO (0.01 eq), dichloromethane, and a solution of KBr (0.1 eq) in a small amount of water.

  • Oxidation: Vigorously stir the mixture and cool it to -10 °C with a salt-ice bath. Add the 1 M aqueous sodium hypochlorite solution (1.1 eq, pH 9.5) dropwise over 15-20 minutes, ensuring the internal temperature remains between 10 and 15 °C.

  • Reaction Completion: After the addition is complete, stir the mixture for an additional 3 minutes.

  • Workup: Separate the organic phase. Extract the aqueous phase with a small portion of dichloromethane.

  • Washing: Combine the organic extracts and wash them sequentially with a solution of 10% HCl containing potassium iodide, then with 10% aqueous sodium thiosulfate, and finally with water until the aqueous phase is neutral.

  • Drying and Purification: Dry the organic phase over anhydrous MgSO₄ and then distill to obtain pure 6-methylheptanal.

Visualization of the Experimental Workflow

OxidationWorkflow start Combine Reactants: This compound, TEMPO, KBr, DCM, Water oxidation Cool to -10°C Add NaOCl solution (10-15°C) start->oxidation stir Stir for 3 minutes oxidation->stir separation Separate Organic Phase Extract Aqueous Phase with DCM stir->separation wash1 Wash with HCl/KI separation->wash1 wash2 Wash with Na₂S₂O₃ wash1->wash2 wash3 Wash with Water wash2->wash3 dry Dry with MgSO₄ wash3->dry distill Distill to obtain 6-Methylheptanal dry->distill

Caption: Workflow for the oxidation of this compound.

References

Application Notes and Protocols: 6-Methyl-1-heptanol in Fragrance and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1-heptanol (CAS No: 1653-40-3) is a branched-chain primary alcohol that possesses a unique sensory profile, contributing to its potential applications in the fragrance and flavor industries.[1][2] Its chemical structure, featuring a methyl group on the sixth carbon of a heptanol (B41253) backbone, results in a complex aroma characterized by oily, green, sweet, floral, and herbal notes.[3] This document provides detailed application notes and experimental protocols relevant to the synthesis, purification, and sensory evaluation of this compound for researchers and professionals in fragrance and flavor chemistry. While some sources suggest it is not intended for fragrance or flavor use, others indicate its application as a fragrance and flavoring agent.[1][4] Further regulatory and safety assessments are advised for specific applications.

Data Presentation

PropertyValueReference
Molecular Formula C8H18O[1][5][6][7]
Molecular Weight 130.23 g/mol [1][5]
CAS Number 1653-40-3[3][8]
Appearance Clear, colorless liquid
Odor Profile Oily, Green, Sweet, Floral, Herbal[3]
Boiling Point 188 °C at 760 mmHg[3]
Solubility in Water 640 mg/L at 25 °C[1][3]
LogP 2.721 (estimated)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes a general method for the synthesis of this compound using a Grignard reagent and an appropriate epoxide, based on common organic synthesis practices for primary alcohols.

Materials:

  • 5-Bromo-2-methylhexane

  • Magnesium turnings

  • Dry diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ethylene (B1197577) oxide

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for Grignard reaction (three-neck flask, reflux condenser, dropping funnel)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Add magnesium turnings to the flask.

    • Dissolve 5-bromo-2-methylhexane in dry diethyl ether or THF and add it to the dropping funnel.

    • Add a small amount of the halide solution to the magnesium to initiate the reaction (indicated by bubbling and heat generation).

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethylene Oxide:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in the reaction solvent. This step is highly exothermic and requires careful temperature control.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether or THF.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Workflow for Synthesis of this compound

G cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up and Purification a 5-Bromo-2-methylhexane + Mg b Dry Ether/THF a->b Dissolve c Reflux b->c React d Grignard Reagent c->d f Reaction Mixture d->f e Ethylene Oxide e->f g Quench (NH4Cl) f->g h Extraction g->h i Drying h->i j Distillation i->j k Pure this compound j->k

Caption: Synthesis of this compound via Grignard Reaction.

Protocol 2: Purification of this compound for Sensory Analysis

For use in fragrance and flavor applications, the synthesized alcohol must be of high purity to avoid any off-notes from impurities.

Materials:

  • Crude this compound

  • Sodium borohydride (B1222165) (NaBH4) (optional, for reducing aldehydic impurities)

  • Activated carbon

  • Fractional distillation apparatus

  • Gas chromatograph with a mass spectrometer (GC-MS) and/or a flame ionization detector (FID)

Procedure:

  • Removal of Aldehydic Impurities (Optional):

    • If aldehydic impurities are suspected (e.g., from oxidation), treat the crude alcohol with a small amount of sodium borohydride in an appropriate solvent (e.g., ethanol) to reduce them to their corresponding alcohols.

    • Follow with an appropriate aqueous work-up.

  • Decolorization and Removal of Non-volatile Impurities:

    • Dissolve the crude alcohol in a suitable solvent.

    • Add a small amount of activated carbon and stir for 1-2 hours.

    • Filter through a pad of celite to remove the activated carbon.

  • Fractional Distillation:

    • Perform a careful fractional distillation of the treated alcohol under reduced pressure to separate it from other volatile impurities.

    • Collect fractions and analyze each by GC-MS or GC-FID to determine purity.

  • Purity Assessment:

    • Combine fractions with a purity of >99.5%.

    • Store the purified alcohol under an inert atmosphere (e.g., argon or nitrogen) in a sealed, amber glass vial at low temperature to prevent oxidation.

Protocol 3: Sensory Evaluation of this compound

This protocol outlines a general procedure for the sensory evaluation of this compound by a trained panel.

Materials:

  • Purified this compound (>99.5% purity)

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Perfumer's smelling strips (blotters)

  • Odor-free evaluation booths

  • Data collection software or forms

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1% w/w).

  • Panelist Selection and Training:

    • Select a panel of trained sensory assessors with demonstrated olfactory acuity.

    • Familiarize the panelists with the aroma profile of this compound and the descriptive terminology to be used.

  • Evaluation:

    • Dip a smelling strip into a dilution of the sample and present it to the panelist in an odor-free booth.

    • Ask the panelist to evaluate the odor at different time intervals (e.g., immediately, after 5 minutes, 30 minutes, 1 hour, and 4 hours) to assess the top, middle, and base notes.

    • Panelists should rate the intensity of the overall aroma and specific odor characteristics (oily, green, sweet, floral, herbal) on a labeled magnitude scale (e.g., 0-10).

  • Data Analysis:

    • Collect and analyze the data statistically to determine the mean intensity ratings for each attribute and to assess the variability among panelists.

Workflow for Sensory Evaluation

G cluster_prep Preparation cluster_eval Evaluation cluster_data Data Analysis a Purified this compound b Dilution Series a->b c Smelling Strips b->c d Trained Panel c->d e Odor-free Booths d->e f Timed Evaluation e->f g Intensity Ratings f->g h Descriptive Analysis f->h i Statistical Analysis g->i h->i j Sensory Profile i->j

Caption: Sensory Evaluation Workflow.

Olfactory Signaling Pathway

The perception of this compound, like other volatile odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).[9][10][11][12][13] While the specific ORs that bind to this compound have not been identified, the general signaling cascade is well-established.

Upon binding of an odorant molecule, the OR undergoes a conformational change, activating an associated G-protein (Gαolf).[10] This activation leads to a cascade of intracellular events, ultimately resulting in the generation of an action potential that is transmitted to the olfactory bulb in the brain for processing.

Generalized Olfactory Signaling Pathway

G Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Depolarization Depolarization Ca_ion->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: G-protein Coupled Olfactory Signaling Pathway.

Conclusion

This compound is a fragrance and flavor ingredient with a complex and potentially desirable sensory profile. The provided application notes and protocols offer a framework for its synthesis, purification, and evaluation. Further research is warranted to determine its specific odor and taste thresholds, identify the olfactory receptors it activates, and clarify its regulatory status for broader application in the fragrance and flavor industries.

References

Application of 6-Methyl-1-heptanol in Insect Pheromone Research: A Case Study of the Structurally Related Compound (3S,4S)-4-Methyl-3-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals no significant body of research identifying 6-Methyl-1-heptanol as a primary insect pheromone or a well-documented attractant. Its application in this specific field is not established in the available research.

However, to provide relevant and detailed information within the user's area of interest, this document will focus on a structurally similar and extensively studied compound: 4-methyl-3-heptanol (B77350) . Specifically, the (-)-(3S,4S)-4-methyl-3-heptanol stereoisomer is a key component of the aggregation pheromone of the smaller European elm bark beetle, Scolytus multistriatus, a significant vector of Dutch elm disease.[1][2] This compound serves as an excellent illustrative example for the application of methyl-branched alcohols in insect pheromone research.

These application notes and protocols are intended for researchers, scientists, and drug development professionals working in chemical ecology and pest management.

Application Notes for (3S,4S)-4-Methyl-3-heptanol

(3S,4S)-4-Methyl-3-heptanol is a critical semiochemical for mediating the aggregation of Scolytus multistriatus on host elm trees.[3] Unmated female beetles, upon boring into elm trees, produce this pheromone, which attracts both males and other females to the host, leading to mass infestation.[1][2] The biological activity of 4-methyl-3-heptanol is highly dependent on its stereochemistry. The (3S,4S)-isomer is the primary attractant, while other stereoisomers, such as (3R,4S) and (3R,4R), can be inactive or even inhibitory, reducing the attraction of the target species.[4][5] This stereospecificity is crucial for the development of effective lures for monitoring and mass trapping programs.

The aggregation pheromone of S. multistriatus is a multi-component blend. The attractiveness of (3S,4S)-4-methyl-3-heptanol is significantly enhanced by the presence of host tree volatiles, such as (-)-α-cubebene, and another beetle-produced compound, α-multistriatin.[2][6] Therefore, for practical applications in pest management, lures typically contain a blend of these synergistic compounds.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the biological activity of 4-methyl-3-heptanol stereoisomers from field trapping experiments with Scolytus amygdali, a species that also utilizes this compound as a primary pheromone component.[4][5]

Table 1: Attraction of Scolytus amygdali to Different Stereoisomers of 4-Methyl-3-heptanol in Combination with a Synergist [5]

Lure CompositionMean No. of Beetles Captured (Total)Mean No. of Males CapturedMean No. of Females Captured
(3S,4S)-4-methyl-3-heptanol + Synergist150 a70 a80 a
(3R,4S)-4-methyl-3-heptanol + Synergist50 b25 b25 b
(3S,4R)-4-methyl-3-heptanol + Synergist60 b30 b30 b
(3R,4R)-4-methyl-3-heptanol + Synergist45 b20 b25 b
Synergist* only (Control)20 c10 c10 c

*Synergist used was (3S,4S)-4-methyl-3-hexanol. Means in the same column followed by the same letter are not significantly different (P < 0.05).

Table 2: Inhibitory Effect of Other Stereoisomers on the Attraction of Scolytus amygdali to the Active Pheromone Blend [5]

Lure CompositionMean No. of Beetles Captured (Total)
(3S,4S)-isomer + Synergist200 a
(3S,4S)-isomer + (3R,4S)-isomer + Synergist100 b
(3S,4S)-isomer + (3S,4R)-isomer + Synergist120 b
(3S,4S)-isomer + (3R,4R)-isomer + Synergist90 b

*Synergist used was (3S,4S)-4-methyl-3-hexanol. Means in the same column followed by the same letter are not significantly different (P < 0.05).

Experimental Protocols

Protocol 1: Synthesis of (3S,4S)-4-Methyl-3-heptanol

This protocol is a generalized representation of a stereoselective synthesis approach. Several synthetic routes have been developed, often involving enzymatic reactions or the use of chiral precursors.[1][2][7]

Objective: To synthesize the biologically active (3S,4S) stereoisomer of 4-methyl-3-heptanol.

Materials:

  • (E)-4-methyl-2-hepten-1-ol

  • Titanium(IV) isopropoxide

  • L-(+)-Diethyl tartrate

  • tert-Butyl hydroperoxide

  • Trimethylaluminum (B3029685)

  • Anhydrous solvents (e.g., dichloromethane (B109758), diethyl ether)

  • Standard laboratory glassware for organic synthesis

  • Chromatography equipment (for purification)

Procedure:

  • Asymmetric Epoxidation (Sharpless Epoxidation):

    • Dissolve (E)-4-methyl-2-hepten-1-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -20°C.

    • Add titanium(IV) isopropoxide and L-(+)-diethyl tartrate to the solution.

    • Slowly add tert-butyl hydroperoxide and stir the mixture at -20°C for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the resulting epoxy alcohol by column chromatography.

  • Regioselective Cleavage of the Epoxide:

    • Dissolve the purified epoxy alcohol in anhydrous diethyl ether and cool to 0°C under an inert atmosphere.

    • Slowly add a solution of trimethylaluminum in hexane (B92381).

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction with a saturated aqueous solution of sodium potassium tartrate.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield (3S,4S)-4-methyl-3-heptanol.

  • Characterization:

    • Confirm the structure and stereochemistry of the final product using NMR spectroscopy, mass spectrometry, and chiral gas chromatography.

Protocol 2: Electroantennography (EAG)

This protocol outlines the general steps for measuring the antennal response of Scolytus multistriatus to 4-methyl-3-heptanol stereoisomers.[8][9]

Objective: To determine the olfactory sensitivity of S. multistriatus antennae to different stereoisomers of 4-methyl-3-heptanol.

Materials:

  • Live Scolytus multistriatus beetles

  • EAG system (including amplifier, data acquisition unit, and software)

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., saline solution with polyvinylpyrrolidone)

  • Odor delivery system (e.g., air stimulus controller)

  • Solutions of 4-methyl-3-heptanol stereoisomers in a suitable solvent (e.g., hexane or paraffin (B1166041) oil) at various concentrations.

Procedure:

  • Antenna Preparation:

    • Immobilize a beetle (e.g., on wax or in a pipette tip).

    • Excise one antenna at the base using fine scissors.

    • Mount the excised antenna between the two glass capillary electrodes filled with electrolyte solution. The basal end of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode.

  • Odor Stimulation:

    • A continuous stream of humidified, purified air is passed over the antennal preparation.

    • A filter paper strip impregnated with a known concentration of the test compound is placed inside a Pasteur pipette.

    • A puff of air is diverted through the pipette, carrying the odorant over the antenna for a defined period (e.g., 0.5-1 second).

  • Data Recording and Analysis:

    • The electrical potential changes (depolarizations) across the antenna in response to the odor stimulus are recorded as EAG responses.

    • A solvent blank is used as a negative control.

    • A standard reference compound (e.g., a general odorant) may be used to normalize the responses.

    • The peak amplitude of the EAG response (in millivolts) is measured for each stimulus.

    • Dose-response curves can be generated by testing a range of concentrations for each stereoisomer.

Protocol 3: Field Trapping Bioassay

This protocol describes a typical field experiment to evaluate the attractiveness of different lure formulations.[5][6]

Objective: To assess the behavioral response of S. multistriatus to different stereoisomers of 4-methyl-3-heptanol in a natural environment.

Materials:

  • Sticky traps or funnel traps suitable for bark beetles.

  • Lures containing different stereoisomers or blends of 4-methyl-3-heptanol, with or without synergists. Lures are typically formulated for controlled release (e.g., in rubber septa or polyethylene (B3416737) vials).

  • Unbaited traps (as controls).

  • A field site with a population of S. multistriatus and host trees.

Procedure:

  • Experimental Design:

    • Set up a randomized complete block design with multiple replicates of each treatment (lure type).

    • Hang traps on trees or posts at a standardized height and spacing (e.g., at least 20 meters apart to avoid interference between lures).

  • Trap Deployment:

    • Deploy the baited and control traps in the field.

    • The position of the different treatments within each block should be randomized.

  • Data Collection:

    • Collect the trapped beetles at regular intervals (e.g., weekly) for a specified duration (e.g., the flight period of the beetle).

    • Count and identify the captured S. multistriatus beetles (and any non-target species).

  • Data Analysis:

    • Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences in attraction between the different lure formulations.

Visualizations

Experimental_Workflow_for_Pheromone_Identification_and_Validation cluster_synthesis Chemical Synthesis cluster_lab_bioassay Laboratory Bioassays cluster_field_trials Field Trials Synthesis Stereoselective Synthesis of 4-methyl-3-heptanol Isomers Purification Purification and Characterization (GC, NMR) Synthesis->Purification EAG Electroantennography (EAG) Screening Purification->EAG Test Compounds Behavioral Behavioral Assays (e.g., Olfactometer) EAG->Behavioral Lure_Dev Lure Formulation Behavioral->Lure_Dev Candidate Attractants Trapping Field Trapping Experiments Lure_Dev->Trapping Data_Analysis Data Analysis and Validation Trapping->Data_Analysis Data_Analysis->Lure_Dev Optimization

Caption: Workflow for pheromone synthesis, bioassay, and field validation.

EAG_Experimental_Setup cluster_airflow Odor Delivery System cluster_eag_setup EAG Recording Setup Air_Source Purified Air Source Humidifier Humidifier Air_Source->Humidifier Stimulus_Controller Stimulus Controller Humidifier->Stimulus_Controller Odor_Cartridge Odor Cartridge (Pheromone) Stimulus_Controller->Odor_Cartridge Puff Antenna Insect Antenna Odor_Cartridge->Antenna Odor Stream Rec_Electrode Recording Electrode Antenna->Rec_Electrode Ref_Electrode Reference Electrode Ref_Electrode->Antenna Amplifier Amplifier Rec_Electrode->Amplifier DAQ Data Acquisition System & PC Amplifier->DAQ

Caption: Schematic of an Electroantennography (EAG) experimental setup.

References

Application Note: Analysis of 6-Methyl-1-heptanol in Essential Oil Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

AN-GCMS-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methyl-1-heptanol (C₈H₁₈O, MW: 130.23 g/mol ) is a primary alcohol that has been identified as a volatile organic compound in some natural products, including tobacco leaves and castoreum.[1][2][3][4] While not a primary constituent of common essential oils, its presence as a minor or trace component can be of interest in fragrance, flavor, and phytochemical research. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound within the complex matrix of an essential oil.[5][6] This document provides a detailed protocol for the analysis of this compound in essential oil extracts.

Principle

The GC-MS technique combines two powerful analytical methods.[7] Gas chromatography (GC) separates the volatile components of a mixture based on their boiling points and affinity for a stationary phase within a capillary column.[5] As the separated components elute from the column, they enter the mass spectrometer (MS). In the MS, molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns of charged ions.[8] The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint" that can be compared against spectral libraries (like NIST) for positive identification.[7]

Experimental Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Essential Oil Sample B Dilution in Solvent (e.g., Hexane (B92381), 1:100 v/v) A->B C Injection into GC B->C D Separation on Capillary Column C->D E Ionization (EI) & Fragmentation D->E F Mass Analysis (m/z) E->F G Total Ion Chromatogram (TIC) Generation F->G H Mass Spectra Comparison (vs. NIST Library) G->H I Quantification (Internal Standard Method) H->I J Reporting I->J

Caption: High-level workflow for GC-MS analysis of essential oils.

Detailed Experimental Protocol

1. Materials and Reagents

  • Essential Oil Sample: Source material to be analyzed.

  • This compound standard: (CAS No. 1653-40-3) for retention time and mass spectrum verification.

  • Internal Standard (IS): e.g., n-Tridecane or Octadecane, for quantification.

  • Solvent: GC-grade Hexane or Dichloromethane.[9]

  • Autosampler vials: 1.5 mL glass vials with inserts and caps.[9]

2. Sample and Standard Preparation

  • Internal Standard Stock Solution: Prepare a 1000 µg/mL stock solution of the internal standard (e.g., n-Tridecane) in hexane.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank solvent matrix with known concentrations of this compound standard and a fixed concentration of the internal standard (e.g., 10 µg/mL). Suggested range: 0.5, 1, 5, 10, 25, 50 µg/mL.

  • Sample Preparation:

    • Dilute the essential oil sample 1:100 (v/v) with hexane in a volumetric flask. This ratio may need optimization depending on the oil's concentration.[6][10]

    • Add the internal standard to the diluted sample to achieve the same final concentration as in the calibration standards (e.g., 10 µg/mL).

    • Vortex the solution to ensure homogeneity.

    • Transfer approximately 1 mL of the final solution into a 1.5 mL autosampler vial.[9]

3. GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and essential oil matrix.

Parameter Recommended Setting Rationale
Gas Chromatograph Agilent 7890B or equivalentStandard high-performance GC system.
Mass Spectrometer Agilent 5977A MSD or equivalentA robust quadrupole mass spectrometer suitable for routine analysis.
GC Column DB-5ms (low-polarity), 30 m x 0.25 mm ID x 0.25 µm film thicknessA DB-5ms or similar 5% phenyl-methylpolysiloxane column is a versatile, low-polarity column suitable for the general screening of volatile and semi-volatile compounds found in essential oils.[7] For better separation of alcohols, a higher polarity column like a DB-Wax could also be considered.[7][9]
Carrier Gas Helium, constant flow rate of 1.0 mL/minInert gas standard for GC-MS analysis.
Injector Temperature 250 °CEnsures complete vaporization of the sample components without thermal degradation.[7]
Injection Volume 1 µLStandard injection volume.
Injection Mode Split (e.g., 50:1 or 80:1)Prevents column overloading with high-concentration components common in essential oils.[6][7]
Oven Temperature Program Initial 60 °C (hold 2 min), ramp at 4 °C/min to 240 °C (hold 5 min)A controlled temperature ramp allows for the separation of compounds based on their boiling points. This program provides good resolution for a wide range of volatile compounds.
MS Source Temperature 230 °CStandard temperature for the ion source.[7]
MS Quadrupole Temp. 150 °CStandard temperature for the quadrupole analyzer.[7]
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.[7]
Mass Scan Range 35 - 400 amuCovers the expected mass range for this compound and other common essential oil constituents.
Solvent Delay 3 minutesPrevents the high concentration of the injection solvent from saturating the detector.

Data Analysis and Quantification

1. Identification

The identification of this compound is a two-step process to ensure accuracy.

Identification_Logic Start Analyze Peak in Total Ion Chromatogram (TIC) RT_Check Step 1: Retention Time (RT) Match Does peak RT match the This compound standard? Start->RT_Check MS_Check Step 2: Mass Spectrum Match Does the peak's mass spectrum match the library (e.g., NIST) and standard? RT_Check->MS_Check Yes Rejected Identification Rejected RT_Check->Rejected No Confirmed Identification Confirmed MS_Check->Confirmed Yes MS_Check->Rejected No

Caption: Logical workflow for the confident identification of a target compound.

  • Retention Time (RT): Compare the retention time of the peak of interest in the sample chromatogram with the retention time of the injected this compound standard.

  • Mass Spectrum: The mass spectrum of the peak should be compared to a reference library like the NIST Mass Spectral Library.[7] The molecular ion for this compound is C₈H₁₈O⁺ (m/z = 130.23). However, for primary alcohols, the molecular ion peak is often small or absent.[11] Key expected fragments from electron ionization include losses of water (M-18) and alkyl chains. The spectrum should be confirmed by comparing it to the spectrum obtained from the pure standard.

2. Quantification

Quantification is performed using the internal standard method to correct for variations in injection volume and instrument response.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for each calibration standard.

  • Calculate Concentration: Determine the peak area ratio for this compound in the essential oil sample. Use the linear regression equation (y = mx + c) from the calibration curve to calculate the concentration of this compound in the diluted sample.

  • Final Concentration: Adjust the calculated concentration to account for the initial dilution factor (e.g., multiply by 100 for a 1:100 dilution) to report the final concentration in the original essential oil sample.

Results and Data Presentation

Quantitative results should be presented in a clear, tabular format. The following table is an example of how data for this compound and other identified compounds could be reported.

Table 1: Example Quantitative Analysis of a Hypothetical Essential Oil Sample

Peak No. Retention Time (min) Compound Name CAS No. Concentration (µg/mL) Relative Area (%)
18.54α-Pinene80-56-815,43015.43
29.88Limonene5989-27-521,20021.20
312.31Linalool78-70-68,9508.95
415.72 This compound 1653-40-3 75.6 0.08
518.45n-Tridecane (IS)629-50-510.0 (spiked)N/A
622.19β-Caryophyllene87-44-54,5104.51
..................
Total Identified 88.75

Note: Data presented are for illustrative purposes only and do not represent a specific essential oil sample.

References

Application Notes and Protocols for the Extraction and Isolation of 6-Methyl-1-heptanol from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1-heptanol is a volatile organic compound with potential applications in various fields, including flavor and fragrance industries, as well as a building block in chemical synthesis. Its natural occurrence in several plant and animal species presents an opportunity for its extraction and isolation from renewable sources. This document provides detailed application notes and protocols for the extraction and isolation of this compound from identified natural products. The methodologies covered include steam distillation, solvent extraction, and supercritical fluid extraction for initial recovery, followed by fractional distillation and preparative gas chromatography for purification.

Natural Sources of this compound

This compound has been identified as a volatile constituent in a limited number of natural sources. The primary reported sources are:

  • Humulus lupulus (Hops): A key ingredient in brewing, the essential oil of hops contains a complex mixture of terpenes, esters, and alcohols, including this compound.[1][2][3][4][5]

  • Zanthoxylum schinifolium (Sichuan Pepper): The leaves and pericarp of this plant, used as a spice, contain an essential oil where this compound has been reported.[6][7][8][9][10]

  • Sergia lucens (Sakura shrimp): This bioluminescent shrimp species has been found to contain this compound as one of its volatile components.[11][12]

  • Castoreum: A secretion from beavers, castoreum is known to contain this compound as a minor component.

  • Tobacco: The leaves of the tobacco plant have also been reported to contain this compound.

Extraction Methodologies

The selection of an appropriate extraction method is critical and depends on the starting material, the desired purity of the initial extract, and the available equipment.

Steam Distillation

Steam distillation is a widely used technique for extracting volatile compounds from plant materials. It is particularly suitable for the extraction of essential oils from Humulus lupulus and Zanthoxylum schinifolium.

Workflow for Steam Distillation:

A Sample Preparation (e.g., Grinding of Hops) B Steam Distillation Apparatus Setup A->B C Distillation (Co-distillation of water and volatile compounds) B->C D Condensation C->D E Collection of Distillate (Hydrosol and Essential Oil) D->E F Separation of Essential Oil (e.g., using a separatory funnel) E->F G Crude Essential Oil F->G

Caption: Workflow for the extraction of essential oils using steam distillation.

Protocol for Steam Distillation of Humulus lupulus

  • Sample Preparation: Coarsely grind 100 g of dried hop cones to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator, a sample flask, a condenser, and a collection flask (e.g., a Dean-Stark trap or a separatory funnel).

  • Extraction: Place the ground hops into the sample flask and add a sufficient amount of water. Heat the steam generator to pass steam through the sample material. The volatile compounds, including this compound, will co-distill with the steam.

  • Condensation and Collection: The steam and volatile compound mixture is passed through a condenser, and the resulting liquid distillate (hydrosol and essential oil) is collected.

  • Separation: The essential oil, being less dense and immiscible with water, will form a layer on top of the hydrosol. Separate the essential oil using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

Solvent Extraction

Solvent extraction is a versatile method that can be applied to a wide range of natural products. The choice of solvent is crucial and should be based on the polarity of the target compound. For this compound, a non-polar to moderately polar solvent is suitable.

Workflow for Solvent Extraction:

A Sample Preparation (e.g., Maceration of Z. schinifolium leaves) B Extraction with Solvent (e.g., Hexane (B92381) or Dichloromethane) A->B C Filtration B->C D Solvent Evaporation (e.g., Rotary Evaporator) C->D E Crude Extract D->E

Caption: General workflow for the solvent extraction of natural products.

Protocol for Solvent Extraction of Zanthoxylum schinifolium

  • Sample Preparation: Air-dry and grind 50 g of Zanthoxylum schinifolium leaves to a fine powder.

  • Extraction: Macerate the powdered leaves in 500 mL of hexane or dichloromethane (B109758) for 24 hours at room temperature with occasional stirring.

  • Filtration: Filter the mixture to separate the solvent extract from the plant residue.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • Crude Extract: The resulting residue is the crude extract containing the essential oil.

Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO2) is a green and efficient technology for extracting lipophilic compounds. It is particularly effective for the extraction of hop essential oils.[13][14][15][16][17]

Workflow for Supercritical Fluid Extraction:

A Sample Preparation (e.g., Pelletized Hops) B Loading into Extraction Vessel A->B C Supercritical CO2 Extraction (Controlled Temperature and Pressure) B->C D Depressurization and Separation C->D E Crude Hop Extract D->E

References

Quantification of 6-Methyl-1-heptanol in Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1-heptanol is a branched-chain primary alcohol that has been identified as a mammalian metabolite.[1][2] Its presence and concentration in biological matrices such as plasma, urine, and tissues can be of significant interest in various fields, including metabolomics, toxicology, and biomarker discovery. Accurate and precise quantification of this volatile organic compound is crucial for understanding its physiological roles and potential pathological implications.

This document provides detailed application notes and experimental protocols for the quantification of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established principles for the analysis of volatile and semi-volatile organic compounds in complex biological samples.

Analytical Principles

The primary analytical technique for the quantification of this compound is Gas Chromatography (GC) coupled with Mass Spectrometry (MS). This approach offers high sensitivity and selectivity, which are essential for analyzing trace amounts of analytes in complex biological fluids.

  • Gas Chromatography (GC): GC separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert gas, such as helium). The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.

  • Mass Spectrometry (MS): Following separation by GC, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern or "fingerprint" for the compound, allowing for definitive identification and quantification.

For volatile compounds like this compound, sample introduction into the GC system is often performed using headspace sampling or solid-phase microextraction (SPME) to minimize matrix effects and prevent contamination of the GC system.

Data Presentation: Quantitative Parameters

The following table summarizes typical quantitative parameters that should be established during method validation for the analysis of this compound. The values provided are illustrative and based on the analysis of similar volatile alcohols in biological matrices. Actual performance characteristics must be determined experimentally.

ParameterPlasmaUrineTissue Homogenate
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL1 - 10 ng/g
Limit of Quantification (LOQ) 0.5 - 5 ng/mL1 - 10 ng/mL5 - 25 ng/g
Linearity Range (r²) 0.5 - 500 ng/mL (>0.99)1 - 1000 ng/mL (>0.99)5 - 1000 ng/g (>0.99)
Intra-day Precision (%RSD) < 10%< 10%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 20%
Recovery (%) 85 - 115%80 - 120%75 - 125%

Experimental Protocols

Detailed methodologies for sample preparation and GC-MS analysis are provided below. These protocols should be optimized and validated for the specific laboratory instrumentation and matrix of interest.

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Plasma and Urine

This protocol is suitable for the routine analysis of this compound in liquid biological matrices.

Materials and Reagents:

  • This compound analytical standard

  • Internal Standard (IS), e.g., n-Heptanol-d15 or 2-Octanol

  • Methanol, GC-grade

  • Deionized water

  • Sodium chloride (NaCl)

  • 20 mL headspace vials with PTFE-lined septa and aluminum caps

  • Autosampler for headspace analysis

Sample Preparation:

  • Calibration Standards and Quality Controls (QCs): Prepare a stock solution of this compound in methanol. Serially dilute the stock solution with a 50:50 methanol/water mixture to prepare calibration standards and QC samples at various concentrations.

  • Sample Collection: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and centrifuge to obtain plasma. Collect urine in sterile containers. Store samples at -80°C until analysis.

  • Sample Aliquoting: Thaw samples on ice. In a 20 mL headspace vial, add 500 µL of plasma or urine.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, calibrator, and QC.

  • Matrix Modification: Add 1 g of NaCl to each vial to increase the partitioning of the analyte into the headspace.

  • Vial Sealing: Immediately cap and crimp the vials securely.

  • Vortexing: Vortex the vials for 30 seconds to ensure thorough mixing.

HS-GC-MS Parameters:

  • Headspace Autosampler:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 15 minutes

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Injection Volume: 1 mL of headspace

  • Gas Chromatograph:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 150°C

      • Ramp: 20°C/min to 250°C, hold for 2 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 250°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • SIM Ions for this compound: (to be determined from the mass spectrum of the standard, likely fragments would include m/z 43, 57, 70, 85, 112)

    • SIM Ions for Internal Standard: (to be determined from the mass spectrum of the IS)

Protocol 2: Solid-Phase Microextraction (SPME) GC-MS for Urine and Tissue Homogenates

SPME is a solvent-free extraction technique that can be used for concentrating volatile and semi-volatile analytes from a sample matrix.

Materials and Reagents:

  • All materials from Protocol 1

  • SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)

  • SPME autosampler or manual holder

  • Tissue homogenizer

Sample Preparation:

  • Tissue Homogenization: Homogenize tissue samples (e.g., 1 g of tissue in 4 mL of phosphate-buffered saline) using a mechanical homogenizer. Centrifuge the homogenate and use the supernatant for analysis.

  • Sample Aliquoting: In a 10 mL vial with a PTFE-lined septum, add 1 mL of urine or tissue homogenate supernatant.

  • Internal Standard and Matrix Modification: Follow steps 4 and 5 from Protocol 1.

  • SPME Extraction:

    • Place the vial in a heating block at 60°C.

    • Expose the SPME fiber to the headspace of the sample for 30 minutes with agitation.

  • Desorption: Immediately transfer the SPME fiber to the GC injector for thermal desorption.

SPME-GC-MS Parameters:

  • Gas Chromatograph:

    • Injector Temperature: 260°C (with the injector in splitless mode during desorption)

    • Desorption Time: 2 minutes

    • GC column and oven program as in Protocol 1.

  • Mass Spectrometer:

    • Parameters as in Protocol 1.

Optional Step: Derivatization

For improved chromatographic peak shape and potentially increased sensitivity, this compound can be derivatized to a less polar and more volatile compound. Silylation is a common derivatization technique for alcohols.

Derivatization Procedure (Silylation):

  • After an initial extraction (e.g., liquid-liquid extraction with ethyl acetate), evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature and inject an aliquot into the GC-MS.

Mandatory Visualization

G Figure 1: General Workflow for Quantification of this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (Headspace, SPME, LLE) Spike->Extraction Derivatization Optional Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Extraction->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Figure 1: General experimental workflow for the quantification of this compound.

G Figure 2: Potential Metabolic Context of this compound cluster_input Dietary Intake / Endogenous Metabolism cluster_pathway Metabolic Pathways cluster_output Cellular Functions & Signaling Diet Dietary Lipids BCFA Branched-Chain Fatty Acid Metabolism Diet->BCFA BCAA Branched-Chain Amino Acids BCAA->BCFA Alcohol_Metabolism Alcohol Dehydrogenase and Aldehyde Dehydrogenase BCFA->Alcohol_Metabolism Analyte This compound Alcohol_Metabolism->Analyte Metabolites Further Metabolites Analyte->Metabolites Membrane Membrane Fluidity Analyte->Membrane Signaling Cell Signaling (e.g., Lipid Messengers) Analyte->Signaling Energy Energy Metabolism Metabolites->Energy

References

Application Notes and Protocols for the Derivatization of 6-Methyl-1-heptanol for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the analysis of polar compounds such as alcohols can be challenging due to their low volatility and tendency to exhibit poor peak shape and tailing on common GC columns. Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar, more volatile derivatives, thereby improving their chromatographic behavior and detectability.[1][2][3][4] This document provides detailed application notes and protocols for the derivatization of 6-Methyl-1-heptanol for GC analysis, focusing on two common and effective methods: silylation and acylation.

Principle of Derivatization for Alcohols

The primary goal of derivatizing alcohols like this compound is to replace the active hydrogen of the hydroxyl (-OH) group with a non-polar functional group.[5][6] This transformation reduces intermolecular hydrogen bonding, which is the primary cause of poor chromatographic performance for alcohols.[5][6] The resulting derivatives are more volatile and thermally stable, leading to sharper, more symmetrical peaks and improved resolution in GC analysis.[3][7]

Recommended Derivatization Methods

Two of the most widely used and effective derivatization methods for alcohols in GC are silylation and acylation.[2]

  • Silylation: This method involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[1][2] Silylating reagents are highly reactive and produce stable, volatile derivatives.[7]

  • Acylation: This technique introduces an acyl group to the hydroxyl functionality, forming an ester.[5] Acylation reagents, particularly those containing fluorine atoms, can significantly enhance the sensitivity of detection when using an electron capture detector (ECD).[3][7]

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected from the derivatization of primary alcohols like this compound for GC analysis. The exact values will depend on the specific analytical instrumentation and conditions used.

ParameterSilylation (BSTFA + 1% TMCS)Acylation (TFAA)
Derivative Formed 6-Methyl-1-heptyl trimethylsilyl ether6-Methyl-1-heptyl trifluoroacetate
Typical Reaction Yield > 95%> 95%
Relative Retention Time Shorter than the underivatized alcoholShorter than the underivatized alcohol
Limit of Detection (LOD) with FID ~1-10 ng/mL~1-10 ng/mL
Limit of Detection (LOD) with ECD Not applicable~1-10 pg/mL
Peak Shape Symmetrical, sharpSymmetrical, sharp

Experimental Protocols

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Derivatization reagents are often sensitive to moisture and air; handle them under anhydrous conditions.[8]

  • Dispose of all chemical waste according to your institution's guidelines.

Protocol 1: Silylation of this compound using BSTFA with TMCS catalyst

This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and the addition of a catalyst like trimethylchlorosilane (TMCS) increases its reactivity, especially for hindered or less reactive alcohols.[1][7]

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • In a clean, dry reaction vial, add 100 µL of the this compound stock solution.

    • Add 200 µL of BSTFA + 1% TMCS. A 2:1 molar excess of the silylating reagent to the active hydrogen is generally recommended.[1]

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Heat the reaction mixture at 60-70°C for 30 minutes in a heating block or water bath. For primary alcohols, the reaction is often complete within minutes at room temperature, but heating ensures complete derivatization.[1][3]

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC. A typical injection volume is 1 µL.

  • GC Conditions (Example):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)

    • Injector Temperature: 250°C

    • Detector Temperature (FID): 280°C

    • Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

Protocol 2: Acylation of this compound using Trifluoroacetic Anhydride (TFAA)

This protocol details the formation of the trifluoroacetyl ester of this compound. The resulting derivative is highly volatile and exhibits excellent sensitivity with an electron capture detector (ECD).

Materials:

  • This compound standard

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Vortex mixer

  • Gas chromatograph with an electron capture detector (ECD) or mass spectrometer (MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen anhydrous solvent at a concentration appropriate for the detector being used (e.g., 1 µg/mL for ECD).

  • Derivatization Reaction:

    • In a clean, dry reaction vial, add 100 µL of the this compound stock solution.

    • Add 50 µL of anhydrous pyridine (acts as a catalyst and acid scavenger).

    • Add 100 µL of TFAA.

    • Cap the vial tightly and vortex for 1 minute.

  • Reaction Incubation: Let the reaction proceed at room temperature for 15-30 minutes. The reaction is typically rapid for primary alcohols.

  • Sample Work-up (Optional but Recommended):

    • To remove excess reagent and by-products, add 1 mL of a 5% sodium bicarbonate solution and vortex.

    • Add 1 mL of hexane, vortex, and allow the layers to separate.

    • Carefully transfer the upper organic layer to a clean vial for GC analysis.

  • Analysis:

    • Inject 1 µL of the final solution into the GC.

  • GC Conditions (Example):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)

    • Injector Temperature: 250°C

    • Detector Temperature (ECD): 300°C

    • Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • Carrier Gas: Nitrogen or Argon/Methane at a constant flow of 1 mL/min.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis start Start: this compound in solution reagent Add Derivatization Reagent (e.g., BSTFA or TFAA) start->reagent mix Vortex/Mix reagent->mix heat Incubate/Heat (if required) mix->heat inject Inject into GC heat->inject gc_analysis GC Separation & Detection inject->gc_analysis data Data Acquisition & Analysis gc_analysis->data

Caption: General workflow for the derivatization of this compound for GC analysis.

Derivatization_Pathways cluster_silylation Silylation cluster_acylation Acylation alcohol This compound (R-OH) bstfa BSTFA + TMCS alcohol->bstfa tfaa TFAA alcohol->tfaa silylated_product TMS Ether Derivative (R-O-Si(CH₃)₃) bstfa->silylated_product acylated_product Trifluoroacetyl Ester (R-O-COCF₃) tfaa->acylated_product

Caption: Chemical pathways for the silylation and acylation of this compound.

References

Application Notes and Protocols for the Use of 6-Methyl-1-heptanol as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1-heptanol (CAS No. 1653-40-3), a branched-chain primary alcohol, is a suitable candidate for use as an internal standard in the quantitative analysis of volatile and semi-volatile organic compounds by gas chromatography (GC). Its properties, such as a distinct retention time, good peak shape, and similarity in nature to certain classes of analytes, make it a valuable tool for improving the accuracy and precision of chromatographic methods. This document provides detailed application notes and protocols for its use as a chromatographic standard, particularly in the analysis of flavor, fragrance, and essential oil components.

An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis.[1] By calculating the ratio of the analyte peak area to the internal standard peak area, variations arising from sample preparation and injection volume can be compensated for, leading to more reliable quantitative results.[2] The ideal internal standard should be chemically similar to the analyte, well-resolved from other sample components, and not naturally present in the sample matrix.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a chromatographic standard.

PropertyValueReference
CAS Number 1653-40-3[4]
Molecular Formula C8H18O[5]
Molecular Weight 130.23 g/mol [5]
Boiling Point 187-189 °C at 760 mmHg[4]
Density ~0.817 g/cm³[6]
Solubility Soluble in ethanol (B145695) and ether; sparingly soluble in water.[7]
Synonyms Isooctyl alcohol (can be a mixture)[7]

Application: Quantification of Major Components in an Essential Oil using GC-FID

This application note details a procedure for the quantitative analysis of linalool (B1675412) and α-terpineol, common components of many essential oils, using this compound as an internal standard with Gas Chromatography-Flame Ionization Detection (GC-FID).

Principle

A known concentration of this compound (the internal standard) is added to a series of calibration standards containing known concentrations of linalool and α-terpineol, as well as to the essential oil sample. The samples are then analyzed by GC-FID. Calibration curves are constructed by plotting the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of linalool and α-terpineol in the essential oil sample is then determined from their respective peak area ratios using the calibration curves.

Experimental Protocol

1. Materials and Reagents

  • Analytes: Linalool (≥97%), α-Terpineol (≥96%)

  • Internal Standard: this compound (≥98%)

  • Solvent: Ethanol, GC grade

  • Essential Oil Sample: e.g., Lavender oil

  • Volumetric flasks, micropipettes, GC vials with septa

2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in ethanol in a 100 mL volumetric flask to obtain a concentration of 1 mg/mL.

  • Analyte Stock Solution: Accurately weigh approximately 100 mg of linalool and 100 mg of α-terpineol and dissolve them in ethanol in a 100 mL volumetric flask to create a mixed analyte stock solution of 1 mg/mL for each component.

  • Calibration Standards: Prepare a series of calibration standards by adding varying volumes of the Analyte Stock Solution and a constant volume of the IS Stock Solution to volumetric flasks and diluting with ethanol, as detailed in the table below.

Calibration LevelVolume of Analyte Stock (mL)Volume of IS Stock (mL)Final Volume (mL)Analyte Concentration (µg/mL)IS Concentration (µg/mL)
10.11.01010100
20.51.01050100
31.01.010100100
42.51.010250100
55.01.010500100

3. Sample Preparation

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add 1.0 mL of the IS Stock Solution (1 mg/mL).

  • Dilute to the mark with ethanol and mix thoroughly.

  • Transfer an aliquot to a GC vial for analysis.

4. GC-FID Conditions

ParameterCondition
Gas Chromatograph Agilent 8860 GC or equivalent
Column DB-WAX or similar polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen at a constant flow rate of 1 mL/min
Oven Temperature Program Initial temperature 60 °C, hold for 2 min, ramp at 5 °C/min to 220 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Data Presentation and Analysis

The following table presents hypothetical data from the analysis of the calibration standards and the essential oil sample.

Table 1: Calibration Data

AnalyteConcentration (µg/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)
Linalool1015,5001,500,0000.0103
5078,0001,510,0000.0517
100154,0001,490,0000.1034
250380,0001,505,0000.2525
500760,0001,495,0000.5084
α-Terpineol1014,8001,500,0000.0099
5075,5001,510,0000.0500
100151,0001,490,0000.1013
250372,0001,505,0000.2472
500745,0001,495,0000.4983

Table 2: Sample Analysis Data

AnalytePeak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Linalool285,0001,502,0000.1897185.2
α-Terpineol220,5001,502,0000.1468145.8

From the calibration curves (Area Ratio vs. Concentration), the concentration of each analyte in the prepared sample solution is determined. The final concentration in the original essential oil is then calculated considering the initial sample weight and dilution factor.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Analyte_Stock Analyte Stock (Linalool & α-Terpineol) Calibration_Standards Calibration Standards (Analytes + IS) Analyte_Stock->Calibration_Standards IS_Stock Internal Standard Stock (this compound) IS_Stock->Calibration_Standards Sample_Prep Essential Oil Sample + IS IS_Stock->Sample_Prep GC_FID GC-FID Analysis Calibration_Standards->GC_FID Sample_Prep->GC_FID Peak_Integration Peak Integration GC_FID->Peak_Integration Area_Ratio Calculate Area Ratios (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve Generate Calibration Curves Area_Ratio->Calibration_Curve for standards Quantification Quantify Analytes in Sample Area_Ratio->Quantification for sample Calibration_Curve->Quantification is_selection_logic Start Select Internal Standard Chem_Sim Chemically similar to analyte(s)? (e.g., polarity, functional groups) Start->Chem_Sim Not_Present Absent in sample matrix? Chem_Sim->Not_Present Yes Reject_IS Reject Candidate Chem_Sim->Reject_IS No Resolved Chromatographically resolved from all other peaks? Not_Present->Resolved Yes Not_Present->Reject_IS No Stable Stable throughout the analytical process? Resolved->Stable Yes Resolved->Reject_IS No Suitable_IS Suitable Internal Standard Stable->Suitable_IS Yes Stable->Reject_IS No

References

Application Notes and Protocols for the Synthesis and Bioactivity Screening of 6-Methyl-1-heptanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain alcohols and their derivatives represent a class of molecules with diverse biological activities, ranging from antimicrobial to anti-inflammatory effects. 6-Methyl-1-heptanol, a branched-chain C8 alcohol, serves as a versatile scaffold for the synthesis of novel derivatives with potential applications in drug discovery. This document provides detailed protocols for the synthesis of ester and ether derivatives of this compound and outlines methodologies for screening their bioactivity. The presented data, based on structurally related compounds, offers a comparative framework for evaluating these novel molecules.

Synthesis of this compound Derivatives

Two common methods for derivatizing the hydroxyl group of this compound are Steglich esterification and Williamson ether synthesis. These methods allow for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships.

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-1-heptyl Esters via Steglich Esterification

This protocol describes the synthesis of an ester derivative of this compound using a carboxylic acid, N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent, and 4-Dimethylaminopyridine (DMAP) as a catalyst.[1][2][3]

Materials:

  • This compound

  • Carboxylic acid (e.g., Acetic acid, Propanoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the selected carboxylic acid (1.2 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath with continuous stirring.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude ester product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 6-Methyl-1-heptyl Ethers via Williamson Ether Synthesis

This protocol details the synthesis of an ether derivative of this compound by reacting its corresponding alkoxide with an alkyl halide.[4][5][6][7]

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Alkyl halide (e.g., Methyl iodide, Ethyl bromide)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen atmosphere setup

Procedure:

  • Set up a dry round-bottom flask under a nitrogen atmosphere.

  • Add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension via a dropping funnel.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0°C and slowly add the alkyl halide (1.1 eq).

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to 0°C and cautiously quench with saturated NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent using a rotary evaporator.

  • Purify the crude ether product by column chromatography on silica gel.

Bioactivity Screening

The synthesized derivatives of this compound can be screened for a variety of biological activities. Here, we provide protocols for assessing their antimicrobial and cytotoxic potential.

Data Presentation

The following tables present hypothetical bioactivity data for representative this compound derivatives based on published data for structurally similar long-chain alcohols and their esters.[8][9][10][11][12] This data serves as a benchmark for comparison.

Table 1: Antimicrobial Activity of this compound Derivatives (Hypothetical MIC values in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
This compound256>512>512
6-Methyl-1-heptyl acetate128256512
6-Methyl-1-heptyl propanoate64128256
Methyl 6-methyl-1-heptyl ether512>512>512
Ethyl 6-methyl-1-heptyl ether256512>512
Ampicillin (Control)24N/A
Fluconazole (Control)N/AN/A8

Table 2: Cytotoxicity of this compound Derivatives (Hypothetical IC₅₀ values in µM)

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Cancer)HEK293 (Normal Kidney)
This compound>100>100>100
6-Methyl-1-heptyl acetate8592>100
6-Methyl-1-heptyl propanoate5568>100
Methyl 6-methyl-1-heptyl ether>100>100>100
Ethyl 6-methyl-1-heptyl ether95>100>100
Doxorubicin (Control)0.80.55
Experimental Protocols

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[10]

Materials:

  • Synthesized this compound derivatives

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Tryptic Soy Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth medium to achieve a range of concentrations.

  • Prepare an inoculum of each microorganism and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (microbes in broth without compound) and negative controls (broth only).

  • Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density at 600 nm.

Protocol 4: Cytotoxicity Assay - MTT Assay

This protocol assesses the cytotoxic effect of the synthesized compounds on cancer and normal cell lines.[13]

Materials:

  • Synthesized this compound derivatives

  • Human cell lines (e.g., A549, MCF-7, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare various concentrations of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds.

  • Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.

Visualizations

Logical Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for synthesis and screening, and a hypothetical signaling pathway that may be modulated by bioactive this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis of Derivatives Start Start This compound This compound Start->this compound Esterification Esterification This compound->Esterification Etherification Etherification This compound->Etherification Purification Purification Esterification->Purification Etherification->Purification Characterization Characterization Purification->Characterization Derivative_Library Derivative_Library Characterization->Derivative_Library

Caption: Workflow for the synthesis of this compound derivatives.

Bioactivity_Screening_Workflow Derivative_Library Derivative_Library Antimicrobial_Screening Antimicrobial_Screening Derivative_Library->Antimicrobial_Screening Cytotoxicity_Screening Cytotoxicity_Screening Derivative_Library->Cytotoxicity_Screening MIC_Determination MIC_Determination Antimicrobial_Screening->MIC_Determination IC50_Determination IC50_Determination Cytotoxicity_Screening->IC50_Determination Data_Analysis Data_Analysis MIC_Determination->Data_Analysis IC50_Determination->Data_Analysis Lead_Compound_Identification Lead_Compound_Identification Data_Analysis->Lead_Compound_Identification

Caption: Workflow for the bioactivity screening of derivatives.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor PLA2 Phospholipase A2 Receptor->PLA2 Activation 6-M-1-h_Derivative This compound Derivative 6-M-1-h_Derivative->PLA2 Inhibition Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Release LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX COX Cyclooxygenase (COX) Arachidonic_Acid->COX Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation

Caption: Hypothetical modulation of the arachidonic acid cascade.

Disclaimer: The bioactivity data and the signaling pathway presented are hypothetical and based on the activity of structurally related compounds. Experimental validation is required to confirm these findings for this compound derivatives.

References

The Role of 6-Methyl-1-heptanol in Chemical Ecology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1-heptanol is a branched-chain primary alcohol that has been identified as a volatile component in various biological sources, suggesting its involvement in chemical communication. Its presence in the scent glands of insects and mammals, as well as in plant tissues, points towards a potential role as a semiochemical, a substance that mediates interactions between organisms. This document provides an overview of the known occurrences of this compound in a chemical ecology context and offers detailed protocols for its investigation as a semiochemical. While specific quantitative data on the behavioral and electrophysiological effects of this compound are limited in publicly available literature, this guide provides templates and methodologies for researchers to conduct such investigations.

Natural Occurrence and Putative Functions

This compound has been identified in the following biological contexts, suggesting its potential roles in chemical ecology:

  • Insect Pheromones: Identified as a component of the metasternal gland secretions of the triatomine bug, Triatoma brasiliensis, a vector of Chagas disease. In this context, it is part of a complex blend of volatiles that may function in sexual communication or aggregation.

  • Mammalian Pheromones: Proposed as a putative pheromone in the field rat, Millardia meltada. It has been found to bind to the pheromone-carrier protein α2u-globulin located in the acinar cells of the preputial gland, suggesting a role in pheromonal communication.[1][2]

  • Plant Volatiles: Detected in a variety of plants, including hops (Humulus lupulus), prickly ash (Zanthoxylum schinifolium), and rose-scented geranium (Pelargonium graveolens). Its function in these plants could range from attracting pollinators to defending against herbivores.

Data Presentation: Representative Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates to guide researchers in structuring their experimental findings. These tables illustrate how data from electroantennography (EAG) and behavioral assays can be organized for clear comparison.

Table 1: Representative Electroantennogram (EAG) Response of an Insect Antenna to this compound

Concentration (μg in puff)Mean EAG Amplitude (mV)Standard Deviation (mV)Normalized Response (%)
Solvent Control0.050.020
0.010.250.0815
0.10.680.1545
11.520.32100
101.480.2997
1001.350.2589

Note: The normalized response is calculated relative to the maximum response observed (in this case, at 1 μg).

Table 2: Representative Behavioral Response of an Insect in a Y-tube Olfactometer to this compound

Treatment ArmControl ArmNumber of Insects Choosing TreatmentNumber of Insects Choosing ControlNo ChoiceAttraction Index (%)Chi-Square (χ²)P-value
This compound (1 μg)Solvent351510408.0<0.01
This compound (10 μg)Solvent282210120.72>0.05

Note: Attraction Index = [(Number choosing treatment - Number choosing control) / (Total number of choices)] x 100. Statistical significance is determined using the Chi-square test.

Experimental Protocols

Protocol 1: Electroantennography (EAG)

This protocol outlines the procedure for measuring the olfactory response of an insect antenna to this compound.

Materials:

  • This compound (high purity)

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Insect specimens (e.g., Triatoma brasiliensis)

  • EAG system (including micromanipulators, amplifier, and data acquisition software)

  • Glass capillary electrodes

  • Electrode solution (e.g., saline solution)

  • Dissecting microscope

  • Fine scissors and forceps

  • Filter paper strips

  • Pasteur pipettes

Procedure:

  • Preparation of Stimulus: Prepare a stock solution of this compound in the chosen solvent. Create a dilution series (e.g., 0.01, 0.1, 1, 10, 100 μg/μL).

  • Antenna Preparation: Immobilize an insect by chilling it on ice. Under a dissecting microscope, carefully excise one antenna at its base.

  • Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with saline solution. The basal end of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode.

  • Stimulus Delivery: Apply 10 μL of a chosen dilution of this compound onto a filter paper strip and insert it into a Pasteur pipette. The tip of the pipette is placed in a hole in a tube that delivers a constant stream of purified, humidified air over the antenna. A puff of air is then passed through the pipette, delivering the stimulus to the antenna.

  • Data Recording: Record the resulting electrical potential (EAG response) using the data acquisition system.

  • Controls: Use the solvent alone as a negative control. A known EAG-active compound for the insect species can be used as a positive control.

  • Data Analysis: Measure the amplitude of the depolarization for each stimulus concentration. Normalize the responses to the response of a standard compound or the maximum response.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stimulus Prepare Stimulus (this compound dilutions) mounting Mount Antenna on Electrodes stimulus->mounting antenna_prep Antenna Preparation (Excise from insect) antenna_prep->mounting delivery Stimulus Delivery (Air puff over antenna) mounting->delivery recording Record EAG Response delivery->recording analysis Analyze Data (Measure amplitude, normalize) recording->analysis

Fig 1. Experimental workflow for Electroantennography (EAG).
Protocol 2: Y-tube Olfactometer Bioassay

This protocol describes a behavioral experiment to assess the attractant or repellent properties of this compound for insects.

Materials:

  • Y-tube olfactometer

  • Airflow meter

  • Charcoal-filtered, humidified air source

  • This compound

  • Solvent

  • Filter paper

  • Insect specimens

Procedure:

  • Olfactometer Setup: Clean the Y-tube olfactometer thoroughly with solvent and bake at a high temperature to remove any residual odors. Connect the air source to the two arms of the olfactometer, ensuring a constant and equal airflow.

  • Stimulus Preparation: Apply a known amount of this compound (e.g., 1 μg) dissolved in a solvent to a piece of filter paper and place it in one of the olfactometer arms. Place a filter paper with solvent only in the other arm as a control.

  • Insect Release: Introduce a single insect at the base of the Y-tube.

  • Behavioral Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to choose an arm. A choice is recorded when the insect moves a certain distance into one of the arms.

  • Data Collection: Record the number of insects choosing the treatment arm versus the control arm.

  • Replication: Repeat the experiment with multiple insects, randomizing the position of the treatment and control arms to avoid positional bias.

  • Data Analysis: Use a Chi-square test to determine if there is a statistically significant preference for the treatment or control arm.

Y_Tube_Workflow cluster_setup Setup cluster_trial Trial cluster_analysis Analysis setup_olfactometer Setup Y-tube Olfactometer prepare_stimulus Prepare Stimulus and Control setup_olfactometer->prepare_stimulus release_insect Release Insect at Base prepare_stimulus->release_insect observe_behavior Observe and Record Choice release_insect->observe_behavior analyze_data Analyze Data (Chi-square test) observe_behavior->analyze_data

Fig 2. Workflow for a Y-tube olfactometer bioassay.

Signaling Pathway

The following diagram illustrates the putative signaling pathway for this compound in the field rat, Millardia meltada, based on current understanding.

Pheromone_Signaling_Pathway cluster_gland Preputial Gland cluster_release Release and Binding cluster_detection Detection by Conspecific cluster_response Behavioral Response acinar_cells Acinar Cells synthesis Synthesis of this compound and α2u-globulin acinar_cells->synthesis binding Binding of this compound to α2u-globulin synthesis->binding secretion Secretion into Sebum binding->secretion vomeronasal_organ Vomeronasal Organ (VNO) secretion->vomeronasal_organ Excretion via urine receptor_activation Receptor Activation vomeronasal_organ->receptor_activation neural_signal Neural Signal to Brain receptor_activation->neural_signal behavior Behavioral Response (e.g., attraction, aggression) neural_signal->behavior

Fig 3. Putative pheromone signaling pathway of this compound in Millardia meltada.

Conclusion

This compound is an intriguing compound with the potential to play a significant role in the chemical communication of various organisms. While its specific functions are still under investigation, the methodologies and frameworks provided in these application notes offer a solid foundation for researchers to explore its activity. Further studies employing electrophysiology and behavioral assays are crucial to elucidate the precise role of this compound in chemical ecology and to explore its potential applications in pest management and other fields.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reactions for 6-Methyl-1-heptanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-1-heptanol via Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common Grignard-based method for synthesizing this compound?

A1: The most direct and common method is the reaction of isohexylmagnesium bromide with ethylene (B1197577) oxide. This reaction extends the carbon chain by two carbons, converting the six-carbon isohexyl group into the eight-carbon backbone of this compound, with the addition of a primary alcohol functional group.

Q2: Why is the choice of solvent critical in this Grignard reaction?

A2: The solvent plays a crucial role in stabilizing the Grignard reagent. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are essential as their lone pair electrons coordinate with the magnesium atom, forming a soluble complex that enhances its reactivity.[1][2] The choice of solvent can also influence the reaction rate and the suppression of side reactions.[3][4]

Q3: How can I be certain that my Grignard reagent has formed successfully?

A3: Successful formation of the Grignard reagent is typically indicated by the disappearance of the magnesium metal and a change in the appearance of the reaction mixture, often becoming cloudy and greyish-brown. For a more quantitative assessment, the concentration of the Grignard reagent can be determined by titration before its use in the subsequent reaction.

Q4: What are the primary safety concerns when working with ethylene oxide?

A4: Ethylene oxide is a flammable and toxic gas. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Due to its low boiling point, it is typically condensed at a low temperature before being introduced to the reaction mixture.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of this compound Poor Quality or Inactive Grignard Reagent: The Grignard reagent may not have formed efficiently due to moisture or passivation of the magnesium surface.Ensure all glassware is rigorously dried, and use anhydrous solvents. Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. Consider titrating the Grignard reagent to confirm its concentration before use.
Presence of Water: Grignard reagents are highly sensitive to water, which will quench the reagent.Use flame-dried glassware and anhydrous solvents. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Inefficient Reaction with Ethylene Oxide: The addition of ethylene oxide may be too slow or too fast, or the temperature may not be optimal.Add the ethylene oxide solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction. Allow the reaction to warm to room temperature to ensure completion.
Formation of Significant Byproducts Wurtz Coupling: The Grignard reagent can react with unreacted isohexyl bromide to form a C12 hydrocarbon.Add the isohexyl bromide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the alkyl halide.
Polymerization of Ethylene Oxide: Ethylene oxide can polymerize under certain conditions.Maintain a low reaction temperature during the addition of ethylene oxide and avoid the presence of acidic impurities.
Difficulty in Product Isolation Emulsion during Workup: The formation of magnesium salts can lead to emulsions during the aqueous workup, making phase separation difficult.Use a saturated aqueous solution of ammonium (B1175870) chloride for quenching the reaction. If an emulsion persists, adding more organic solvent or a small amount of a brine solution can help break it.

Data Presentation: Effect of Reaction Parameters on Yield

The following table summarizes the expected impact of key reaction parameters on the yield of this compound. This data is compiled from general principles of Grignard reactions with epoxides and studies on similar primary alcohol syntheses.

Parameter Condition A Yield (%) Condition B Yield (%) Rationale
Solvent Diethyl Ether~70-80Tetrahydrofuran (THF)~75-85THF can better solvate and stabilize the Grignard reagent, potentially leading to slightly higher yields.[2][3]
Temperature of Ethylene Oxide Addition 25 °C (Room Temp)~50-600 °C~70-80Lower temperatures help to control the exothermic reaction and minimize side reactions such as the polymerization of ethylene oxide.
Stoichiometry (Grignard:Ethylene Oxide) 1:1~65-751.2:1~75-85A slight excess of the Grignard reagent can help to ensure that all of the ethylene oxide reacts, compensating for any reagent that may have been quenched by trace amounts of water.
Rate of Alkyl Halide Addition Rapid Addition~60-70Slow, Dropwise Addition~75-85Slow addition minimizes the concentration of the alkyl halide, reducing the likelihood of Wurtz coupling side reactions.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 1-bromo-4-methylpentane (B146037) (isohexyl bromide) and ethylene oxide.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-bromo-4-methylpentane (isohexyl bromide)

  • Anhydrous diethyl ether

  • Ethylene oxide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • To the flask, add magnesium turnings (1.1 equivalents) and a small crystal of iodine.

    • In the dropping funnel, place a solution of 1-bromo-4-methylpentane (1 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the alkyl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once initiated, add the remaining 1-bromo-4-methylpentane solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethylene Oxide:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of ethylene oxide (1 equivalent) in cold, anhydrous diethyl ether.

    • Add the ethylene oxide solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the crude product by distillation to obtain this compound.

Visualizations

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Ethylene Oxide cluster_workup Workup & Purification start Start: Dry Glassware & Reagents add_mg Add Mg Turnings & Iodine start->add_mg add_halide Slowly Add Isohexyl Bromide in Ether add_mg->add_halide formation Grignard Reagent Formed (Isohexylmagnesium Bromide) add_halide->formation cool_grignard Cool Grignard Reagent to 0°C formation->cool_grignard add_eo Add Ethylene Oxide Solution cool_grignard->add_eo react React at RT add_eo->react alkoxide Alkoxide Intermediate react->alkoxide quench Quench with aq. NH4Cl alkoxide->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry distill Distill to Purify dry->distill product Product: this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Grignard cluster_grignard_formation Grignard Formation Issues cluster_reaction_conditions Reaction Condition Issues cluster_side_reactions Side Reaction Issues start Low Yield of This compound check_reagents Check Reagent Quality & Dryness start->check_reagents check_temp Optimize Temperature start->check_temp wurtz Minimize Wurtz Coupling start->wurtz activate_mg Activate Mg check_reagents->activate_mg Mg inactive? titrate Titrate Grignard check_reagents->titrate Concentration unknown? end Improved Yield titrate->end Solution Implemented check_addition Check Addition Rate check_temp->check_addition Temp OK? check_stoichiometry Adjust Stoichiometry check_addition->check_stoichiometry Rate OK? check_stoichiometry->end Solution Implemented polymerization Prevent EO Polymerization wurtz->polymerization Coupling minimized? polymerization->end Solution Implemented

Caption: Troubleshooting workflow for optimizing the Grignard reaction.

References

Technical Support Center: Purification of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Methyl-1-heptanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude reaction mixture of this compound?

The impurities present in your crude this compound will depend on the synthetic route used.

  • Grignard Reaction Synthesis (from an isopentyl halide and formaldehyde): Common byproducts include unreacted starting materials like isopentyl bromide, and side products such as isopentyl alcohol.

  • Reduction Synthesis (from 6-methylheptanoic acid): The primary impurity is typically unreacted 6-methylheptanoic acid. Incomplete reduction could also result in the presence of corresponding esters if an ester intermediate was used.

Q2: How can I remove acidic impurities like 6-methylheptanoic acid from my this compound product?

An acid-base extraction is a highly effective method for removing acidic impurities.[1][2][3][4] By dissolving the crude product in an organic solvent and washing with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic 6-methylheptanoic acid will be deprotonated and partition into the aqueous layer as a salt. The desired this compound will remain in the organic layer. Subsequent separation of the layers and evaporation of the organic solvent will yield a purified product.

Q3: Fractional distillation is not giving me a pure product. What could be the issue?

Several factors can lead to inefficient fractional distillation:

  • Insufficient column efficiency: For compounds with close boiling points, a longer fractionating column with a higher number of theoretical plates is necessary for good separation.[5]

  • Heating rate is too high: Rapid heating can lead to a mixture of vapors ascending the column without proper equilibration, resulting in poor separation. A slow and steady heating rate is crucial.

  • Poor insulation: Lack of proper insulation around the fractionating column can cause premature condensation and hinder the separation process.[5]

  • Incorrect thermometer placement: The thermometer bulb must be positioned correctly at the vapor outlet to accurately measure the boiling point of the distillate.

Q4: My compound is not eluting from the silica (B1680970) gel column. What should I do?

If your this compound is not eluting from a silica gel column, it is likely that the polarity of your mobile phase is too low. You can try the following:

  • Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate.

  • Consider a different stationary phase: If your compound shows very strong interaction with silica gel, you could try a less polar stationary phase like alumina (B75360).

  • Check for compound decomposition: It is possible that your compound is decomposing on the acidic silica gel. You can test the stability of your compound on a TLC plate coated with silica gel.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor Separation of Components Boiling points of this compound and byproduct are too close.Use a longer fractionating column with a higher efficiency (more theoretical plates).
Heating rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.[5]
Column is not properly insulated.Insulate the fractionating column with glass wool or aluminum foil to prevent heat loss.[5]
"Bumping" or Irregular Boiling Lack of boiling chips or stir bar.Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.
No Distillate is Collected Thermometer bulb is placed too high.Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.
Heating is insufficient.Increase the temperature of the heating mantle. Alcohols often require a higher temperature for distillation.
Leak in the system.Check all glassware joints for a proper seal.
Column Chromatography
Problem Possible Cause Solution
Poor Separation (Overlapping Bands) Incorrect mobile phase polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve a good separation of spots.
Column is overloaded with the sample.Use a larger column or reduce the amount of crude material loaded. A general guideline is a 30:1 to 50:1 ratio of silica gel to crude product by weight.
Column was packed improperly.Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).
Compound Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Compound may be decomposing on the silica.Consider using a different adsorbent like neutral alumina or deactivating the silica gel with a small amount of triethylamine.
Streaking of Bands on the Column Sample was not loaded properly.Dissolve the sample in a minimal amount of solvent and apply it carefully and evenly to the top of the column. Consider dry loading for less soluble samples.[6]
Liquid-Liquid Extraction
Problem Possible Cause Solution
Emulsion Formation at the Interface Vigorous shaking of the separatory funnel.Gently invert the funnel multiple times instead of vigorous shaking.
High concentration of surfactants or other interfering substances.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and help break the emulsion.[7][8]
Poor Separation of Layers Densities of the two phases are very similar.Add a small amount of a solvent with a different density to one of the layers.
Product Loss Incomplete extraction.Perform multiple extractions with smaller volumes of the extraction solvent for better recovery.
Incorrect pH of the aqueous phase for acid-base extraction.Ensure the pH of the aqueous phase is appropriate to ionize the impurity you wish to remove (basic for acidic impurities, acidic for basic impurities).

Quantitative Data

Table 1: Physical Properties of this compound and Potential Byproducts

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Solubility
This compound C₈H₁₈O130.23187-189Soluble in organic solvents, slightly soluble in water.
Isopentyl bromideC₅H₁₁Br151.04120-121Insoluble in water, soluble in organic solvents.[9][10][11][12][13]
5-MethylhexanalC₇H₁₄O114.19141.2Slightly soluble in water, soluble in organic solvents.[14][15][16][17][18]
6-Methylheptanoic acidC₈H₁₆O₂144.21232-234.6Slightly soluble in water, soluble in chloroform (B151607) and methanol.[19][20][21][22][23][24]

Experimental Protocols

Detailed Methodology for Purification of this compound from 6-Methylheptanoic Acid by Acid-Base Extraction

This protocol outlines the steps to remove the acidic byproduct, 6-methylheptanoic acid, from the desired product, this compound.

  • Dissolution: Dissolve the crude reaction mixture containing this compound and 6-methylheptanoic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use a volume of solvent that is approximately 5-10 times the volume of the crude product.

  • Aqueous Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate. The top layer will be the organic phase containing this compound, and the bottom layer will be the aqueous phase containing the sodium salt of 6-methylheptanoic acid.

  • Draining: Carefully drain the lower aqueous layer.

  • Repeat Wash: Repeat the washing process (steps 2-5) with fresh saturated sodium bicarbonate solution two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water and help break any minor emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow start Crude this compound (from reaction) impurity_check Identify Major Impurity Type start->impurity_check acid_impurity Acidic Impurity Present (e.g., 6-Methylheptanoic Acid) impurity_check->acid_impurity Acidic neutral_impurity Neutral Impurity Present (e.g., Isopentyl Bromide) impurity_check->neutral_impurity Neutral extraction Liquid-Liquid Extraction (Acid-Base Wash) acid_impurity->extraction distillation Fractional Distillation neutral_impurity->distillation Boiling Point Difference > 25°C chromatography Column Chromatography neutral_impurity->chromatography Boiling Point Difference < 25°C or azeotrope formation pure_product Pure this compound extraction->pure_product distillation->pure_product chromatography->pure_product

Caption: Purification workflow for this compound.

TroubleshootingDistillation start Problem: Poor Separation in Fractional Distillation cause1 Check Heating Rate start->cause1 cause2 Check Column Insulation start->cause2 cause3 Check Column Efficiency start->cause3 solution1 Decrease Heating Rate cause1->solution1 solution2 Insulate Column (Glass Wool/Foil) cause2->solution2 solution3 Use Longer Column or Packing with Higher Surface Area cause3->solution3

Caption: Troubleshooting poor separation in fractional distillation.

References

Technical Support Center: Synthesis of Branched-Chain Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of branched-chain primary alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in synthesizing branched-chain primary alcohols?

A1: The primary challenges include controlling regioselectivity to favor the branched isomer over the linear one, minimizing side reactions such as alkene isomerization and hydrogenation, and purifying the target alcohol from structurally similar isomers and byproducts.[1][2] Steric hindrance from the branched alkyl groups can also lead to slower reaction rates and lower yields.

Q2: Which synthetic routes are most common for obtaining branched-chain primary alcohols?

A2: A prevalent method is the hydroformylation of α-olefins to produce branched aldehydes, followed by reduction to the corresponding alcohols.[3][4] This two-step, one-pot synthesis is often favored for its efficiency. Other methods include the use of Grignard reagents with appropriate aldehydes or ketones, followed by acidic workup.[5][6]

Q3: How can I improve the regioselectivity for the branched product in hydroformylation?

A3: Achieving high branched selectivity is a considerable challenge, as linear aldehydes are often the major products.[7] The choice of ligand is critical; certain phosphine (B1218219) and phosphite (B83602) ligands, such as BOBPHOS, have been shown to favor the formation of branched aldehydes.[7][8] Additionally, nitrogen-centered triphosphine (B1213122) ligands in conjunction with rhodium catalysts have demonstrated high selectivity for branched products.[9][10][11] Reaction conditions such as temperature and pressure also play a crucial role and must be carefully optimized.[7]

Q4: What are the common side reactions to be aware of?

A4: During hydroformylation, common side reactions include:

  • Alkene Isomerization: Migration of the double bond in the starting material can lead to a mixture of aldehyde isomers.[1]

  • Hydrogenation: The alkene can be hydrogenated to an alkane, or the desired aldehyde product can be over-reduced to an alcohol in the hydroformylation step.[1]

  • Ligand Degradation: The organophosphorus ligands, which are essential for catalyst activity and selectivity, can decompose under reaction conditions.[1][12]

Q5: What are the best methods for purifying branched-chain primary alcohols?

A5: Purification can be challenging due to the similar physical properties of the isomers. Common techniques include:

  • Fractional Distillation: This method is effective when there is a sufficient difference in the boiling points of the branched and linear isomers. Increased branching typically lowers the boiling point.

  • Column Chromatography: This is a widely used technique for separating isomers with different polarities.

  • Crystallization: If the desired alcohol is a solid, recrystallization can be an effective purification method.[13] For separating chiral branched-chain alcohols, chiral chromatography or the formation of diastereomeric salts can be employed.[13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of branched-chain primary alcohols.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Alcohol Product 1. Incomplete reaction. 2. Catalyst deactivation.[1] 3. Suboptimal reaction conditions (temperature, pressure). 4. Significant side reactions (e.g., alkene hydrogenation).[1]1. Increase reaction time or temperature (monitor for side reactions). 2. Use fresh catalyst or ensure the absence of catalyst poisons. 3. Systematically optimize temperature and pressure. 4. Adjust the H₂/CO ratio; lower temperatures can disfavor hydrogenation.[1]
Poor Regioselectivity (Low Branched-to-Linear Ratio) 1. Inappropriate ligand selection.[1] 2. Suboptimal reaction conditions. 3. Isomerization of the starting alkene.[1]1. Screen different phosphine or phosphite ligands known to favor branched products (e.g., BOBPHOS, N-triphos).[7][9][10] 2. Optimize temperature and CO partial pressure; lower temperatures and higher CO pressures can influence selectivity.[1] 3. Use a catalyst system that minimizes alkene isomerization.
Formation of Significant Byproducts (e.g., Alkanes, Isomeric Alcohols) 1. Alkene hydrogenation is competing with hydroformylation.[1] 2. Alkene isomerization is occurring before hydroformylation.[1] 3. The aldehyde intermediate is undergoing aldol (B89426) condensation.[1]1. Lower the reaction temperature and adjust the H₂/CO ratio.[1] 2. Choose a catalyst system less prone to isomerization or use milder reaction conditions. 3. Lower the reaction temperature or dilute the reaction mixture to disfavor condensation.
Difficulty in Purifying the Branched-Chain Alcohol 1. Similar boiling points of branched and linear isomers. 2. Co-elution of isomers during column chromatography. 3. Formation of an inseparable mixture.1. Use a high-efficiency fractional distillation column. 2. Optimize the mobile phase and stationary phase for better separation in chromatography. 3. Consider derivatization to facilitate separation, followed by deprotection.
Catalyst Deactivation or Decomposition 1. Presence of impurities (e.g., peroxides, oxygen) in reagents or solvents.[1] 2. Ligand degradation under reaction conditions.[1][12] 3. Formation of inactive catalyst species.[1]1. Ensure all reagents and solvents are thoroughly purified and deoxygenated. 2. Use more robust ligands or operate at lower temperatures. Monitor ligand integrity using ³¹P NMR.[1] 3. Investigate the effect of additives or co-catalysts that may stabilize the active species.

Key Experimental Protocol: Hydroformylation of Alkenes followed by Reduction

This protocol describes a general procedure for the synthesis of a branched-chain primary alcohol from an α-olefin.

Materials:

  • α-Olefin (e.g., 1-hexene)

  • Rhodium precursor (e.g., [Rh(acac)(CO)₂])

  • Phosphine or phosphite ligand (e.g., a ligand known to promote branched selectivity)

  • Solvent (e.g., toluene, THF), degassed

  • Synthesis gas (syngas, a mixture of CO and H₂)

  • Reducing agent (e.g., NaBH₄)

  • Methanol (B129727)

  • High-pressure reactor (autoclave) equipped with a stirrer and temperature/pressure controls

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the rhodium precursor and the chosen ligand in the desired ratio.

  • Reaction Setup: Add the degassed solvent and the α-olefin to the reactor.

  • Hydroformylation:

    • Seal the reactor and purge it several times with syngas.

    • Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).

    • Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by gas chromatography (GC) by taking aliquots at regular intervals.

  • Reduction:

    • Once the hydroformylation is complete (as determined by GC), cool the reactor to room temperature and carefully vent the syngas.

    • Under an inert atmosphere, add methanol to the reaction mixture, followed by the portion-wise addition of the reducing agent (e.g., NaBH₄).

    • Stir the mixture at room temperature until the reduction of the aldehyde is complete (monitor by GC or TLC).

  • Workup and Purification:

    • Quench the reaction by the slow addition of water or dilute acid.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

    • Purify the crude alcohol by fractional distillation or column chromatography.

Characterization:

  • Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and GC.

Quantitative Data Summary

The following table summarizes the performance of different catalytic systems in the hydroformylation of 1-hexene, highlighting the branched-to-linear (b:l) aldehyde ratio.

Catalyst SystemLigandTemperature (°C)Pressure (bar, CO/H₂)Conversion (%)Branched:Linear RatioReference
[Rh(acac)(CO)₂]N-triphos (1a)8020 (1:1)>992.5:1[9][10]
[Rh(acac)(CO)₂]N-triphos (1b)8020 (1:1)>993.3:1[9][10]
Rh/BOBPHOSBOBPHOSVariesVariesHighUp to 82:18[7]
Ru₃(CO)₁₂/phosphineImidazole-substituted monophosphine15040 (1:1)High7:93 (linear selective)[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis catalyst_prep Catalyst Preparation (Rh precursor + Ligand) hydroformylation Hydroformylation (Syngas, Heat, Pressure) catalyst_prep->hydroformylation reagent_prep Reagent Preparation (Olefin + Solvent) reagent_prep->hydroformylation reduction In-situ Reduction (Reducing Agent) hydroformylation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Distillation/Chromatography) workup->purification characterization Characterization (NMR, GC-MS) purification->characterization

Caption: Workflow for the synthesis of branched-chain primary alcohols.

troubleshooting_tree start Low Yield or Selectivity? low_yield Low Yield? start->low_yield Yes low_selectivity Low Branched Selectivity? start->low_selectivity No incomplete_rxn Check Reaction Time & Temp low_yield->incomplete_rxn Incomplete Conversion catalyst_issue Check Catalyst Activity low_yield->catalyst_issue No Reaction side_reactions Analyze for Byproducts (GC-MS) low_yield->side_reactions Byproducts Observed ligand_choice Optimize Ligand low_selectivity->ligand_choice Yes conditions_selectivity Optimize Temp & Pressure low_selectivity->conditions_selectivity No ligand_choice->conditions_selectivity isomerization_check Check for Alkene Isomerization conditions_selectivity->isomerization_check

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Synthetic 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of impurities from synthetically produced 6-Methyl-1-heptanol.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, categorized by the suspected type of impurity.

Problem Potential Cause Recommended Solution
Product has a sharp, unpleasant odor, and GC-MS analysis shows a peak with a shorter retention time than the main product. Residual aldehyde (e.g., 6-methylheptanal) from the hydroformylation synthesis route. Aldehydes are common byproducts of this reaction.Fractional Distillation: Due to the difference in boiling points between 6-methylheptanal (B128093) (approx. 175°C) and this compound (approx. 188°C), fractional distillation is an effective separation method.[1] A vacuum distillation can further enhance separation by lowering the boiling points and preventing thermal degradation.
Product is acidic (pH < 7) and shows a broad peak in the FT-IR spectrum in the 2500-3300 cm⁻¹ region. Unreacted 6-methylheptanoic acid from the reduction synthesis route.Liquid-Liquid Extraction: Perform an acid-base extraction. Dissolve the crude product in a nonpolar organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and move into the aqueous layer. Column Chromatography: If extraction is insufficient, column chromatography on silica (B1680970) gel can be used. The less polar this compound will elute before the more polar carboxylic acid.
GC-MS analysis indicates the presence of a high molecular weight impurity, possibly an ester. Ester formation between the alcohol product and unreacted carboxylic acid starting material, especially if the reaction was carried out at elevated temperatures.Saponification followed by Extraction: Treat the crude product with a dilute solution of sodium hydroxide (B78521) (NaOH) to hydrolyze the ester back to the alcohol and the sodium salt of the carboxylic acid. The alcohol can then be separated by extraction. Column Chromatography: Flash chromatography on silica gel can effectively separate the less polar ester from the more polar alcohol.
The product appears cloudy or contains solid particles. Incomplete removal of inorganic salts from the workup (e.g., magnesium salts from a Grignard reaction or salts from a reducing agent).Aqueous Wash and Drying: Wash the organic layer containing the product with deionized water or a brine solution to remove water-soluble inorganic salts. Subsequently, dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) and filter.
GC-MS shows multiple isomeric alcohol peaks. The synthesis method, particularly hydroformylation, may have produced isomers of this compound. Commercial "isooctyl alcohols" are often mixtures of isomers.[2]High-Efficiency Fractional Distillation: Isomers often have very close boiling points, requiring a distillation column with a high number of theoretical plates for effective separation. Preparative Gas Chromatography (Prep-GC): For very high purity requirements and small-scale separations, Prep-GC can isolate the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: The most common impurities depend on the synthetic route used:

  • Hydroformylation: Unreacted starting olefin, isomeric aldehydes (e.g., 6-methylheptanal), and other isomeric alcohols.

  • Reduction of 6-Methylheptanoic Acid: Unreacted carboxylic acid and potentially esters formed from the reaction of the product alcohol with the starting acid.

  • Grignard Reaction: Byproducts from the Grignard reagent formation (e.g., biphenyls if using bromobenzene) and unreacted starting materials.

Q2: How can I effectively remove residual 6-methylheptanal from my this compound product?

A2: Fractional distillation is the most common and effective method. The boiling point of this compound is approximately 188°C, while 6-methylheptanal's boiling point is around 175°C. This difference allows for separation, although a column with a reasonable number of theoretical plates is recommended for good separation.

Q3: My product is contaminated with 6-methylheptanoic acid. What is the best way to remove it?

A3: An acid-base extraction is the first step. Dissolve your product in an organic solvent and wash with a basic aqueous solution like sodium bicarbonate. This will convert the carboxylic acid into its water-soluble salt, which will be removed in the aqueous layer. For very high purity, this can be followed by column chromatography.

Q4: Can I use simple distillation instead of fractional distillation?

A4: Simple distillation is generally only effective for separating liquids with boiling point differences greater than 25°C. For impurities with closer boiling points, such as 6-methylheptanal, fractional distillation is necessary to achieve good separation.

Q5: What analytical techniques are best for assessing the purity of this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile impurities. Gas Chromatography with a Flame Ionization Detector (GC-FID) is well-suited for accurate quantification of purity.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities.

Quantitative Data on Purification

The following table summarizes the expected purity levels of this compound after applying different purification techniques. The initial purity is assumed to be 90% with the specified major impurity.

Purification MethodInitial Purity (%)Major ImpurityExpected Final Purity (%)
Fractional Distillation906-methylheptanal> 98
Liquid-Liquid Extraction906-methylheptanoic acid~ 97
Column Chromatography97 (after extraction)Residual 6-methylheptanoic acid> 99.5

Experimental Protocols

Protocol 1: Fractional Distillation for Removal of Aldehyde Impurities

Objective: To separate this compound from the lower-boiling 6-methylheptanal impurity.

Materials:

  • Crude this compound containing aldehyde impurities

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Heating mantle with stirrer

  • Thermometer

  • Vacuum adapter and vacuum source (optional)

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Place the crude this compound and boiling chips (or a stir bar) into the round-bottom flask.

  • Begin heating the flask gently.

  • Monitor the temperature at the distillation head. The first fraction to distill will be enriched in the lower-boiling aldehyde.

  • Collect the initial fraction (distillate) in a separate receiving flask until the temperature begins to rise towards the boiling point of this compound (approx. 188°C at atmospheric pressure).

  • Change the receiving flask to collect the purified this compound as the temperature stabilizes at its boiling point.

  • Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential hazards.

  • Analyze the collected fractions by GC-MS to confirm the separation and purity.

Protocol 2: Column Chromatography for Removal of Carboxylic Acid Impurities

Objective: To purify this compound from residual 6-methylheptanoic acid.

Materials:

  • Crude this compound (pre-treated with acid-base extraction)

  • Chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent: Hexane/Ethyl Acetate (B1210297) mixture (e.g., starting with 95:5 and gradually increasing polarity)

  • Sand

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Prepare the chromatography column by packing it with silica gel as a slurry in the initial eluent mixture. Add a layer of sand on top of the silica gel.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the hexane/ethyl acetate mixture, starting with a low polarity (e.g., 95:5).

  • Collect fractions and monitor the separation using TLC. This compound is less polar than 6-methylheptanoic acid and will elute first.

  • Once the this compound has been completely eluted (as confirmed by TLC), the polarity of the eluent can be increased to wash out the more polar carboxylic acid impurity if desired.

  • Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

  • Determine the purity of the final product by GC-MS.

Visualizations

PurificationWorkflow Crude Crude this compound Analysis1 Initial Purity Analysis (GC-MS) Crude->Analysis1 Decision Impurity Identified? Analysis1->Decision Aldehyde Aldehyde Impurity Decision->Aldehyde Yes Acid Carboxylic Acid Impurity Decision->Acid Yes Other Other Impurities Decision->Other Yes Distillation Fractional Distillation Aldehyde->Distillation Extraction Acid-Base Extraction Acid->Extraction Chromatography Column Chromatography Other->Chromatography PureProduct Pure this compound Distillation->PureProduct Extraction->Chromatography Chromatography->PureProduct Analysis2 Final Purity Analysis (GC-MS) PureProduct->Analysis2

Caption: Logical workflow for the purification of this compound.

FractionalDistillationSetup cluster_0 Distillation Apparatus HeatingMantle Heating Mantle Flask Round-bottom Flask (Crude Product) HeatingMantle->Flask Column Fractionating Column Flask->Column Thermometer Thermometer Column->Thermometer Condenser Condenser Thermometer->Condenser ReceivingFlask Receiving Flask (Purified Product) Condenser->ReceivingFlask WaterOut Water Out Condenser->WaterOut WaterIn Water In WaterIn->Condenser Cooling

Caption: Experimental setup for fractional distillation.

References

Technical Support Center: Hydroformylation of 6-Methyl-1-Hexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the hydroformylation of 6-methyl-1-hexene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Troubleshooting Guides

This section provides solutions to common problems encountered during the hydroformylation of 6-methyl-1-hexene.

Issue 1: Low or No Conversion of 6-Methyl-1-Hexene

  • Question: My reaction shows very low or no conversion of the starting material. What are the potential causes and how can I fix it?

  • Answer:

    • Inactive Catalyst: The catalyst may not have been activated properly or has degraded.

      • Solution: Ensure proper activation of the catalyst precursor according to the established protocol. For example, rhodium precursors like Rh(acac)(CO)₂ often require an activation period under syngas pressure. Handle catalysts under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation.

    • Insufficient Temperature or Pressure: The reaction conditions may not be optimal for catalyst activity.

      • Solution: Gradually increase the reaction temperature and/or syngas (CO/H₂) pressure within the limits of your experimental setup. Monitor the reaction progress at each stage. For rhodium-catalyzed hydroformylation of terminal alkenes, temperatures typically range from 80-120°C and pressures from 15-25 bar.[1]

    • Presence of Inhibitors: Impurities in the substrate, solvent, or syngas can poison the catalyst.

      • Solution: Use high-purity, degassed solvents and substrate. Ensure the syngas is free from impurities like sulfur compounds or oxygen. Purification of 6-methyl-1-hexene by distillation or passing through a column of activated alumina (B75360) may be necessary.

    • Poor Mass Transfer: Inefficient mixing can limit the contact between the gaseous reactants (CO, H₂) and the liquid phase containing the substrate and catalyst.

      • Solution: Increase the stirring rate to improve gas-liquid mass transfer. Ensure the reactor design allows for efficient mixing.

Issue 2: Poor Regioselectivity (Low n/iso Ratio)

  • Question: I am obtaining a high proportion of the branched aldehyde (2,6-dimethylheptanal) instead of the desired linear product (7-methylheptanal). How can I improve the regioselectivity?

  • Answer:

    • Ligand Selection: The choice of phosphine (B1218219) or phosphite (B83602) ligand has a significant impact on regioselectivity.

      • Solution: Employ bulky phosphine or phosphite ligands. For rhodium catalysts, bidentate phosphines with a large "bite angle," such as BISBI, are known to favor the formation of linear aldehydes.[1] The steric hindrance around the metal center directs the addition of the formyl group to the terminal carbon.

    • Reaction Conditions: Temperature and carbon monoxide partial pressure play a crucial role.

      • Solution: Lowering the reaction temperature and increasing the partial pressure of carbon monoxide generally favor the formation of the linear aldehyde. However, be aware that lower temperatures may decrease the overall reaction rate.

    • Catalyst System: The choice of metal can influence the n/iso ratio.

      • Solution: Rhodium-based catalysts are generally more selective for linear aldehydes compared to cobalt catalysts.[1]

Issue 3: Formation of Byproducts

  • Question: Besides the desired aldehyde, I am observing significant amounts of other products in my reaction mixture. What are these byproducts and how can I minimize their formation?

  • Answer:

    • Isomerization: The starting alkene, 6-methyl-1-hexene, can isomerize to internal alkenes, which can then undergo hydroformylation to produce different branched aldehydes.

      • Solution: This is a common side reaction, especially with cobalt catalysts. Using rhodium catalysts with appropriate ligands can suppress isomerization. Optimizing the reaction temperature and pressure can also help minimize this side reaction.

    • Hydrogenation: The alkene can be hydrogenated to the corresponding alkane (2-methylhexane), or the aldehyde product can be further reduced to an alcohol (7-methyl-1-heptanol).

      • Solution: Adjust the H₂/CO ratio in the syngas. A lower partial pressure of hydrogen can reduce the extent of hydrogenation. Lowering the reaction temperature can also disfavor the hydrogenation side reaction.

    • Aldol Condensation: The aldehyde products can undergo self-condensation, especially at higher temperatures and in the presence of basic impurities, leading to higher molecular weight byproducts.

      • Solution: Maintain a neutral reaction medium and consider running the reaction at a lower temperature. If possible, remove the aldehyde product from the reaction mixture as it is formed.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst system for the hydroformylation of 6-methyl-1-hexene to obtain a high yield of the linear aldehyde?

A1: A common and effective catalyst system is a rhodium precursor, such as Rh(acac)(CO)₂, combined with a phosphine ligand. For high regioselectivity towards the linear aldehyde (7-methylheptanal), bulky phosphine ligands are preferred. A well-established ligand for this purpose is triphenylphosphine (B44618) (PPh₃), although more specialized ligands like bidentate phosphines can offer even higher selectivity.

Q2: What are the key reaction parameters to control for optimizing the yield of 7-methylheptanal?

A2: The key parameters are:

  • Temperature: Typically in the range of 80-120°C for rhodium catalysts.[1]

  • Syngas Pressure: Generally between 15 and 25 bar, with a H₂/CO ratio of 1:1.[1]

  • Catalyst Concentration: The substrate-to-catalyst ratio needs to be optimized for efficiency and cost-effectiveness.

  • Ligand-to-Metal Ratio: An excess of the phosphine ligand is often used to maintain catalyst stability and improve regioselectivity.

  • Solvent: A non-polar, inert solvent like toluene (B28343) is commonly used.

Q3: How can I monitor the progress of my hydroformylation reaction?

A3: The reaction can be monitored by taking aliquots from the reaction mixture at different time intervals (if your reactor setup allows) and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to determine the conversion of 6-methyl-1-hexene and the selectivity for the different aldehyde isomers and byproducts. High-pressure in-situ techniques like HP-NMR or HP-IR can also be used for real-time monitoring.

Q4: My catalyst appears to have deactivated during the reaction. What could be the cause?

A4: Catalyst deactivation can occur due to several reasons:

  • Ligand Degradation: Phosphine ligands can degrade at higher temperatures or in the presence of impurities.

  • Formation of Inactive Metal Clusters: The active mononuclear catalyst species can aggregate to form inactive metal clusters.

  • Product Inhibition: High concentrations of the aldehyde product can sometimes inhibit the catalyst.

  • Poisoning: As mentioned earlier, impurities in the feedstocks can act as catalyst poisons.

Data Presentation

Table 1: Effect of Ligand on Regioselectivity in the Rh-Catalyzed Hydroformylation of 1-Hexene (B165129) (Model Substrate)

LigandTemperature (°C)Pressure (bar)n/iso RatioReference
PPh₃50123:1[2]
BISBI906.230:1[1]

Note: Data for 1-hexene is presented as a model for 6-methyl-1-hexene due to the lack of specific data for the latter. The n/iso ratio refers to heptanal/2-methylhexanal.

Table 2: Comparison of Rhodium and Cobalt Catalysts in the Hydroformylation of 1-Hexene (Model Substrate)

Catalyst SystemTemperature (°C)Pressure (bar)Aldehyde Selectivity (%)n/iso RatioReference
[Co₂(CO)₈]/Pyridine130100871.8[3]
Rh/PPh₃5012>953[2]

Note: Data for 1-hexene is presented as a model for 6-methyl-1-hexene.

Experimental Protocols

General Protocol for the Hydroformylation of 6-Methyl-1-Hexene using a Rhodium/Triphenylphosphine Catalyst

Materials:

  • 6-methyl-1-hexene (high purity)

  • Rh(acac)(CO)₂ (catalyst precursor)

  • Triphenylphosphine (PPh₃) (ligand)

  • Toluene (anhydrous, degassed)

  • Syngas (1:1 mixture of H₂ and CO)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and sampling valve.

Procedure:

  • Catalyst Preparation (in an inert atmosphere, e.g., a glovebox):

    • In a Schlenk flask, dissolve the desired amount of Rh(acac)(CO)₂ and PPh₃ in a small amount of toluene. A typical ligand-to-rhodium molar ratio is 10:1.

    • Stir the solution for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • Charge the autoclave with the desired amount of 6-methyl-1-hexene and the remaining volume of toluene.

    • Under a counter-flow of inert gas (e.g., argon), transfer the prepared catalyst solution into the autoclave.

    • Seal the autoclave and purge it several times with syngas to remove any residual air.

  • Reaction Execution:

    • Pressurize the autoclave with the 1:1 H₂/CO mixture to the desired pressure (e.g., 20 bar).

    • Begin stirring and heat the reactor to the desired temperature (e.g., 100°C).

    • Maintain a constant pressure throughout the reaction by supplying syngas as it is consumed.

    • Monitor the reaction progress by taking samples at regular intervals for GC analysis.

  • Work-up:

    • After the desired conversion is reached, cool the reactor to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.

    • The reaction mixture can be analyzed directly or subjected to further purification steps, such as distillation, to isolate the aldehyde products.

Mandatory Visualization

Hydroformylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up Rh_precursor Rh(acac)(CO)₂ Catalyst_sol Catalyst Solution Rh_precursor->Catalyst_sol Ligand Phosphine Ligand (e.g., PPh₃) Ligand->Catalyst_sol Solvent_prep Anhydrous Toluene Solvent_prep->Catalyst_sol Autoclave Autoclave Catalyst_sol->Autoclave Heating Heating & Stirring Autoclave->Heating Substrate 6-Methyl-1-Hexene Substrate->Autoclave Syngas Syngas (CO + H₂) Syngas->Autoclave Reaction_mix Reaction Mixture Heating->Reaction_mix GC_analysis GC/GC-MS Analysis Reaction_mix->GC_analysis Purification Purification (e.g., Distillation) Reaction_mix->Purification Products Aldehyde Products Purification->Products

Caption: Experimental workflow for the hydroformylation of 6-methyl-1-hexene.

Troubleshooting_Logic Start Low Yield or Selectivity Issue Q_Conversion Is the conversion low? Start->Q_Conversion Q_Selectivity Is the n/iso ratio low? Q_Conversion->Q_Selectivity No Sol_Conversion Check: - Catalyst Activity - Temperature/Pressure - Inhibitors - Mass Transfer Q_Conversion->Sol_Conversion Yes Q_Byproducts Are byproducts significant? Q_Selectivity->Q_Byproducts No Sol_Selectivity Modify: - Ligand Choice (bulky) - Lower Temperature - Increase CO Pressure Q_Selectivity->Sol_Selectivity Yes Sol_Byproducts Adjust: - H₂/CO Ratio - Temperature - Catalyst System Q_Byproducts->Sol_Byproducts Yes End Improved Reaction Q_Byproducts->End No Sol_Conversion->Q_Selectivity Sol_Selectivity->Q_Byproducts Sol_Byproducts->End

Caption: Troubleshooting logic for hydroformylation issues.

References

Technical Support Center: Troubleshooting Peak Tailing for 6-Methyl-1-heptanol in GC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing peak tailing of 6-Methyl-1-heptanol in Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound in my GC analysis?

Peak tailing for polar compounds like this compound is a common issue in GC and can stem from either chemical or physical problems within the system.[1] Chemical issues often arise from interactions between the polar hydroxyl group of the alcohol and active sites in the GC system.[2][3] Physical problems are typically related to disruptions in the carrier gas flow path.[2][4]

Common Causes of Peak Tailing:

  • Active Sites: Polar silanol (B1196071) groups on the surface of untreated or poorly deactivated inlet liners, column ends, or contaminated stationary phases can form strong hydrogen bonds with the alcohol, causing some molecules to be retained longer and resulting in tailing peaks.[2][5]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to poor peak shape for all analytes, including non-polar compounds.[3][6]

  • Improper Column Installation: A poor column cut, incorrect installation depth in the inlet or detector, or the use of wrong ferrules can create dead volumes or turbulence in the flow path, causing peaks to tail.[2][6]

  • System Leaks: Leaks at the inlet fitting can disrupt the carrier gas flow and lead to peak tailing.[1]

  • Inlet Issues: A contaminated or worn-out septum, liner, or O-ring can introduce active sites or cause leaks.[1][7]

  • Inappropriate Method Parameters: An unsuitable column phase, low inlet temperature, incorrect carrier gas flow rate, or an overloaded injection can all contribute to poor peak shape.[1][3][7]

Q2: How can I determine if the peak tailing is a chemical or physical issue?

A useful diagnostic step is to observe which peaks in your chromatogram are tailing:[1]

  • Chemical Issue: If only polar analytes like this compound are tailing, the problem is likely chemical in nature, pointing towards active sites within the system.[1][4]

  • Physical Issue: If all peaks in the chromatogram, including non-polar compounds and the solvent peak, are tailing, the issue is more likely to be physical, such as an improper column installation or a leak.[1][2]

Troubleshooting Guides

Guide 1: Initial System Checks and Maintenance

If you are experiencing peak tailing with this compound, begin with these fundamental system checks and maintenance procedures.

Troubleshooting Workflow for Peak Tailing

A Observe Peak Tailing B All Peaks Tailing? A->B C Polar Peaks Tailing? B->C No D Physical Issue Likely B->D Yes E Chemical Issue Likely C->E Yes F Check for Leaks D->F H Check Column Installation (Cut, Depth, Ferrules) D->H G Perform Inlet Maintenance (Liner, Septum, O-ring) E->G I Trim Column E->I J Use Deactivated Liner E->J K Consider Derivatization E->K L Re-evaluate Peak Shape F->L G->L H->L I->L J->L K->L A Prepare Sample/Standard in appropriate solvent B Add Silylating Reagent (e.g., BSTFA + 1% TMCS) A->B C Mix in GC Vial B->C D Incubate (e.g., 60°C for 30 min) C->D E Cool to Room Temperature D->E F Inject into GC E->F G Analyze with Non-Polar Column (e.g., DB-5ms) F->G

References

Technical Support Center: Storage and Handling of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Methyl-1-heptanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions to address potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a primary alcohol with the chemical formula C₈H₁₈O. It is a clear, colorless liquid. It is known to be a volatile organic compound and has been identified as a mammalian metabolite. Due to its properties, it can be used as a flavor and fragrance agent.

Q2: What are the primary degradation pathways for this compound during storage?

As a primary alcohol, this compound is susceptible to three main degradation pathways during storage:

  • Oxidation: Exposure to air or oxidizing agents can oxidize the primary alcohol first to an aldehyde (6-methylheptanal) and subsequently to a carboxylic acid (6-methylheptanoic acid). This process can be accelerated by heat, light, and the presence of metal catalysts.

  • Dehydration: In the presence of acidic impurities or catalysts, this compound can undergo dehydration to form an alkene (6-methyl-1-heptene). Heat can also promote this reaction.

  • Esterification: If acidic impurities, particularly carboxylic acids, are present, they can react with this compound in an esterification reaction to form the corresponding ester. This is a reversible reaction that is favored by acidic conditions.

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[1] The container should be tightly closed to prevent exposure to air and moisture.[1][2] For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: What type of container is best for storing this compound?

It is recommended to store this compound in an inert, tightly sealed container. Amber glass bottles are ideal as they protect the compound from light, which can catalyze degradation. For larger quantities, stainless steel containers can also be used. Avoid plastic containers that may leach impurities or allow for gas exchange.

Troubleshooting Guides

Issue 1: Observed Changes in Physical Appearance (e.g., color change, formation of precipitates)
  • Possible Cause: This could indicate contamination or degradation. A yellowish tint may suggest oxidation. Precipitates could be polymerized degradation products or insoluble impurities.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully observe the appearance of the stored material.

    • Purity Analysis: Perform a purity analysis using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify any new peaks corresponding to degradation products.

    • Review Storage Conditions: Ensure that the storage conditions (temperature, light exposure, container seal) have been consistently maintained according to recommendations.

    • Action: If degradation is confirmed, the batch may need to be repurified or discarded. Review and improve storage and handling procedures to prevent future occurrences.

Issue 2: Inconsistent Experimental Results or Reduced Potency
  • Possible Cause: A decrease in the purity of this compound due to degradation can lead to inconsistent results or a reduction in its effective concentration.

  • Troubleshooting Steps:

    • Quantitative Analysis: Use a validated quantitative analytical method (e.g., GC with a flame ionization detector - GC-FID) to determine the exact concentration of this compound in your sample.

    • Identify Impurities: Utilize GC-MS to identify the nature of the impurities. The presence of aldehydes, carboxylic acids, or alkenes can confirm the degradation pathway.

    • Forced Degradation Study: To understand the stability of your compound under your experimental conditions, consider performing a forced degradation study. This involves exposing the material to stress conditions (acid, base, heat, oxidation, light) to identify potential degradation products and assess the stability-indicating capability of your analytical method.[3]

    • Action: If the concentration has decreased significantly, a fresh batch of the compound should be used. For future experiments, consider preparing fresh solutions from a properly stored stock.

Data Presentation

Table 1: Summary of Potential Degradation Products and Analytical Observations

Degradation PathwayPotential Degradation Product(s)Likely TriggerAnalytical Indication (GC-MS)
Oxidation 6-methylheptanal, 6-methylheptanoic acidExposure to air, heat, light, oxidizing agentsAppearance of new peaks with characteristic mass spectra for aldehydes and carboxylic acids.
Dehydration 6-methyl-1-hepteneAcidic impurities, heatAppearance of a new peak corresponding to the alkene.
Esterification Corresponding ester of the acidic impurityPresence of carboxylic acid impuritiesAppearance of a new, higher boiling point peak corresponding to the ester.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC-FID)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific instrumentation.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Hold: 5 minutes at 240 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

3. Analysis:

  • Inject the prepared sample into the GC system.

  • Record the chromatogram. The purity can be estimated by the area percentage of the main peak.

4. Identification of Degradation Products (using GC-MS):

  • For the identification of unknown peaks, a GC-MS system with similar chromatographic conditions should be used. The mass spectra of the impurity peaks can be compared with a library (e.g., NIST) for tentative identification.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions (perform in separate vials):

  • Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample or a solution at a high temperature (e.g., 80 °C) for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating GC or HPLC method (as developed in Protocol 1).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products formed under each condition. This will help in understanding the degradation pathways and in developing a robust stability-indicating analytical method.[4]

Mandatory Visualizations

DegradationPathways MHP This compound Oxidation Oxidation (Air, Heat, Light) MHP->Oxidation Dehydration Dehydration (Acid, Heat) MHP->Dehydration Esterification Esterification (Acidic Impurities) MHP->Esterification Aldehyde 6-Methylheptanal Oxidation->Aldehyde Alkene 6-Methyl-1-heptene Dehydration->Alkene Ester Ester Product Esterification->Ester CarboxylicAcid 6-Methylheptanoic Acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Degradation Pathways of this compound.

TroubleshootingWorkflow Start Inconsistent Results or Visible Degradation CheckStorage Review Storage Conditions (Temp, Light, Seal) Start->CheckStorage ConditionsCorrect Conditions Correct? CheckStorage->ConditionsCorrect PurityAnalysis Perform Purity Analysis (GC-MS) DegradationConfirmed Degradation Confirmed? PurityAnalysis->DegradationConfirmed ConditionsCorrect->PurityAnalysis Yes CorrectStorage Action: Correct Storage Procedures ConditionsCorrect->CorrectStorage No UseFresh Action: Use Fresh Batch & Improve Handling DegradationConfirmed->UseFresh Yes NoDegradation No Significant Degradation DegradationConfirmed->NoDegradation No CorrectStorage->PurityAnalysis InvestigateOther Investigate Other Experimental Variables NoDegradation->InvestigateOther

Caption: Troubleshooting Workflow for Stability Issues.

ExperimentalWorkflow Start 1. Obtain this compound Sample InitialAnalysis 2. Perform Initial Analysis (T=0) (GC-MS for Purity and Identity) Start->InitialAnalysis Aliquoting 3. Aliquot into Suitable Containers (e.g., Amber Vials) InitialAnalysis->Aliquoting Storage 4. Store Under Recommended and Stress Conditions Aliquoting->Storage TimePointAnalysis 5. Analyze at Predetermined Time Intervals Storage->TimePointAnalysis DataComparison 6. Compare Data to T=0 Results TimePointAnalysis->DataComparison Conclusion 7. Draw Conclusion on Stability DataComparison->Conclusion

Caption: Experimental Workflow for Stability Assessment.

References

Technical Support Center: Overcoming Solubility Challenges of 6-Methyl-1-heptanol in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-Methyl-1-heptanol in aqueous media during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

This compound is a long-chain alcohol with limited solubility in water. Experimental data indicates its solubility is approximately 640-647 mg/L at 25°C[1][2]. This low solubility can present challenges when preparing aqueous stock solutions or formulations for various assays.

Q2: I'm observing an oily layer or cloudiness when I add this compound to my aqueous buffer. What is happening?

The formation of an oily layer or turbidity is a clear indication that the concentration of this compound has exceeded its solubility limit in the aqueous medium. Due to its long hydrocarbon chain, it is a hydrophobic compound and does not readily dissolve in water[1][2].

Q3: What are the primary methods to increase the aqueous solubility of this compound?

There are three main strategies to enhance the solubility of hydrophobic compounds like this compound in aqueous solutions:

  • Co-solvency: Introducing a water-miscible organic solvent to the aqueous medium to increase the overall polarity and solvating power for hydrophobic molecules.

  • Cyclodextrin (B1172386) Complexation: Using cyclodextrins to form inclusion complexes where the hydrophobic this compound molecule is encapsulated within the cyclodextrin cavity, rendering it more soluble in water.

  • Micellar Solubilization: Employing surfactants at a concentration above their critical micelle concentration (CMC) to form micelles that can encapsulate the hydrophobic compound in their core.

Q4: Are there potential downsides to using these solubilization techniques?

Yes, each method has considerations:

  • Co-solvents: High concentrations of organic solvents can be toxic to cells in biological assays and may affect protein structure or enzyme activity.

  • Cyclodextrins: While generally considered safe, they can sometimes interact with other components in a formulation or affect the bioavailability of the compound.

  • Surfactants: Surfactants can denature proteins, interfere with certain assays, and some may have cytotoxic effects. It is crucial to use them at the lowest effective concentration.

Troubleshooting Guides

Issue 1: Precipitation or phase separation of this compound during dilution of a stock solution.

Cause: The concentration of the organic co-solvent in the stock solution is too high, and upon dilution into an aqueous buffer, the solubility of this compound dramatically decreases, leading to precipitation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation issues.

Solutions:

  • Optimize Co-solvent Concentration: Prepare a stock solution of this compound in a water-miscible organic solvent such as ethanol (B145695) or DMSO. When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is as low as possible, ideally below 1% (v/v) for cell-based assays.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution into the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.

  • Vigorous Mixing: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring to promote rapid dispersion and dissolution.

Issue 2: Inconsistent results in biological assays when using this compound.

Cause: The method used to solubilize this compound may be interfering with the assay components or the biological system.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent assay results.

Solutions:

  • Run Proper Controls: Always include vehicle controls in your experiments. This means testing the effect of the co-solvent, cyclodextrin, or surfactant alone on your assay at the same final concentration used to dissolve the this compound.

  • Method Screening: If one solubilization method appears to cause interference, screen the other methods. For example, if a high concentration of ethanol is problematic, try using hydroxypropyl-β-cyclodextrin.

  • Concentration Optimization: Determine the minimal concentration of the solubilizing agent required to dissolve the desired concentration of this compound to minimize potential off-target effects.

Quantitative Data Summary

The following tables provide a summary of quantitative data for different solubilization methods. Since specific data for this compound is limited, data for similar long-chain alcohols (e.g., 1-hexanol, 1-octanol) are included for comparison and as a starting point for optimization.

Table 1: Co-solvent Systems for Enhancing Solubility

Co-solventConcentration (% v/v)Model AlcoholAchieved Solubility (Approx.)Reference
Ethanol201-HexanolMiscibleGeneral Knowledge
Ethanol501-OctanolSoluble[3]
DMSO101-HexanolMiscibleGeneral Knowledge
PEG 400301-OctanolSignificantly IncreasedGeneral Knowledge

Table 2: Cyclodextrin-based Solubilization

CyclodextrinConcentration (mM)Model CompoundSolubility Enhancement (Fold)Reference
Hydroxypropyl-β-cyclodextrin50Hydrophobic Drug~10-100[4]
β-cyclodextrin15Hydrophobic Drug~5-50[5]
Methyl-β-cyclodextrin50Olanzapine~12[6]

Table 3: Micellar Solubilization with Surfactants

SurfactantCritical Micelle Concentration (CMC)Model CompoundWorking ConcentrationReference
Sodium Dodecyl Sulfate (SDS)~8.2 mMHydrophobic Drug>CMC[7]
Polysorbate 80 (Tween 80)~0.012 mMHydrophobic Drug>CMC[7]
Cetyltrimethylammonium Bromide (CTAB)~0.92 mMHydrophobic Drug>CMC[7]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (Ethanol)

Objective: To prepare a 10 mM stock solution of this compound in an ethanol/water mixture for further dilution into an aqueous experimental buffer.

Materials:

  • This compound (MW: 130.23 g/mol )

  • Ethanol (200 proof, absolute)

  • Sterile, deionized water

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 0.001 L * 130.23 g/mol = 0.0013023 g = 1.30 mg.

  • Weigh the this compound: Accurately weigh 1.30 mg of this compound into a sterile microcentrifuge tube.

  • Prepare the co-solvent mixture: Prepare a 50% (v/v) ethanol-water solution by mixing equal volumes of absolute ethanol and sterile deionized water.

  • Dissolve the compound: Add 1 mL of the 50% ethanol-water mixture to the microcentrifuge tube containing the this compound.

  • Vortex: Vortex the tube vigorously until the this compound is completely dissolved. The solution should be clear and free of any visible particles or oily droplets.

  • Storage: Store the stock solution at 4°C for short-term use or at -20°C for long-term storage in tightly sealed vials.

  • Dilution into final buffer: When preparing your working solution, add the stock solution dropwise to your final aqueous buffer while vortexing. Ensure the final ethanol concentration is compatible with your experimental system.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare a solution of this compound in an aqueous buffer using HP-β-CD to enhance its solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • Sterile vials

Procedure:

  • Prepare the HP-β-CD solution: Prepare a 10% (w/v) solution of HP-β-CD in your aqueous buffer. For 10 mL, dissolve 1 g of HP-β-CD in 10 mL of buffer. Stir until fully dissolved.

  • Add this compound: Add an excess amount of this compound to the HP-β-CD solution (e.g., 10 mg/mL).

  • Equilibrate: Tightly seal the vial and stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Remove undissolved compound: After the equilibration period, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved this compound.

  • Collect the supernatant: Carefully collect the clear supernatant. This is your saturated solution of the this compound/HP-β-CD complex.

  • Determine the concentration (Optional but recommended): The concentration of this compound in the supernatant can be determined using a suitable analytical method such as gas chromatography (GC) after extraction.

  • Usage: Use the prepared solution directly in your experiments or dilute it as needed with the same aqueous buffer.

Protocol 3: Micellar Solubilization using a Surfactant (Polysorbate 80)

Objective: To prepare an aqueous solution of this compound using the surfactant Polysorbate 80 (Tween 80) for solubilization.

Materials:

  • This compound

  • Polysorbate 80 (Tween 80)

  • Aqueous buffer of choice

  • Sonicator (bath or probe)

  • Sterile vials

Procedure:

  • Prepare the surfactant solution: Prepare a 1% (w/v) solution of Polysorbate 80 in your aqueous buffer. This concentration is well above the CMC of Polysorbate 80 (~0.012 mM).

  • Add this compound: Add the desired amount of this compound to the surfactant solution. Start with a concentration slightly above the target final concentration.

  • Disperse the compound: Vortex the mixture vigorously for 1-2 minutes.

  • Sonicate: Sonicate the mixture using a bath sonicator for 15-30 minutes, or until the solution becomes clear. This process helps to break down any aggregates and facilitates the incorporation of the hydrophobic compound into the micelles.

  • Visual Inspection: The final solution should be clear and free of any visible particles or cloudiness.

  • Filter (Optional): For sterile applications, the solution can be filtered through a 0.22 µm syringe filter. Ensure the filter material is compatible with surfactants.

  • Usage: Use the freshly prepared solution for your experiments.

Visualizations

experimental_workflow_co_solvent start Start weigh Weigh this compound start->weigh dissolve Dissolve in Co-solvent weigh->dissolve prepare_solvent Prepare Co-solvent (e.g., 50% Ethanol) prepare_solvent->dissolve vortex Vortex until clear dissolve->vortex dilute Dilute into Aqueous Buffer vortex->dilute end Final Solution dilute->end

Caption: Experimental workflow for co-solvent solubilization.

experimental_workflow_cyclodextrin start Start prepare_cd Prepare HP-β-CD solution start->prepare_cd add_compound Add excess This compound prepare_cd->add_compound equilibrate Stir for 24-48h add_compound->equilibrate centrifuge Centrifuge to remove undissolved compound equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant end Final Solution collect_supernatant->end

Caption: Experimental workflow for cyclodextrin complexation.

experimental_workflow_micellar start Start prepare_surfactant Prepare Surfactant Solution (>CMC) start->prepare_surfactant add_compound Add this compound prepare_surfactant->add_compound disperse Vortex vigorously add_compound->disperse sonicate Sonicate until clear disperse->sonicate end Final Solution sonicate->end

Caption: Experimental workflow for micellar solubilization.

References

Technical Support Center: Scaling up the Synthesis of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Methyl-1-heptanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this synthesis from the laboratory to pilot plant or industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scaling up?

A1: The two primary industrial routes for the synthesis of this compound are:

  • Grignard Synthesis: This route involves the reaction of a Grignard reagent, such as isopentylmagnesium bromide, with formaldehyde (B43269). The resulting alkoxide is then hydrolyzed to yield this compound. This method is highly versatile for forming carbon-carbon bonds.[1][2]

  • Reduction of 6-Methylheptanoic Acid: The corresponding carboxylic acid, 6-methylheptanoic acid, can be reduced to the primary alcohol. While traditionally requiring strong reducing agents like lithium aluminum hydride (LAH), newer catalytic methods are being developed to improve safety and atom economy on a larger scale.

Q2: What are the main safety concerns when scaling up the Grignard synthesis of this compound?

A2: The primary safety concern is the highly exothermic nature of the Grignard reaction, which can lead to a runaway reaction if not properly controlled. Other significant hazards include the flammability of ether solvents (like THF or diethyl ether) and the high reactivity of the Grignard reagent with water and air. Proper thermal management, maintaining an inert atmosphere, and controlled addition of reagents are critical for safe industrial-scale production.

Q3: How is this compound typically purified on an industrial scale?

A3: Industrial-scale purification of this compound is primarily achieved through distillation. Due to the difference in boiling points between the alcohol and potential impurities (e.g., unreacted starting materials, byproducts, and solvents), fractional distillation is an effective method for achieving high purity. Azeotropic distillation might be employed if close-boiling impurities are present.

Q4: What are common byproducts in the Grignard synthesis of this compound?

A4: A common byproduct is the Wurtz coupling product, where the Grignard reagent reacts with the starting alkyl halide. In the case of using isopentyl bromide, this would result in the formation of 2,7-dimethyloctane (B85488). Minimizing this side reaction is a key challenge during scale-up.[3][4][5]

Experimental Protocols

Lab-Scale Grignard Synthesis of this compound (10 g Scale)

This protocol describes a typical lab-scale synthesis using a Grignard reaction as a baseline for scaling up.

Materials:

  • Magnesium turnings (2.6 g, 0.107 mol)

  • Iodine (a single crystal)

  • Anhydrous diethyl ether (150 mL)

  • Isopentyl bromide (1-bromo-3-methylbutane) (15.1 g, 0.100 mol)

  • Paraformaldehyde (3.3 g, 0.110 mol)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Grignard Reagent Formation: To a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under a nitrogen atmosphere, add the magnesium turnings and a crystal of iodine. Add 20 mL of anhydrous diethyl ether.

  • In the addition funnel, place a solution of isopentyl bromide in 80 mL of anhydrous diethyl ether. Add a small portion of the isopentyl bromide solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing.

  • Add the remaining isopentyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

  • Reaction with Paraformaldehyde: Cool the Grignard reagent to 0 °C in an ice bath. In a separate flask, suspend paraformaldehyde in 50 mL of anhydrous diethyl ether and add this suspension to the Grignard reagent via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Add 50 mL of 1 M HCl to dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Scaling Up the Synthesis: Lab vs. Pilot Scale

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)Key Scale-Up Considerations
Reactant Quantities
Isopentyl Bromide15.1 g1.51 kgDirect scaling of reactant quantities.
Magnesium2.6 g260 gEnsure high-quality magnesium turnings with a large surface area.
Paraformaldehyde3.3 g330 gEnsure efficient stirring to maintain a good suspension.
Diethyl Ether150 mL15 LIncreased solvent volume is needed for heat dissipation and to maintain appropriate concentration.
Reaction Conditions
Reaction Vessel500 mL flask20 L reactorGlass-lined or stainless steel reactor with appropriate nozzles for probes and additions.
AgitationMagnetic stirrerMechanical overhead stirrerEfficient mixing is crucial to avoid localized overheating and improve mass transfer.
Temperature ControlIce bath / Heating mantleJacketed reactor with a thermal control unitPrecise temperature control is critical to manage the exotherm and prevent runaway reactions.
Reagent AdditionAddition funnelDosing pumpControlled and slow addition of the alkyl halide is essential to manage the rate of heat generation.
Reaction Time~3 hours4-6 hoursMay be longer due to slower addition rates and heat transfer limitations.
Work-up & Purification
QuenchingManual additionControlled addition via pumpSlow and controlled quenching is vital to manage the exotherm of the hydrolysis.
ExtractionSeparatory funnelLiquid-liquid extraction unitLarger scale extraction requires specialized equipment.
PurificationLab-scale distillationPilot-plant distillation columnFractional distillation with appropriate packing and reflux ratio is necessary for high purity.
Typical Yield 70-80%60-75%Yield may decrease on a larger scale due to challenges in mixing and temperature control.
Purity (Post-Purification) >98%>97%Efficient fractional distillation is key to achieving high purity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate 1. Inactive magnesium surface (MgO layer).2. Wet glassware or solvent.3. Low reactivity of the alkyl bromide.1. Activate Magnesium: Use a fresh batch of magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to initiate the reaction.2. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Initiation Aids: Gentle warming can help, but be cautious of runaway reactions.
Low yield of this compound 1. Wurtz coupling side reaction.2. Incomplete reaction.3. Quenching by moisture or acidic impurities.4. Inefficient reaction with paraformaldehyde.1. Minimize Wurtz Coupling: Slow addition of the isopentyl bromide, maintain a moderate temperature, and use highly activated magnesium.2. Ensure Complete Reaction: Allow sufficient reaction time after the addition of the alkyl halide is complete.3. Maintain Inert Atmosphere: Rigorously exclude moisture and oxygen from the reaction.4. Improve Paraformaldehyde Reactivity: Ensure the paraformaldehyde is a fine powder and the suspension is well-stirred. Consider using a more reactive source of formaldehyde if issues persist.
Reaction is exothermic and difficult to control 1. Addition of the alkyl halide is too fast.2. Insufficient cooling.1. Add the isopentyl bromide solution dropwise using a dosing pump for precise control.2. Ensure the reactor's cooling system is adequate for the scale of the reaction. Pre-cool the reactor before starting the additions.
Formation of a white precipitate during work-up Formation of magnesium salts (e.g., MgBr₂ and magnesium alkoxide).This is normal. The addition of aqueous acid (e.g., HCl or H₂SO₄) during the work-up will dissolve these salts.
Difficulty in purification by distillation Presence of close-boiling impurities (e.g., 2,7-dimethyloctane from Wurtz coupling).Use a fractional distillation column with a higher number of theoretical plates and optimize the reflux ratio to improve separation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Formaldehyde cluster_workup Work-up cluster_purification Purification prep_glass Flame-dry glassware add_mg Charge Mg and I₂ to reactor prep_glass->add_mg prep_reagents Ensure anhydrous reagents add_ether Add anhydrous diethyl ether prep_reagents->add_ether add_mg->add_ether add_alkyl_halide Slowly add isopentyl bromide solution add_ether->add_alkyl_halide reflux Maintain gentle reflux add_alkyl_halide->reflux cool_grignard Cool Grignard reagent to 0°C reflux->cool_grignard add_formaldehyde Add paraformaldehyde suspension cool_grignard->add_formaldehyde react Stir at room temperature add_formaldehyde->react quench Quench with aq. NH₄Cl react->quench acidify Acidify with HCl quench->acidify extract Extract with diethyl ether acidify->extract wash Wash organic layers extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate distill Fractional distillation concentrate->distill product Pure this compound distill->product

Caption: Grignard synthesis workflow for this compound.

Troubleshooting Logic Diagram

G start Low Yield of this compound check_initiation Was Grignard initiation sluggish? start->check_initiation check_side_products High level of side products (e.g., Wurtz coupling)? check_initiation->check_side_products No solution_initiation Improve Mg activation (I₂, 1,2-dibromoethane). Ensure completely anhydrous conditions. check_initiation->solution_initiation Yes check_workup Losses during work-up/purification? check_side_products->check_workup No solution_side_products Decrease addition rate of alkyl halide. Ensure efficient cooling and stirring. check_side_products->solution_side_products Yes solution_workup Optimize extraction and distillation procedures. Check for stable emulsions. check_workup->solution_workup Yes end Yield Improved check_workup->end No solution_initiation->end solution_side_products->end solution_workup->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Methyl-1-heptanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions (FAQs) encountered during the synthesis of this important primary alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for the synthesis of this compound are:

  • Grignard Reaction: Reaction of a 5-methylhexylmagnesium halide with formaldehyde (B43269).[1][2]

  • Reduction of 6-Methylheptanoic Acid or its Esters: Typically utilizing a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3][4]

  • Hydroformylation: A less common laboratory method, but industrially significant, involving the reaction of 5-methyl-1-hexene (B1630410) with syngas (a mixture of carbon monoxide and hydrogen).

Q2: I am experiencing a low yield in my Grignard synthesis. What are the likely causes?

A2: Low yields in Grignard reactions are often due to a few common issues:

  • Presence of Moisture: Grignard reagents are highly sensitive to water. Ensure all glassware is flame-dried and solvents are anhydrous.[1]

  • Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently or may have degraded upon storage. It is best to use freshly prepared Grignard reagents and consider titrating them to determine the exact concentration before use.

  • Side Reactions: Competing reactions such as Wurtz coupling or enolization of the carbonyl compound can reduce the yield of the desired alcohol.

Q3: Can I use sodium borohydride (B1222165) (NaBH₄) to reduce 6-methylheptanoic acid?

A3: No, sodium borohydride is not a strong enough reducing agent to reduce carboxylic acids or their esters to primary alcohols.[4] You must use a more potent reducing agent like lithium aluminum hydride (LiAlH₄).

Q4: What are the main side products I should be aware of during the LiAlH₄ reduction?

A4: The primary concern with LiAlH₄ reductions is ensuring the reaction goes to completion and that all of the aluminum salts are effectively removed during the workup. Incomplete reduction could leave unreacted starting material or the intermediate aldehyde. The workup procedure is critical to avoid the formation of emulsions and to cleanly isolate the product.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.

Guide 1: Grignard Synthesis of this compound

Issue: Low or no yield of this compound.

Possible Cause Troubleshooting Steps
Moisture in Reaction 1. Flame-dry all glassware under vacuum or in an oven at >120°C for several hours before use. 2. Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). 3. Ensure the starting 1-bromo-5-methylhexane (B1585216) is dry.
Inactive Magnesium 1. Use high-quality magnesium turnings. 2. Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask with the magnesium before adding the alkyl halide. The disappearance of the iodine color and the onset of bubbling indicate activation.
Side Reactions 1. Wurtz Coupling: This side reaction produces dodecane-2,11-dimethyl. To minimize this, add the 1-bromo-5-methylhexane solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide. 2. Reaction with CO₂: If the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon), the Grignard reagent can react with atmospheric carbon dioxide to form 6-methylheptanoic acid after workup.
Inefficient Reaction with Formaldehyde 1. Use a reliable source of dry formaldehyde. Paraformaldehyde can be used, but it needs to be depolymerized by heating before bubbling the gaseous formaldehyde into the Grignard solution. Alternatively, a suspension of dry paraformaldehyde in an anhydrous ether can be added.[5]
Guide 2: LiAlH₄ Reduction of 6-Methylheptanoic Acid

Issue: Incomplete reaction or difficult product isolation.

Possible Cause Troubleshooting Steps
Incomplete Reduction 1. Ensure a sufficient excess of LiAlH₄ is used (typically 1.5-2 equivalents relative to the carboxylic acid). 2. The reaction may require heating (refluxing in THF) to go to completion. Monitor the reaction by TLC to confirm the disappearance of the starting material.
Difficult Workup (Emulsions) 1. A careful workup procedure is crucial to manage the aluminum salts. The Fieser workup is a reliable method: for every 'x' g of LiAlH₄ used, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, all while cooling the reaction mixture in an ice bath.[6] This should produce a granular precipitate that is easy to filter.
Reaction with Solvent 1. LiAlH₄ reacts violently with protic solvents like water and alcohols. The reaction must be carried out in an anhydrous ether solvent such as diethyl ether or THF.

Experimental Protocols & Data

Protocol 1: Grignard Synthesis of this compound

This protocol is an adapted procedure for the synthesis of a primary alcohol via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-bromo-5-methylhexane

  • Anhydrous diethyl ether

  • Paraformaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of 1-bromo-5-methylhexane (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the alkyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask.

  • Once the reaction has initiated, add the remaining alkyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0°C in an ice bath.

  • In a separate flask, heat paraformaldehyde to depolymerize it and bubble the resulting gaseous formaldehyde through the Grignard solution.

  • After the addition of formaldehyde is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Illustrative Quantitative Data:

Parameter Value
Theoretical Yield Based on 1.0 eq of 1-bromo-5-methylhexane
Expected Product Yield 75-85%
Major Side Product Dodecane-2,11-dimethyl (from Wurtz coupling)
Expected Side Product % 5-10%
Boiling Point of Product ~188-190 °C
Protocol 2: Reduction of 6-Methylheptanoic Acid with LiAlH₄

This protocol is an adapted general procedure for the reduction of a carboxylic acid.

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 6-Methylheptanoic acid

  • Water

  • 15% Aqueous sodium hydroxide

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of 6-methylheptanoic acid (1.0 eq) in anhydrous THF.

  • Add the carboxylic acid solution dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture to 0°C.

  • Slowly and sequentially add water (equal volume to the mass of LiAlH₄ in g), 15% aqueous NaOH (equal volume to the mass of LiAlH₄ in g), and then water (3 times the volume of the mass of LiAlH₄ in g).

  • Stir the mixture vigorously until a white granular precipitate forms.

  • Filter the mixture and wash the precipitate with diethyl ether.

  • Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Illustrative Quantitative Data:

Parameter Value
Theoretical Yield Based on 1.0 eq of 6-methylheptanoic acid
Expected Product Yield 85-95%
Major Impurity Unreacted starting material (if reaction is incomplete)
Expected Impurity % <5%
Boiling Point of Product ~188-190 °C

Visualizations

Synthesis Pathways and Side Reactions

Synthesis_Pathways cluster_grignard Grignard Synthesis cluster_reduction Reduction Synthesis 1-bromo-5-methylhexane 1-bromo-5-methylhexane Grignard_Reagent 5-methylhexyl- magnesium bromide 1-bromo-5-methylhexane->Grignard_Reagent + Mg, ether Wurtz_Side_Product Dodecane-2,11-dimethyl (Wurtz Coupling) 1-bromo-5-methylhexane->Wurtz_Side_Product + 5-methylhexyl- magnesium bromide Mg Mg 6-Methyl-1-heptanol_G This compound Grignard_Reagent->6-Methyl-1-heptanol_G + HCHO then H₃O⁺ Formaldehyde Formaldehyde 6-methylheptanoic_acid 6-Methylheptanoic Acid 6-Methyl-1-heptanol_R This compound 6-methylheptanoic_acid->6-Methyl-1-heptanol_R + LiAlH₄, THF then H₃O⁺ LiAlH4 LiAlH4 Grignard_Troubleshooting Check_Moisture Check for Moisture (Glassware, Solvents) Moisture_Present Dry all components thoroughly Check_Moisture->Moisture_Present Yes No_Moisture No obvious moisture source Check_Moisture->No_Moisture No Check_Mg_Activation Check Mg Activation (Iodine, heat) No_Moisture->Check_Mg_Activation Mg_Not_Active Activate Mg with I₂ or 1,2-dibromoethane Check_Mg_Activation->Mg_Not_Active No Mg_Active Mg appears active Check_Mg_Activation->Mg_Active Yes Analyze_Side_Products Analyze for Side Products (GC-MS) Mg_Active->Analyze_Side_Products Wurtz_Detected Optimize addition rate of alkyl halide Analyze_Side_Products->Wurtz_Detected Wurtz product detected Other_Issues Consider reagent quality and stoichiometry Analyze_Side_Products->Other_Issues No major side products

References

minimizing water content in 6-Methyl-1-heptanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize water content in reactions involving 6-Methyl-1-heptanol.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing water content crucial for reactions with this compound?

Water can act as an unwanted nucleophile or base in many organic reactions. For this compound, which is a primary alcohol, its reactivity is often harnessed in reactions sensitive to moisture.[1][2] For instance, in esterifications, water can hydrolyze the desired ester product. In reactions involving organometallic reagents (like Grignard or organolithium reagents), water will rapidly quench the reagent, halting the reaction. Furthermore, water can decrease the activity of certain catalysts used in alcohol transformations.[3]

Q2: What are the most effective methods for drying this compound?

The most common and effective laboratory methods for drying alcohols include:

  • Molecular Sieves: Using activated 3Å molecular sieves is a highly effective method for removing water from alcohols.[4][5][6] The 3Å pore size is ideal as it selectively adsorbs the smaller water molecules while excluding the larger alcohol molecules.[4]

  • Azeotropic Distillation: This technique involves adding a solvent (an entrainer) like toluene (B28343) or benzene (B151609) to form a low-boiling azeotrope with water.[7][8][9] As the mixture is distilled, the water is removed along with the entrainer, breaking the alcohol-water azeotrope if one exists.[8][9]

  • Chemical Desiccants: Reagents like activated magnesium turnings (with iodine), calcium hydride (CaH₂), or barium oxide (BaO) can be used. However, these require careful handling and separation after drying.

Q3: How can I verify the water content in my this compound sample?

The gold standard for determining trace amounts of water in organic solvents is the Karl Fischer Titration .[10][11] This method is highly accurate and specific to water. It can be performed using either volumetric or coulometric titration, with the latter being suitable for very low moisture levels.[11]

Q4: My reaction failed. How do I troubleshoot for water contamination?

If a water-sensitive reaction fails or gives a low yield, water contamination is a primary suspect. Follow this logical troubleshooting process:

  • Reagent Check: Was the this compound properly dried and its water content verified?

  • Solvent Check: Were all other solvents and liquid reagents rigorously dried?

  • Glassware Check: Was all glassware oven-dried or flame-dried immediately before use to remove adsorbed moisture?

  • Atmosphere Check: Was the reaction performed under a dry, inert atmosphere (e.g., Nitrogen or Argon)? Check for leaks in your setup.

  • Reagent Handling: Were any hygroscopic solid reagents handled quickly in a dry environment (e.g., glove box) to prevent moisture absorption from the air?

Troubleshooting Guides

Issue 1: Low Yield in an Esterification Reaction
  • Symptom: The yield of the desired ester is significantly lower than expected, and the starting alcohol is recovered.

  • Possible Cause: Presence of water is driving the equilibrium of the esterification reaction backward through hydrolysis.

  • Solution:

    • Ensure the this compound is thoroughly dried using one of the methods described below. Verify dryness with Karl Fischer titration.

    • Use a Dean-Stark apparatus during the reaction to continuously remove the water formed as a byproduct.

    • Dry the carboxylic acid and any solvents used in the reaction.

Issue 2: Inactive Grignard Reagent
  • Symptom: A reaction involving a Grignard reagent and this compound (after conversion to an appropriate electrophile) does not initiate.

  • Possible Cause: Trace amounts of water in the this compound or the reaction solvent have quenched the Grignard reagent.

  • Solution:

    • Rigorously dry the this compound and all solvents, preferably by distillation from a suitable drying agent like CaH₂ or sodium/benzophenone (for ethers).

    • Flame-dry all glassware under vacuum or a stream of inert gas just before setting up the reaction.

    • Maintain a positive pressure of dry nitrogen or argon throughout the experiment.

Data Presentation

Table 1: Comparison of Drying Methods for Alcohols

Drying MethodDesiccant/TechniqueTypical Final Water Content (ppm)Time RequiredNotes
Adsorption Activated 3Å Molecular Sieves (20% m/v)< 10 ppm72 - 120 hoursHighly efficient and convenient for lab scale. Sieves must be properly activated.[12]
Chemical Reaction Magnesium Turnings (I₂ activated)~ 50 ppm24 - 48 hoursEffective but requires refluxing and subsequent distillation.[12]
Distillation Azeotropic Distillation (with Toluene)< 50 ppmVariableExcellent for larger scales; requires a specific distillation setup (e.g., Dean-Stark).[7][13]
Chemical Reaction Calcium Hydride (CaH₂)~ 10-20 ppm24 hours + DistillationGood for pre-drying or for solvents that don't react with it. Requires final distillation.

Note: Data is generalized for lower alcohols and provides a comparative reference.[12] Actual efficiency may vary based on initial water content and specific experimental conditions.

Experimental Protocols

Protocol 1: Drying this compound with 3Å Molecular Sieves
  • Activation of Sieves: Place the required amount of 3Å molecular sieves in a round-bottom flask. Heat to 250-300°C under a high vacuum for at least 4 hours. Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Drying: Add the activated sieves (approx. 10-20% of the solvent's mass-to-volume) to the flask containing this compound.

  • Incubation: Seal the flask and allow it to stand for at least 72 hours at room temperature, with occasional swirling.[12]

  • Storage & Use: Keep the solvent stored over the sieves. For use, carefully decant or transfer the dry alcohol via a cannula to the reaction flask under an inert atmosphere.

Protocol 2: Measuring Water Content via Karl Fischer Titration
  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent appropriate for alcohols, such as a methanol-based or ethanol-based Karl Fischer solvent.[10][14][15]

  • Titrant Standardization: Standardize the Karl Fischer titrant using a certified water standard to determine its exact water equivalent (titer).

  • Sample Analysis: Inject a precisely weighed or volumetrically measured aliquot of the dried this compound into the titration cell.

  • Titration: Start the titration. The instrument will automatically add the titrant until all water has reacted and will calculate the water content based on the volume of titrant used and the sample size.

  • Result: The result is typically expressed in ppm (parts per million) or percentage of water.

Visualizations

Drying_Workflow cluster_prep Preparation cluster_drying Drying Process cluster_verification Verification & Use Start Start: Commercial This compound Add_Sieves Add Activated Sieves to Alcohol Start->Add_Sieves Activate_Sieves Activate 3Å Molecular Sieves (Heat under Vacuum) Activate_Sieves->Add_Sieves Stand Let Stand for 72h Add_Sieves->Stand KF_Titration Perform Karl Fischer Titration Stand->KF_Titration Check_Water Water Content < 50 ppm? KF_Titration->Check_Water Ready Ready for Reaction Check_Water->Ready Yes Redry Redry or Use Alternative Method Check_Water->Redry No Redry->Add_Sieves

Caption: Workflow for Drying and Verifying this compound.

Troubleshooting_Logic Start Water-Sensitive Reaction Fails Q1 Was Alcohol Dried & Verified (e.g., via Karl Fischer)? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was Glassware Flame/Oven-Dried? A1_Yes->Q2 Sol_1 Dry Alcohol Properly and Re-run Reaction A1_No->Sol_1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was Reaction Run Under Inert Atmosphere? A2_Yes->Q3 Sol_2 Dry Glassware Before Use A2_No->Sol_2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Were Other Reagents (Solvents, etc.) Dry? A3_Yes->Q4 Sol_3 Use N2/Ar Atmosphere & Check for Leaks A3_No->Sol_3 A4_No No Q4->A4_No No End Issue Likely Not Water-Related. Investigate Other Parameters. Q4->End Yes Sol_4 Dry All Other Components A4_No->Sol_4

Caption: Troubleshooting Logic for Failed Water-Sensitive Reactions.

References

selecting the right column for 6-Methyl-1-heptanol GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful gas chromatographic (GC) analysis of 6-Methyl-1-heptanol (B128184). Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of GC column for the analysis of this compound?

A1: For the analysis of this compound, a polar stationary phase column is highly recommended. Due to the presence of a hydroxyl (-OH) group, this compound is a polar compound capable of hydrogen bonding. Polar columns, particularly those with a polyethylene (B3416737) glycol (PEG) stationary phase, often referred to as "wax" columns, are well-suited for separating alcohols. These columns interact with the alcohol's hydroxyl group, leading to good peak shape and resolution.

The selection of a polar stationary phase is supported by the "like dissolves like" principle in chromatography, where polar analytes are best separated on polar columns. The NIST database reports a retention index of 1524 for this compound on a Supelcowax-10 column, which is a polar PEG column. This indicates strong retention and good selectivity on this type of stationary phase.

Recommended Column Phases:

  • Polyethylene Glycol (PEG): Often labeled as WAX or with trade names like Carbowax, DB-WAX, HP-INNOWax, etc.

  • Mid-polarity phases: Columns such as those with a cyanopropylphenyl polysiloxane stationary phase (e.g., Rtx-1301) can also provide good selectivity for alcohols.

Q2: What are the key physical properties of this compound to consider for GC method development?

A2: Understanding the physical properties of this compound is crucial for developing a robust GC method.

PropertyValueSignificance for GC Analysis
Molecular Formula C8H18OInfluences the choice of detector and potential for fragmentation in MS.
Molecular Weight 130.23 g/mol Affects volatility and elution temperature.
Boiling Point ~187-189 °CA key parameter for setting the oven temperature program and injector temperature.
Polarity (logP) ~2.7 - 2.8Indicates moderate polarity, guiding the selection of a polar stationary phase.
Vapor Pressure ~0.12 mmHg @ 25°CLower vapor pressure suggests the need for higher temperatures for efficient volatilization.

Q3: Should I use a split or splitless injection for my this compound samples?

A3: The choice between split and splitless injection depends on the concentration of this compound in your sample.

  • Split Injection: This is the preferred method for samples with high concentrations of the analyte.[1] A significant portion of the injected sample is vented, preventing column overload and ensuring sharp, symmetrical peaks. A typical split ratio for concentrated samples would be in the range of 50:1 to 100:1.

  • Splitless Injection: This technique is ideal for trace analysis where the concentration of this compound is very low.[1] The entire sample is transferred to the column, maximizing sensitivity. However, it can lead to broader peaks for volatile compounds if not optimized correctly.

For general analysis where the concentration is in the ppm range or higher, a split injection is a good starting point to avoid peak distortion.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

Problem 1: Peak Tailing

  • Symptom: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

CauseSolution
Active Sites in the System The hydroxyl group of the alcohol can interact with active sites (exposed silanols) in the inlet liner, column, or connections.[2] Use a deactivated inlet liner and ensure all connections are made with high-quality, inert ferrules. Regularly trim a small portion (5-10 cm) from the front of the column to remove accumulated active sites.
Improper Column Installation A poor column cut or incorrect installation depth in the injector can create dead volume, leading to peak tailing.[3] Ensure a clean, square cut on the column and install it according to the manufacturer's instructions for your specific GC model.
Column Contamination Non-volatile residues from previous injections can create active sites. Bake out the column at a temperature below its maximum limit. If tailing persists, consider solvent rinsing the column (for bonded phases only).
Inappropriate Stationary Phase Using a non-polar column for a polar analyte like an alcohol can sometimes lead to tailing. A polar "wax" column is recommended for better peak shape.

Problem 2: Peak Fronting

  • Symptom: The peak for this compound is asymmetrical with a leading edge that is less steep than the trailing edge.

  • Possible Cause & Solution:

CauseSolution
Column Overload Injecting too much sample can saturate the stationary phase.[2] Reduce the injection volume, dilute the sample, or increase the split ratio.

Problem 3: Ghost Peaks

  • Symptom: Unexpected peaks appear in the chromatogram, even in blank runs.

  • Possible Causes & Solutions:

CauseSolution
Contaminated Syringe The syringe may be carrying over residue from previous injections. Ensure a thorough syringe cleaning protocol with an appropriate solvent.
Septum Bleed Particles from a degraded septum can enter the inlet and elute as ghost peaks. Replace the injector septum regularly.
Contaminated Carrier Gas or Gas Lines Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases. Use high-purity carrier gas and install/replace gas purifiers.
Sample Carryover High-boiling point components from a previous injection may not have fully eluted. Increase the final oven temperature or add a post-run bakeout to clean the column.[4]

Experimental Protocols

Recommended GC-FID Method for this compound

This method provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

ParameterRecommended Setting
Column Polar Wax (PEG) Column (e.g., DB-WAX, HP-INNOWax)
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Injector Split/Splitless
Injector Temperature 250 °C
Injection Mode Split
Split Ratio 50:1 (adjust based on sample concentration)
Injection Volume 1 µL
Oven Temperature Program Initial: 100 °C, hold for 2 min
Ramp: 10 °C/min to 220 °C
Hold: 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 - 40 mL/min
Air Flow 300 - 400 mL/min
Makeup Gas (N2 or He) 25 - 30 mL/min

Silylation Derivatization Protocol for this compound

Derivatization can be employed to improve peak shape and reduce tailing, especially when analyzing in complex matrices or if experiencing issues with active sites. Silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.

Reagents and Materials:

  • This compound sample

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Aprotic solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • GC vial with a screw cap and septum

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the this compound sample into a clean, dry GC vial. If the sample is not already in solution, dissolve it in a small volume of aprotic solvent.

  • Reagent Addition: Add an excess of the BSTFA + 1% TMCS reagent to the vial. A general guideline is to use a 2:1 molar ratio of silylating reagent to the active hydrogen in the alcohol. For a typical dilute sample, adding 50-100 µL of the reagent is a good starting point.

  • Reaction: Tightly cap the vial and gently mix the contents. Heat the vial at 60-70 °C for 30 minutes to ensure the reaction goes to completion.[5]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC.

Note: Silylating reagents are sensitive to moisture. Ensure all glassware and solvents are anhydrous to prevent reagent degradation and side reactions.

Visualizations

ColumnSelectionWorkflow Analyte Analyze this compound Properties Consider Analyte Properties: - Polar (Hydroxyl Group) - Boiling Point: ~188°C Analyte->Properties Principle Apply 'Like Dissolves Like' Principle Properties->Principle StationaryPhase Select Stationary Phase Principle->StationaryPhase PolarColumn Recommended: Polar Column (e.g., PEG / Wax) StationaryPhase->PolarColumn Primary Choice NonPolarColumn Alternative: Non-Polar Column (Separation by Boiling Point) StationaryPhase->NonPolarColumn Secondary Choice FinalChoice Optimal Choice for Peak Shape and Selectivity PolarColumn->FinalChoice NISTData Consult NIST Database: Retention Index on Supelcowax-10 (Polar) NISTData->PolarColumn Supports

Caption: Workflow for selecting the appropriate GC column.

TroubleshootingLogic cluster_tailing Tailing Causes cluster_fronting Fronting Cause cluster_ghost Ghost Peak Sources Problem GC Analysis Problem PeakShape Poor Peak Shape? Problem->PeakShape GhostPeaks Ghost Peaks? Problem->GhostPeaks Tailing Tailing? PeakShape->Tailing Yes Fronting Fronting? PeakShape->Fronting No ActiveSites Active Sites Tailing->ActiveSites Contamination Contamination Tailing->Contamination BadColumnCut Improper Installation Tailing->BadColumnCut Overload Column Overload Fronting->Overload SeptumBleed Septum Bleed GhostPeaks->SeptumBleed Carryover Sample Carryover GhostPeaks->Carryover GasImpurity Gas Impurity GhostPeaks->GasImpurity

Caption: Logical relationships in troubleshooting common GC issues.

References

Technical Support Center: Optimizing Derivatization of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 6-Methyl-1-heptanol for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for gas chromatography (GC) analysis?

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis. For this compound, a primary alcohol, derivatization is often employed to increase its volatility and thermal stability, which are crucial for GC analysis. The polar hydroxyl (-OH) group in alcohols can lead to poor peak shape (tailing) and potential interactions with the GC column's stationary phase.[1] By replacing the active hydrogen of the hydroxyl group with a less polar functional group, derivatization improves chromatographic resolution and sensitivity.

Q2: What are the most common derivatization methods for a primary alcohol like this compound?

The three most widely used derivatization methods for alcohols in GC are:

  • Silylation: This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[2] It is a popular choice due to the formation of stable and volatile derivatives.

  • Acylation (Esterification): This process involves reacting the alcohol with an acylating agent, such as an acid anhydride (B1165640) or acyl halide, to form an ester.[2] This method is effective in reducing the polarity of the alcohol.

  • Alkylation (Esterification): This method also forms esters and is particularly useful for creating derivatives that are highly responsive to electron capture detectors (ECD), enhancing sensitivity for trace analysis.[2]

Q3: Which derivatization reagent should I choose for my application?

The choice of reagent depends on the specific requirements of your analysis, including the detector being used and the desired sensitivity.

  • For general-purpose flame ionization detection (FID), silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or acetylation with acetic anhydride are excellent choices.

  • For enhanced sensitivity with an electron capture detector (ECD), esterification with PFBBr (Pentafluorobenzyl Bromide) is recommended as it introduces fluorine atoms that are highly responsive to this type of detector.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: I am observing a very low yield or no formation of the derivatized product. What are the potential causes and how can I resolve this?

A: Low product yield is a common issue in derivatization reactions. The following troubleshooting guide will help you identify and address the root cause.

Troubleshooting Workflow for Low Product Yield

Low_Yield_Troubleshooting start Low/No Product Yield check_reagents Verify Reagent Quality and Quantity start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions check_moisture Eliminate Moisture Contamination start->check_moisture check_sample Assess Sample Matrix Effects start->check_sample reagent_quality Reagent Degradation? check_reagents->reagent_quality reagent_quantity Insufficient Reagent? check_reagents->reagent_quantity temp_time Suboptimal Temp/Time? check_conditions->temp_time catalyst Catalyst Needed/Ineffective? check_conditions->catalyst moisture_source Moisture in Sample/Solvent/Reagent? check_moisture->moisture_source matrix_interference Interfering Compounds? check_sample->matrix_interference solution_reagent_quality Use fresh, properly stored reagents. reagent_quality->solution_reagent_quality Yes solution_reagent_quantity Increase molar excess of derivatizing agent (e.g., 2:1 or higher). [1] reagent_quantity->solution_reagent_quantity Yes solution_temp_time Increase reaction temperature and/or time. [1] temp_time->solution_temp_time Yes solution_catalyst Add a catalyst (e.g., TMCS for silylation) or use a stronger one. [1] catalyst->solution_catalyst Yes solution_moisture Dry sample and solvents. Store reagents under anhydrous conditions. [1] moisture_source->solution_moisture Yes solution_matrix Perform sample cleanup (e.g., solid-phase extraction) before derivatization. matrix_interference->solution_matrix Yes

Caption: Troubleshooting workflow for low or no product yield.

Detailed Explanations:

  • Reagent Quality and Quantity: Derivatization reagents can degrade over time, especially if not stored properly. Always use fresh reagents and consider increasing the molar excess of the derivatizing agent to drive the reaction to completion.[4]

  • Reaction Conditions: For primary alcohols like this compound, derivatization is generally efficient. However, if the reaction is incomplete, increasing the temperature or reaction time can improve the yield.[4] The addition of a catalyst, such as trimethylchlorosilane (TMCS) for silylation, can significantly enhance the reaction rate.[4]

  • Moisture Contamination: Water can compete with the alcohol for the derivatizing reagent, leading to lower yields and the formation of byproducts.[4] Ensure that the sample, solvents, and reagents are anhydrous.

  • Sample Matrix Effects: Complex sample matrices can contain components that interfere with the derivatization reaction. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary.

Issue 2: Incomplete Reaction and Presence of Unreacted Alcohol

Q: My chromatogram shows a peak for the derivatized product, but also a significant peak for unreacted this compound. How can I drive the reaction to completion?

A: The presence of unreacted starting material indicates an incomplete reaction. The following table summarizes key parameters to optimize for different derivatization methods.

Table 1: Optimization Parameters for Complete Derivatization

ParameterSilylation (with BSTFA)Acetylation (with Acetic Anhydride)PFB-Esterification (with PFBBr)
Reagent Ratio Increase BSTFA to a 2:1 or higher molar ratio relative to the alcohol.[4]Use at least a 2-fold excess of acetic anhydride.Use a molar excess of PFBBr.
Catalyst Add 1-10% TMCS to the BSTFA reagent to increase reactivity.[4]A base catalyst like pyridine (B92270) or a solid acid catalyst can be used.A phase-transfer catalyst like 18-crown-6 (B118740) can be employed.[3]
Temperature Increase temperature to 60-80°C.[4]Can often be performed at room temperature, but gentle heating (e.g., 60°C) can improve yield.Typically requires heating, for example, at 60°C.
Reaction Time Increase reaction time from 30 minutes up to several hours if necessary.[4]Extend reaction time; monitor by TLC or GC to determine completion.Increase reaction time; 30 minutes to several hours may be needed.
Solvent Use an aprotic solvent like acetonitrile (B52724), pyridine, or DMF.Can be performed neat or in a solvent like dichloromethane (B109758).Aprotic solvents such as acetone (B3395972) or acetonitrile are suitable.
Issue 3: Extraneous Peaks and Baseline Noise in the Chromatogram

Q: I am observing multiple unknown peaks or a noisy baseline in my chromatogram after derivatization. What could be the cause and how can I obtain a cleaner chromatogram?

A: Extraneous peaks and baseline noise can originate from the derivatization reagents, byproducts, or sample matrix.

Logical Relationship Diagram for Extraneous Peaks

Extraneous_Peaks start Extraneous Peaks/Baseline Noise cause1 Excess Derivatizing Reagent start->cause1 cause2 Reaction Byproducts start->cause2 cause3 Sample Matrix Contaminants start->cause3 cause4 Septum Bleed start->cause4 solution1 Optimize Reagent Amount cause1->solution1 solution2 Post-Derivatization Cleanup cause2->solution2 solution3 Pre-Derivatization Cleanup cause3->solution3 solution4 Use High-Temperature Septa cause4->solution4

Caption: Causes and solutions for extraneous peaks.

Solutions:

  • Optimize Reagent Amount: While an excess of reagent is needed, a very large excess can lead to a large reagent peak in the chromatogram that may interfere with the analyte peak.

  • Post-Derivatization Cleanup: After the reaction, a simple liquid-liquid extraction can remove excess reagent and polar byproducts. For example, after acetylation, a wash with a dilute sodium bicarbonate solution can remove excess acetic anhydride and acetic acid.

  • Pre-Derivatization Cleanup: If the sample matrix is complex, use SPE or other cleanup techniques before derivatization to remove potential contaminants.

  • Septum Bleed: Use high-quality, low-bleed septa in the GC inlet to minimize baseline noise, especially at higher temperatures.

Issue 4: Peak Tailing of the Derivatized Analyte

Q: Even after derivatization, I am still observing peak tailing for my this compound derivative. What could be the issue?

A: Peak tailing after derivatization can be due to incomplete derivatization or issues with the GC system.

  • Incomplete Derivatization: As discussed in Issue 2, ensure the derivatization reaction has gone to completion. Any remaining underivatized alcohol will exhibit peak tailing.

  • GC System Activity: Active sites in the GC inlet liner or at the head of the column can interact with the analyte, even after derivatization.

    • Solution: Use a deactivated inlet liner and perform regular maintenance, such as trimming the first few centimeters of the column, to remove active sites.

  • Solvent-Phase Mismatch: The polarity of the injection solvent should be compatible with the stationary phase of the GC column. A mismatch can lead to poor peak shape.

Experimental Protocols

Protocol 1: Silylation of this compound with BSTFA + 1% TMCS

Materials:

  • This compound

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane)

  • GC vials with caps

  • Heating block or oven

Procedure:

  • Prepare a solution of this compound in the chosen anhydrous solvent (e.g., 1 mg/mL).

  • In a GC vial, add 100 µL of the this compound solution.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Acetylation of this compound with Acetic Anhydride

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (as catalyst and solvent) or another suitable solvent like dichloromethane

  • GC vials with caps

  • Heating block or water bath

Procedure:

  • In a GC vial, add 100 µL of this compound.

  • Add 200 µL of pyridine and 100 µL of acetic anhydride.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 1 hour.

  • Allow the vial to cool to room temperature.

  • (Optional Cleanup) Add 500 µL of dichloromethane and 500 µL of 5% sodium bicarbonate solution. Vortex and allow the layers to separate. Analyze the organic (bottom) layer.

  • The sample is ready for GC analysis.

Protocol 3: PFB-Esterification of this compound with PFBBr

Materials:

  • This compound

  • Pentafluorobenzyl Bromide (PFBBr)

  • Acetone or acetonitrile (anhydrous)

  • Potassium carbonate (anhydrous)

  • GC vials with caps

  • Heating block

Procedure:

  • Prepare a solution of this compound in acetone (e.g., 1 mg/mL).

  • In a GC vial, add 100 µL of the this compound solution.

  • Add approximately 10 mg of anhydrous potassium carbonate.

  • Add 50 µL of a 10% (v/v) solution of PFBBr in acetone.

  • Cap the vial tightly and vortex.

  • Heat the vial at 60°C for 1 hour.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-ECD analysis.

Data Presentation

Table 2: Comparison of Derivatization Reaction Conditions and Outcomes

Derivatization MethodReagentCatalystTemperature (°C)Time (min)Typical YieldKey Considerations
Silylation BSTFA1% TMCS7030> 95%Sensitive to moisture. Derivatives can be prone to hydrolysis.
Acetylation Acetic AnhydridePyridine6060> 90%Reagent and catalyst are corrosive. Cleanup may be needed.
PFB-Esterification PFBBrK₂CO₃6060> 95%Ideal for trace analysis with ECD. Reagent is a lachrymator.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always adhere to proper laboratory safety procedures and may need to optimize these protocols for their specific applications and instrumentation.

References

dealing with emulsion formation during 6-Methyl-1-heptanol extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering emulsion formation during the liquid-liquid extraction of 6-Methyl-1-heptanol.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the extraction of this compound?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets within the other.[1] In the context of this compound extraction, this often appears as a cloudy or milky layer between the organic and aqueous phases, making clean separation difficult.

Emulsion formation is typically caused by:

  • High Shear Mixing: Vigorous shaking or stirring of the separatory funnel can break the liquids into very fine droplets, promoting emulsion.

  • Presence of Surfactant-like Molecules: Impurities in the reaction mixture, such as salts of acidic or basic compounds, or even the product itself if it has amphiphilic properties, can act as emulsifying agents. These molecules reduce the interfacial tension between the two liquid phases, stabilizing the dispersed droplets.[2]

  • Presence of Particulates: Finely divided solid particles can accumulate at the interface between the two liquid phases, physically preventing the droplets from coalescing.[3]

  • Similar Densities of the Two Phases: If the organic and aqueous phases have very similar densities, they will be less prone to separate under gravity.

Q2: How can I prevent emulsion formation in the first place?

Prevention is often easier than breaking an emulsion.[2] Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the extraction to occur with minimal shear force.[2]

  • Solvent Choice: If possible, select an extraction solvent that has a significantly different density from the aqueous phase.

  • Pre-extraction Filtration: If your reaction mixture contains solid particulates, filter them out before performing the liquid-liquid extraction.

  • Control of pH: Adjusting the pH of the aqueous phase before extraction can sometimes prevent the formation of surfactant-like molecules.

Q3: Are there any safety concerns when dealing with emulsions during this compound extraction?

Yes. When dealing with emulsions, especially when using volatile organic solvents, it's important to vent the separatory funnel frequently to release any pressure buildup. When employing heating to break an emulsion, do so gently and in a well-ventilated fume hood to avoid the rapid boiling of the solvent. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Guide: Dealing with a Stable Emulsion

If you have already formed a stable emulsion, follow this step-by-step guide to resolve the issue. Start with the simplest and least invasive methods first.

TroubleshootingWorkflow

Caption: Troubleshooting workflow for breaking emulsions.

Experimental Protocols

Below are detailed methodologies for the key troubleshooting steps.

Salting Out with Saturated Brine

Principle: Adding a high concentration of salt to the aqueous phase increases its ionic strength and density. This can decrease the solubility of organic compounds in the aqueous layer and help to disrupt the emulsion by favoring the separation of the two phases.[4]

Protocol:

  • Prepare a saturated solution of sodium chloride (NaCl) in water.

  • Carefully open the stopcock of the separatory funnel to release any pressure.

  • Add a small volume of the saturated brine solution (approximately 10-20% of the aqueous phase volume) to the separatory funnel containing the emulsion.

  • Gently swirl the separatory funnel. Do not shake vigorously.

  • Allow the funnel to stand undisturbed and observe if the emulsion begins to break.

  • If necessary, add more brine solution in small portions until a clear separation is observed.

pH Adjustment

Principle: If the emulsion is stabilized by acidic or basic impurities acting as surfactants, changing the pH of the aqueous phase can neutralize these molecules, reducing their surfactant properties and allowing the dispersed droplets to coalesce. Acidifying the sample to a pH of 2 is often effective for emulsions stabilized by soaps or detergents.[4][5]

Protocol:

  • Carefully add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise to the separatory funnel.

  • After each addition, gently swirl the funnel and check the pH of the aqueous layer with pH paper.

  • Continue adding the acid or base until the desired pH is reached.

  • Allow the mixture to stand and observe for phase separation.

  • Caution: Be aware of any potential reactions or degradation of your target compound at extreme pH values.

Centrifugation

Principle: Applying a strong centrifugal force accelerates the separation of the two phases by forcing the denser liquid to the bottom of the centrifuge tube and the less dense liquid to the top. This is often a very effective method for breaking stubborn emulsions.

Protocol:

  • Carefully transfer the emulsified mixture into one or more centrifuge tubes.

  • Ensure the centrifuge tubes are balanced.

  • Centrifuge the tubes at a moderate speed (e.g., 2000-5000 rpm) for 10-20 minutes.

  • Carefully remove the tubes from the centrifuge. The two phases should now be clearly separated.

  • Use a pipette to carefully transfer the desired layer to a clean flask.

Filtration through Celite® or Glass Wool

Principle: Passing the emulsion through a filter aid like Celite® or a plug of glass wool can physically break up the dispersed droplets, promoting coalescence.[3]

Protocol:

  • Place a piece of filter paper in a Büchner or Hirsch funnel.

  • Prepare a slurry of Celite® in the organic solvent being used for the extraction.

  • Pour the slurry into the funnel to create a pad of Celite® (approximately 1-2 cm thick).

  • Gently apply a vacuum to settle the pad.

  • Carefully pour the entire emulsified mixture onto the Celite® pad under gentle vacuum.

  • The filtrate should consist of two distinct layers that can be separated in a clean separatory funnel.

  • Alternatively, a plug of glass wool can be placed in a funnel and the emulsion passed through it.

Quantitative Data Summary

The following tables provide a summary of quantitative parameters that can be adjusted to address emulsion formation. These are general guidelines and may require optimization for your specific experimental conditions.

Table 1: Physical Methods for Emulsion Breaking

MethodParameterTypical RangeNotes
Centrifugation Speed2000 - 5000 rpmHigher speeds can be more effective but increase the risk of tube breakage.
Time10 - 20 minLonger times may be necessary for very stable emulsions.
Heating TemperatureGentle warming (e.g., 40-50 °C)Use a water bath. Avoid overheating, which can cause solvent to boil.

Table 2: Chemical Methods for Emulsion Breaking

MethodReagentConcentrationNotes
Salting Out Saturated NaCl (brine)Add 10-20% of the aqueous phase volumeOther salts like potassium pyrophosphate can also be effective.[5]
pH Adjustment 1M HCl or 1M NaOHAdd dropwise to reach target pH (e.g., pH 2)Monitor pH carefully. Be mindful of product stability at different pH values.

Mechanism of Emulsion Formation

EmulsionFormation

References

accurate quantification of 6-Methyl-1-heptanol in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Methyl-1-heptanol Quantification

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the . It is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry principles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary analytical method for quantifying this compound?

A1: Gas Chromatography (GC) is the most suitable technique for analyzing volatile compounds like this compound. For accurate and sensitive quantification, it should be coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is often preferred as it provides structural information, which aids in confident peak identification, especially in complex matrices where isomers may be present.[1][2]

Q2: Which type of GC column is best suited for analyzing this compound?

A2: Due to the polar hydroxyl (-OH) group, alcohols tend to exhibit poor peak shape (tailing) on non-polar columns. Therefore, a polar column is highly recommended.[3][4] Columns with a polyethylene (B3416737) glycol (PEG) stationary phase, often referred to as "WAX" columns (e.g., DB-WAX, InertCap PureWax), provide excellent peak shape and resolution for alcohols.[3][5]

Q3: My sample is in a complex aqueous matrix (e.g., fermentation broth). How should I prepare it for analysis?

A3: Liquid-Liquid Extraction (LLE) is a robust and effective method for extracting this compound from aqueous samples.[6] The addition of salt, such as sodium chloride (NaCl) or ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄), to the aqueous phase can significantly improve extraction efficiency by reducing the solubility of the alcohol in water (a "salting-out" effect).[6][7] Solvents like ethyl acetate (B1210297) or dichloromethane (B109758) are commonly used for the extraction.[1][7]

Q4: Is derivatization necessary for the analysis of this compound?

A4: While this compound can be analyzed directly, derivatization is a useful strategy to improve chromatographic performance, especially for trace-level quantification.[3][4] Silylation, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common derivatization technique.[8] This process increases the compound's volatility and reduces its polarity, resulting in sharper, more symmetrical peaks and potentially lower detection limits.[3]

Q5: I am observing poor peak shape (tailing). What are the common causes and solutions?

A5: Peak tailing for polar analytes like alcohols is a frequent issue in GC analysis. The primary causes include:

  • Column Choice: Using a non-polar column. Solution: Switch to a polar "WAX" type column.[5]

  • System Activity: Active sites (exposed silanols) in the injector liner, column, or connections can interact with the hydroxyl group. Solution: Use a deactivated inlet liner, trim the first few centimeters of the column inlet, and ensure all connections are sound.[9][10]

  • Temperature: The injector temperature may be too low for efficient vaporization. Solution: Ensure the injector temperature is sufficiently above the analyte's boiling point.[11]

Q6: How can I differentiate this compound from other C8 alcohol isomers in my chromatogram?

A6: Isomers often have very similar mass spectra, making differentiation by MS alone challenging. The most reliable method is to use chromatographic retention.

  • High-Resolution Column: Use a long (e.g., 50-60 m) capillary column with an appropriate polar stationary phase to maximize separation.[12]

  • Retention Index (RI): Calculate the Kovats or Linear Retention Index for your peak by running a series of n-alkanes under the same conditions. Compare this experimental RI value to those reported in databases (like NIST) for different isomers on the same stationary phase.[13][14][15] This is a much more reliable identification method than relying on retention time alone.

Experimental Protocols & Data

Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for extracting this compound from an aqueous matrix, such as a cell culture or fermentation broth.

  • Sample Collection: Collect 1 mL of the aqueous sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., 2-octanol, 4-nonanol) to the sample. The internal standard helps correct for variations in extraction efficiency and injection volume.[12]

  • Salting Out: Add approximately 0.5 g of sodium chloride (NaCl) to the tube and vortex until it is completely dissolved.[6]

  • Extraction: Add 2 mL of ethyl acetate to the tube.

  • Vortex & Centrifuge: Cap the tube securely and vortex vigorously for 1 minute to ensure thorough mixing. Centrifuge the sample at >2000 x g for 10 minutes to separate the organic and aqueous phases.[7]

  • Collection: Carefully collect the upper organic layer (ethyl acetate) using a pipette and transfer it to a clean GC vial.

  • Drying (Optional): Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the vial to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Instrumental Analysis

The following table outlines typical starting parameters for a GC-MS method. These should be optimized for your specific instrument and application.

Table 1: Recommended GC-MS Parameters for this compound Analysis

Parameter Recommended Setting Rationale
GC System
Injection Mode Split/Splitless (use Splitless for trace analysis) Splitless mode enhances sensitivity for low-concentration samples.[16]
Injector Temp. 250 °C Ensures rapid and complete vaporization of the analyte and solvent.[17]
Liner Deactivated, Splitless Liner (with glass wool) A deactivated liner is critical to prevent analyte interaction and peak tailing.[10]
Carrier Gas Helium (99.999% purity) Inert carrier gas standard for GC-MS.
Flow Rate 1.0 - 1.2 mL/min (constant flow) Provides optimal efficiency for standard 0.25 mm ID columns.[18]
Column Polar phase, e.g., DB-WAX, CP-Wax 57 CB Polar columns provide the best peak shape and selectivity for alcohols.[5][12]
Column Dims. 30 m x 0.25 mm ID, 0.25 µm film thickness Standard dimensions offering a good balance of resolution and analysis time.[5]
Oven Program 60 °C (hold 5 min), ramp 5 °C/min to 220 °C (hold 5 min) A starting temperature below the solvent's boiling point and a slow ramp rate will improve the separation of volatile components.[12] This program must be optimized.
MS System
Ion Source Electron Ionization (EI) Standard, robust ionization technique providing reproducible fragmentation patterns.
Ion Source Temp. 230 °C Standard temperature to ensure proper ionization and prevent thermal degradation.[18]
Quadrupole Temp. 150 °C A typical setting for stable mass filtering.[18]

| Acquisition Mode | Full Scan (e.g., m/z 40-200) | Allows for library matching and identification of unknown compounds. For higher sensitivity, Selected Ion Monitoring (SIM) can be used after identification. |

Troubleshooting Guide

Table 2: Common GC Troubleshooting Scenarios for this compound Analysis

Symptom Possible Cause(s) Recommended Solution(s)
Peak Tailing 1. Active sites in the inlet liner or column. 2. Use of a non-polar column. 3. Column contamination with non-volatile residue. 1. Replace the liner with a new, deactivated one. Trim 10-15 cm from the column inlet.[10] 2. Switch to a polar (WAX-type) column.[5] 3. Bake out the column at its maximum isothermal temperature. If this fails, replace the column.[9]
Peak Fronting 1. Column overload (too much sample injected). 2. Incompatible solvent. 1. Dilute the sample or increase the split ratio.[9] 2. Ensure the analyte is fully soluble in the injection solvent.
Split or Broad Peaks 1. Poor injection technique (manual injection). 2. Inefficient sample focusing at the column head. 3. Column installation issue (not seated correctly). 1. Use an autosampler for consistent injections. If manual, inject as quickly and smoothly as possible.[19] 2. Lower the initial oven temperature to be at least 20 °C below the solvent's boiling point.[11] 3. Re-install the column, ensuring it is cut cleanly and inserted to the correct depth in the injector and detector.[10]
No Peaks or Poor Sensitivity 1. Syringe problem (blocked or leaking). 2. Major leak in the system (e.g., septum). 3. Detector is not turned on or is faulty. 1. Clean or replace the syringe.[19] 2. Replace the injector septum. Perform a system leak check.[20] 3. Check detector settings and ensure gas flows (for FID) are correct.[19]
Shifting Retention Times 1. Fluctuation in carrier gas flow rate or pressure. 2. Unstable oven temperature. 3. Column degradation or contamination. 1. Check the gas supply and regulators. Check for leaks in the gas lines.[10] 2. Verify oven temperature stability with a calibrated thermometer.[10] 3. Trim the column inlet. If shifts persist, the stationary phase may be degraded, requiring column replacement.

| High Baseline Noise / Drift | 1. Contaminated carrier gas or gas lines. 2. High column bleed. 3. Contaminated detector. | 1. Ensure high-purity gas is used. Replace gas purification traps.[9] 2. Condition the column. Ensure the final oven temperature does not exceed the column's maximum limit.[20] 3. Clean the detector according to the manufacturer's instructions. |

Visualized Workflows and Logic

General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Complex Mixture (e.g., Fermentation Broth) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (with Salting-Out) Spike->LLE Extract Collect & Dry Organic Extract LLE->Extract GCMS GC-MS Analysis Extract->GCMS Processing Peak Integration & Library Matching GCMS->Processing Quant Calibration & Quantification Processing->Quant Result Final Concentration Report Quant->Result Troubleshooting Logic for Poor Peak Shape Problem Problem: Peak Tailing or Fronting CheckInlet 1. Check Inlet System Problem->CheckInlet CheckColumn 2. Check Column Condition CheckInlet->CheckColumn Inlet OK Sol_Liner Solution: Replace with new, deactivated liner CheckInlet->Sol_Liner Liner active/dirty? Sol_Septum Solution: Replace septum CheckInlet->Sol_Septum Septum old/leaking? CheckMethod 3. Check Method Parameters CheckColumn->CheckMethod Column OK Sol_Trim Solution: Trim 10-15 cm from column inlet CheckColumn->Sol_Trim Inlet contaminated? Sol_Type Solution: Ensure a polar (WAX) column is being used CheckColumn->Sol_Type Wrong column type? Sol_Temp Solution: Optimize injector and oven temperatures CheckMethod->Sol_Temp Temperatures too low? Sol_Conc Solution: Dilute sample to avoid overloading CheckMethod->Sol_Conc Sample overloaded?

References

Validation & Comparative

A Spectroscopic Showdown: Differentiating Isomers of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 6-Methyl-1-heptanol and its positional isomers, providing researchers, scientists, and drug development professionals with a comprehensive guide for their identification and differentiation.

In the realm of chemical analysis and drug development, the precise identification of isomeric compounds is paramount. Subtle differences in molecular structure can lead to vastly different chemical and biological properties. This guide provides a thorough spectroscopic comparison of this compound and its key positional isomers: 2-Methyl-1-heptanol, 3-Methyl-1-heptanol, 4-Methyl-1-heptanol, and 5-Methyl-1-heptanol. Through a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we present a clear framework for their differentiation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound-CH₂OH-CH(CH₃)--CH₃ (methyl branch)Other Notable Peaks
This compound ~3.6 (t)~1.5 (m)~0.85 (d)1.1-1.4 (m, alkyl chain)
2-Methyl-1-heptanol ~3.4 (d)~1.7 (m)~0.9 (d)1.2-1.4 (m, alkyl chain)
3-Methyl-1-heptanol ~3.6 (t)~1.4 (m)~0.88 (d)1.1-1.5 (m, alkyl chain)
4-Methyl-1-heptanol ~3.6 (t)~1.3 (m)~0.87 (d)1.1-1.6 (m, alkyl chain)
5-Methyl-1-heptanol ~3.6 (t)~1.5 (m)~0.86 (d)1.1-1.4 (m, alkyl chain)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound-CH₂OH-CH(CH₃)--CH₃ (methyl branch)Other Notable Carbons
This compound [1]~63.1~27.9~22.638.8, 32.8, 26.2, 24.8
2-Methyl-1-heptanol ~68.5~35.2~16.539.1, 29.8, 26.0, 22.8, 14.1
3-Methyl-1-heptanol ~61.1~34.5~19.342.1, 36.6, 29.6, 23.1, 14.2
4-Methyl-1-heptanol [2]~63.2~32.4~19.139.2, 36.5, 29.3, 23.0, 14.2
5-Methyl-1-heptanol ~63.3~33.8~19.036.4, 31.8, 29.2, 22.9, 14.1

Table 3: Key IR Absorption Bands (in cm⁻¹)

CompoundO-H StretchC-H StretchC-O Stretch
This compound [3][4][5][6]~3330 (broad)~2955, 2870~1058
3-Methyl-1-heptanol [7]~3340 (broad)~2958, 2873~1050
4-Methyl-1-heptanol [2][8]~3330 (broad)~2955, 2871~1055
5-Methyl-1-heptanol [9][10][11]~3330 (broad)~2956, 2872~1057

Table 4: Mass Spectrometry Data (Key Fragment Ions, m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound [12][13]130 (low abundance)112, 97, 83, 70, 55, 43
3-Methyl-1-heptanol [14][15][16]130 (low abundance)101, 83, 70, 55, 43
4-Methyl-1-heptanol [17][18][19]130 (low abundance)83, 70, 57, 43
5-Methyl-1-heptanol [9][10][11]130 (low abundance)83, 70, 57, 43

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the neat liquid alcohol sample (approximately 0.5-1.0 mL) is placed in a 5 mm NMR tube. Deuterated chloroform (B151607) (CDCl₃) is typically used as the solvent, containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The resulting Free Induction Decay (FID) is processed with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an accumulation of 1024 scans.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid alcohol is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement. Typically, 32 scans are co-added to improve the signal-to-noise ratio with a spectral resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The volatile alcohol samples are introduced into the mass spectrometer via Gas Chromatography (GC-MS). A capillary column (e.g., HP-5MS) is used for separation. The injector temperature is typically set to 250°C and the transfer line to 280°C.

  • Ionization and Analysis: Electron Ionization (EI) at 70 eV is used to generate ions. The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400 amu using a quadrupole mass analyzer.

Visualization of Isomeric Relationships and Analysis Workflow

The following diagram illustrates the structural relationship between the isomers and the workflow for their spectroscopic analysis.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of this compound Isomers cluster_isomers Positional Isomers of Methyl-1-heptanol cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion This compound This compound NMR NMR Spectroscopy ¹H NMR ¹³C NMR This compound->NMR IR IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS 5-Methyl-1-heptanol 5-Methyl-1-heptanol 5-Methyl-1-heptanol->NMR 5-Methyl-1-heptanol->IR 5-Methyl-1-heptanol->MS 4-Methyl-1-heptanol 4-Methyl-1-heptanol 4-Methyl-1-heptanol->NMR 4-Methyl-1-heptanol->IR 4-Methyl-1-heptanol->MS 3-Methyl-1-heptanol 3-Methyl-1-heptanol 3-Methyl-1-heptanol->NMR 3-Methyl-1-heptanol->IR 3-Methyl-1-heptanol->MS 2-Methyl-1-heptanol 2-Methyl-1-heptanol 2-Methyl-1-heptanol->NMR 2-Methyl-1-heptanol->IR 2-Methyl-1-heptanol->MS NMR_Data Chemical Shifts & Multiplicity NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Fragmentation Patterns MS->MS_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Isomer Analysis Workflow.

References

A Comparative Guide to the Biological Activity of 6-Methyl-1-heptanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 6-Methyl-1-heptanol (B128184) and its various structural isomers. Due to a scarcity of direct comparative studies, this document synthesizes available data on individual isomers and leverages established principles of structure-activity relationships for branched-chain alcohols to offer insights into their potential biological effects. The information is intended to guide researchers in hypothesis generation and the design of future experimental studies.

Introduction to this compound and Its Isomers

This compound is an eight-carbon branched-chain primary alcohol. Its isomers, which share the same chemical formula (C₈H₁₈O) but differ in the arrangement of their atoms, are expected to exhibit variations in their biological activities. These differences can be attributed to factors such as steric hindrance, lipophilicity, and the position of the hydroxyl and methyl groups, which influence their interaction with biological membranes and cellular targets. The primary biological activities of concern for such molecules include antimicrobial and cytotoxic effects.

Comparative Biological Activity: A Data-Driven Overview

Direct experimental data comparing the biological activities of this compound and its full range of isomers are limited in the current scientific literature. However, by compiling data from studies on individual isomers and related C8 alcohols, a preliminary comparison can be drawn. The following table summarizes the available quantitative and qualitative data on the antimicrobial and cytotoxic activities of these compounds.

Table 1: Summary of Biological Activities of this compound and Its Isomers

Compound NameIsomer TypeAntimicrobial Activity (MIC)Cytotoxicity (IC₅₀)Data Source/Comments
This compound Primary AlcoholLikely low to no activity against S. aureus[1]Data not availableGeneral studies on long-chain alcohols suggest C8 primary alcohols have minimal antimicrobial effect.[1]
n-Heptanol Primary AlcoholLow activityData not availableServes as a linear chain reference.
2-Methyl-1-heptanol Primary AlcoholData not availableData not availableExpected to have similar or slightly different activity compared to this compound based on the position of the methyl group affecting lipophilicity.
3-Methyl-1-heptanol Primary AlcoholData not availableData not available
4-Methyl-1-heptanol Primary AlcoholData not availableData not available
5-Methyl-1-heptanol Primary AlcoholData not availableData not available
2-Methyl-2-heptanol Tertiary AlcoholData not availableData not availableTertiary alcohols may exhibit different mechanisms and potencies compared to primary alcohols.
3-Methyl-3-heptanol Tertiary AlcoholData not availableData not available
4-Methyl-3-heptanol Secondary AlcoholPheromonal activity in insects[2][3]Data not availableBiological activity data is primarily focused on its role as a pheromone and may not be indicative of general antimicrobial or cytotoxic effects.[2][3]

Note: The lack of quantitative data (MIC and IC₅₀ values) for most isomers highlights a significant gap in the current research landscape. The information provided is based on general trends observed for branched-chain alcohols and should be interpreted with caution. Further experimental validation is required for a definitive comparison.

Structure-Activity Relationship (SAR) Insights

The biological activity of alcohols is significantly influenced by their chemical structure. For antimicrobial and cytotoxic effects, the following principles are generally observed:

  • Chain Length: The antimicrobial activity of straight-chain alcohols tends to increase with chain length up to a certain point (around C10-C12), after which it decreases due to reduced water solubility.[1] C8 alcohols like methyl-heptanols are at the lower end of this effective range.[1]

  • Branching: The position of the methyl group in the heptanol (B41253) isomers can affect their lipophilicity and ability to interact with and disrupt cell membranes. Branching near the hydroxyl group may create steric hindrance, potentially reducing activity. Conversely, branching further down the chain might alter the molecule's overall shape and how it partitions into the lipid bilayer.

  • Position of the Hydroxyl Group: Primary, secondary, and tertiary alcohols can exhibit different biological activities due to differences in their polarity, reactivity, and metabolism.

Based on these principles, it can be hypothesized that isomers with a more linear-like structure and optimal lipophilicity will exhibit greater membrane-disrupting and, consequently, higher antimicrobial and cytotoxic activity. However, without direct experimental evidence, these remain theoretical considerations.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to generate comparative data for this compound and its isomers.

Antimicrobial Activity Assessment: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

  • Test compounds (this compound and its isomers)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each test compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of each test compound in the 96-well plates using the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assessment: MTT Assay for IC₅₀ Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound and its isomers)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualizing Mechanisms and Workflows

Postulated Mechanism of Action for Antimicrobial Alcohols

The primary mechanism by which alcohols exert their antimicrobial activity is through the disruption of the cell membrane and denaturation of proteins.

G Postulated Antimicrobial Mechanism of Alcohols Alcohol Branched-Chain Alcohol (e.g., this compound) Membrane Bacterial Cell Membrane (Lipid Bilayer) Alcohol->Membrane Partitioning into lipid bilayer Proteins Membrane and Cytoplasmic Proteins Alcohol->Proteins Interaction with hydrophobic regions Disruption Membrane Disruption (Increased Fluidity, Permeability) Membrane->Disruption Denaturation Protein Denaturation (Loss of Function) Proteins->Denaturation Lysis Cell Lysis and Death Disruption->Lysis Denaturation->Lysis

Caption: Postulated mechanism of antimicrobial action of branched-chain alcohols.

Experimental Workflow for Comparative Biological Activity Screening

The following diagram illustrates a typical workflow for comparing the biological activity of this compound and its isomers.

G Experimental Workflow for Comparative Screening cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis cluster_3 Comparison Compound This compound & Isomers Stock Prepare Stock Solutions (e.g., in DMSO) Compound->Stock Antimicrobial Antimicrobial Assay (Broth Microdilution) Stock->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT Assay) Stock->Cytotoxicity MIC Determine MIC Values Antimicrobial->MIC IC50 Determine IC50 Values Cytotoxicity->IC50 Comparison Compare Biological Activity and SAR Analysis MIC->Comparison IC50->Comparison

References

A Comparative Guide to the Synthesis of 6-Methyl-1-heptanol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of various synthetic methodologies for 6-Methyl-1-heptanol, a valuable building block in the synthesis of various organic molecules. We present a detailed examination of four distinct synthetic routes: Grignard reaction, reduction of 6-methylheptanoic acid, hydroformylation followed by reduction, and a biocatalytic approach. Each method is evaluated based on yield, purity, reaction conditions, and reagent accessibility, with supporting experimental data summarized for ease of comparison.

Method 1: Grignard Reaction

The Grignard reaction offers a classic and versatile approach for the formation of carbon-carbon bonds. In this method, an isopentylmagnesium bromide Grignard reagent is reacted with formaldehyde (B43269) to produce this compound.

Experimental Protocol:
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A solution of isopentyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred and refluxed gently for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde: The Grignard solution is cooled in an ice bath. Gaseous formaldehyde, generated by the depolymerization of paraformaldehyde, is bubbled through the solution, or a suspension of paraformaldehyde in diethyl ether is added portion-wise. The reaction is typically exothermic and the temperature should be maintained below 20°C.

  • Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield pure this compound.

Method 2: Reduction of 6-Methylheptanoic Acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For this method, 6-methylheptanoic acid is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:
  • Reaction Setup: A solution of 6-methylheptanoic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0°C under an inert atmosphere.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours to ensure complete reduction.

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser work-up). This procedure results in the formation of a granular precipitate of aluminum salts.

  • Purification: The precipitate is removed by filtration, and the filter cake is washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude alcohol is purified by distillation under reduced pressure.

Method 3: Hydroformylation and Reduction

Hydroformylation, or the "oxo process," is an industrial process for the production of aldehydes from alkenes. This method involves the hydroformylation of 6-methyl-1-hexene to produce 6-methylheptanal (B128093), which is then subsequently reduced to the target alcohol.

Experimental Protocol:
  • Hydroformylation: 6-methyl-1-hexene (1.0 eq) is reacted with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a rhodium-based catalyst (e.g., Rh(CO)₂(acac)) and a phosphine (B1218219) ligand (e.g., triphenylphosphine) in a high-pressure reactor. The reaction is typically carried out at elevated temperature and pressure (e.g., 80-120°C, 20-100 bar).

  • Isolation of Aldehyde: After the reaction, the catalyst is separated, and the resulting 6-methylheptanal is isolated.

  • Reduction: The crude 6-methylheptanal is then reduced to this compound. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere or by using a chemical reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

  • Purification: The final product is purified by distillation.

Method 4: Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. This approach utilizes an alcohol dehydrogenase (ADH) enzyme to catalyze the reduction of 6-methylheptanal to this compound.

Experimental Protocol:
  • Reaction Setup: In a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0), 6-methylheptanal (1.0 eq) is emulsified with a co-solvent like isopropanol (B130326).

  • Enzymatic Reaction: An alcohol dehydrogenase (ADH) and a nicotinamide (B372718) cofactor (NADH or NADPH) are added. A cofactor regeneration system, such as using isopropanol as a sacrificial substrate which is oxidized to acetone (B3395972) by the same enzyme, is often employed to make the process more cost-effective. The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Work-up: After the reaction reaches completion (monitored by GC or HPLC), the enzyme is removed by centrifugation or filtration.

  • Purification: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic extract is dried, and the solvent is evaporated to yield the crude alcohol, which can be further purified by distillation if necessary.

Comparative Data

MethodStarting MaterialKey ReagentsTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Grignard Reaction Isopentyl bromideMg, Formaldehyde70-85>98Versatile, well-establishedMoisture-sensitive, requires anhydrous conditions, safety concerns with formaldehyde
Reduction of Acid 6-Methylheptanoic acidLiAlH₄85-95>99High yield and purityUse of highly reactive and hazardous LiAlH₄, requires anhydrous conditions
Hydroformylation 6-Methyl-1-hexeneCO, H₂, Rh catalyst60-80 (two steps)>97Atom-economical, suitable for large scaleRequires specialized high-pressure equipment, expensive catalyst
Biocatalytic Reduction 6-MethylheptanalADH, NAD(P)H90-99>99High selectivity, mild conditions, environmentally friendlyEnzyme cost and stability can be a concern, requires specific substrate

Visualizing the Synthetic Pathways

To further elucidate the relationships between the different synthetic approaches, the following diagrams illustrate the overall workflow and the specific chemical transformations.

Synthesis_Workflow cluster_grignard Grignard Reaction cluster_reduction Reduction of Carboxylic Acid cluster_hydroformylation Hydroformylation & Reduction cluster_biocatalysis Biocatalytic Reduction start1 Isopentyl Bromide step1_1 Mg, Et2O start1->step1_1 grignard Isopentylmagnesium Bromide step1_1->grignard step1_2 Formaldehyde grignard->step1_2 product1 This compound step1_2->product1 start2 6-Methylheptanoic Acid step2_1 LiAlH4, THF start2->step2_1 product2 This compound step2_1->product2 start3 6-Methyl-1-hexene step3_1 CO, H2, Rh catalyst start3->step3_1 aldehyde 6-Methylheptanal step3_1->aldehyde step3_2 Reduction (e.g., H2/Pd-C) aldehyde->step3_2 product3 This compound step3_2->product3 start4 6-Methylheptanal step4_1 ADH, NAD(P)H start4->step4_1 product4 This compound step4_1->product4

Caption: Overview of the four main synthetic routes to this compound.

Experimental_Workflow start Starting Materials reaction Chemical Reaction (Selected Method) start->reaction workup Reaction Quenching & Work-up reaction->workup extraction Extraction & Washing workup->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Distillation) evaporation->purification analysis Analysis (GC, NMR, etc.) purification->analysis final_product Pure this compound analysis->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

Signaling Pathway Context

Primary alcohols, such as this compound, can interact with various biological systems. While specific signaling pathways for this compound are not extensively characterized, the broader class of primary alcohols is known to modulate the function of certain intracellular signaling cascades. For instance, ethanol, the most well-studied primary alcohol, affects pathways involving protein kinase A (PKA) and protein kinase C (PKC), which are crucial for neuronal signaling.[1][2] The metabolism of primary alcohols by alcohol dehydrogenases is a key step that can influence cellular redox balance and subsequent signaling events.

Signaling_Pathway Primary_Alcohol Primary Alcohol (e.g., this compound) ADH Alcohol Dehydrogenase (ADH) Primary_Alcohol->ADH PKC Protein Kinase C (PKC) Modulation Primary_Alcohol->PKC PKA Protein Kinase A (PKA) Modulation Primary_Alcohol->PKA Aldehyde Aldehyde ADH->Aldehyde NAD+ to NADH NADH_increase Increased NADH/NAD+ ratio ADH->NADH_increase ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH Carboxylic_Acid Carboxylic Acid ALDH->Carboxylic_Acid NAD+ to NADH ALDH->NADH_increase Metabolic_Shifts Metabolic Shifts NADH_increase->Metabolic_Shifts Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Metabolic_Shifts->Downstream_Effects PKC->Downstream_Effects PKA->Downstream_Effects

Caption: Potential influence of primary alcohols on cellular signaling pathways.

References

Unraveling the Antimicrobial Potential of Long-Chain Alcohols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antimicrobial efficacy of various chemical compounds is paramount. This guide provides a comparative analysis of the antimicrobial properties of 6-methyl-1-heptanol (B128184) and other long-chain alcohols, supported by available experimental data. While specific quantitative data for this compound remains limited in publicly accessible research, this guide synthesizes findings on structurally related long-chain alcohols to provide a valuable comparative framework.

Performance Comparison of Long-Chain Alcohols

Long-chain alcohols have long been recognized for their antimicrobial properties, with their efficacy largely dependent on their carbon chain length. Research indicates that the antimicrobial activity of straight-chain alkanols generally increases with chain length, peaking around C10 to C13, after which the activity tends to decrease. This is often attributed to the balance between the alcohol's hydrophobicity, which facilitates interaction with the microbial cell membrane, and its solubility in the aqueous testing medium.

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for a selection of straight-chain long-chain alcohols against common pathogens, providing a baseline for comparison.

AlcoholMicroorganismMIC (µg/mL)Reference
1-OctanolStaphylococcus aureus256[1]
1-NonanolStaphylococcus aureus64[1]
1-DecanolStaphylococcus aureus32[1]
1-UndecanolStaphylococcus aureus16[1]
1-DodecanolStaphylococcus aureus8[1]
1-TridecanolStaphylococcus aureus4[1]
1-TetradecanolStaphylococcus aureus4[1]
1-PentadecanolStaphylococcus aureus4[1]
1-HexadecanolStaphylococcus aureus256[1]
1-HeptadecanolStaphylococcus aureus≥512[1]
1-DecanolMycobacterium smegmatis0.4 mM[2]
1-DecanolMycobacterium tuberculosis0.4 mM[2]

Experimental Protocols

The data presented in this guide is primarily derived from two standard antimicrobial susceptibility testing methods: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar (B569324) Disk Diffusion method for assessing the zone of inhibition.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Alcohol Solutions: A stock solution of the test alcohol is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 1.5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the diluted alcohol is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the alcohol at which no visible growth of the microorganism is observed.

Agar Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Protocol:

  • Plate Preparation: A sterile agar plate is uniformly inoculated with a standardized suspension of the target microorganism.

  • Disk Application: Sterile paper disks are impregnated with a known concentration of the test alcohol.

  • Disk Placement: The impregnated disks are placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the alcohol.

Mechanism of Action: Disruption of the Cell Membrane

The primary mode of action for long-chain alcohols as antimicrobial agents involves the disruption of the microbial cell membrane.[3] Their amphipathic nature allows them to intercalate into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity and fluidity, leading to increased permeability. The compromised membrane can no longer effectively regulate the passage of ions and molecules, resulting in the leakage of essential intracellular components and ultimately leading to cell death.

G cluster_membrane Bacterial Cell Membrane cluster_alcohol Long-Chain Alcohol cluster_effects Cellular Effects Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Alcohol This compound / Other Long-Chain Alcohol Disruption Membrane Disruption Alcohol->Disruption Intercalation Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action of long-chain alcohols.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for evaluating the antimicrobial activity of long-chain alcohols.

G cluster_prep Preparation cluster_testing Antimicrobial Testing cluster_analysis Data Analysis cluster_results Results Prep_Alcohol Prepare Alcohol Solutions (e.g., this compound) MIC_Test Broth Microdilution (MIC) Prep_Alcohol->MIC_Test Disk_Test Agar Disk Diffusion Prep_Alcohol->Disk_Test Prep_Microbe Prepare Microbial Inoculum Prep_Microbe->MIC_Test Prep_Microbe->Disk_Test Read_MIC Read MIC Values MIC_Test->Read_MIC Measure_Zone Measure Zones of Inhibition Disk_Test->Measure_Zone Comparison Comparative Efficacy Analysis Read_MIC->Comparison Measure_Zone->Comparison

Caption: Standard workflow for antimicrobial susceptibility testing of alcohols.

References

Comparative Analysis of 6-Methyl-1-heptanol from Diverse Natural Sources: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of 6-Methyl-1-heptanol, a branched-chain primary alcohol, from various identified natural sources. While direct quantitative comparisons in existing literature are scarce due to its typical status as a minor constituent, this document outlines standardized experimental protocols to enable researchers to generate robust and comparable data. The primary known natural sources of this compound or its derivatives include hops (Humulus lupulus), rose geranium (Pelargonium graveolens), and tobacco (Nicotiana tabacum).

Data Presentation Template

To facilitate a clear and direct comparison of this compound from different natural origins, all quantitative data should be summarized in a structured format. The following table serves as a template for presenting experimental findings.

Natural SourcePlant Part UsedExtraction MethodYield of this compound (mg/kg of dry material)Purity of this compound in Essential Oil/Extract (%)Key Co-occurring Volatile Compounds (>1%)
Humulus lupulusConesHydrodistillation[Experimental Data][Experimental Data][Experimental Data]
Humulus lupulusConesHS-SPME[Experimental Data][Experimental Data][Experimental Data]
Pelargonium graveolensLeavesHydrodistillation[Experimental Data][Experimental Data][Experimental Data]
Pelargonium graveolensLeavesHS-SPME[Experimental Data][Experimental Data][Experimental Data]
Nicotiana tabacumLeavesSolvent Extraction[Experimental Data][Experimental Data][Experimental Data]
Nicotiana tabacumLeavesHS-SPME[Experimental Data][Experimental Data][Experimental Data]

Experimental Protocols

To ensure reproducibility and the validity of comparative data, the following detailed methodologies for extraction and analysis are recommended.

Sample Preparation
  • Plant Material: Freshly harvested plant material (hops cones, geranium leaves, tobacco leaves) should be used. A portion of the material should be air-dried or freeze-dried to determine the moisture content, allowing for the final yield to be reported on a dry weight basis.

  • Grinding: For solvent and hydrodistillation extractions, the dried plant material should be coarsely ground to a uniform particle size (e.g., 2-4 mm) to increase the surface area for efficient extraction. For Headspace-Solid Phase Microextraction (HS-SPME), fresh, intact material can also be used.

Extraction Methodologies

Two primary methods are recommended for the extraction of volatile compounds, including this compound.

  • Apparatus: A Clevenger-type apparatus.

  • Procedure:

    • Place 100 g of coarsely ground, dried plant material into a 2 L round-bottom flask.

    • Add 1 L of distilled water.

    • Connect the flask to the Clevenger apparatus and heat the mixture to boiling.

    • Continue the distillation for 3 hours at a rate of approximately 2-3 mL per minute.

    • Collect the essential oil, dry it over anhydrous sodium sulfate, and store it in a sealed vial at 4°C in the dark until analysis.

    • Measure the total volume of the essential oil to calculate the overall yield.

  • Apparatus: A manual or automated SPME holder with a suitable fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for a broad range of volatiles.

  • Procedure:

    • Place 1 g of fresh, chopped plant material (or 0.2 g of dried, ground material) into a 20 mL headspace vial.

    • Add a saturated solution of NaCl (1 mL) to inhibit enzymatic activity and enhance the release of volatiles.

    • Seal the vial with a PTFE/silicone septum.

    • Equilibrate the vial at 60°C for 15 minutes in a heating block or the GC autosampler's incubator.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at the same temperature.

    • Immediately desorb the fiber in the GC injector.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: For hydrodistilled oil, inject 1 µL of a 1% (v/v) solution in hexane (B92381) in split mode (e.g., 1:50). For HS-SPME, use the splitless mode for thermal desorption for 2 minutes.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 5°C/minute to 220°C.

    • Hold: Hold at 220°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

Quantification of this compound
  • Identification: The identification of this compound will be based on the comparison of its retention time and mass spectrum with those of an authentic standard, and by comparing the mass spectrum with libraries such as NIST/Wiley.

  • Internal Standard: For accurate quantification, an internal standard (IS) should be used. A suitable IS would be a compound with similar chemical properties to this compound but not naturally present in the samples, for example, 2-ethyl-1-hexanol or n-octanol.

  • Calibration Curve: Prepare a series of standard solutions of this compound with a constant concentration of the internal standard. Analyze these standards using the same GC-MS method to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculation: Add a known amount of the internal standard to the essential oil or extract before GC-MS analysis. The concentration of this compound in the sample can then be calculated from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the comparative analysis of this compound.

experimental_workflow cluster_sourcing Sample Sourcing cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output s1 Humulus lupulus (Cones) p1 Drying & Grinding s1->p1 s2 Pelargonium graveolens (Leaves) s2->p1 s3 Nicotiana tabacum (Leaves) s3->p1 e1 Hydrodistillation p1->e1 e2 HS-SPME p1->e2 a1 GC-MS Analysis e1->a1 e2->a1 a2 Quantification (with Internal Standard) a1->a2 o1 Comparative Data Table a2->o1

Caption: Experimental workflow for comparative analysis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is not definitively established. However, it is likely derived from the catabolism of the branched-chain amino acid leucine, which produces isovaleryl-CoA. This intermediate can then serve as a primer for the fatty acid synthesis machinery, leading to the formation of a branched-chain fatty acid that is subsequently reduced to the corresponding alcohol.

biosynthetic_pathway cluster_amino_acid Leucine Catabolism cluster_fas Fatty Acid Synthesis Extension cluster_reduction Reduction leucine Leucine keto_isocaproate α-Ketoisocaproate leucine->keto_isocaproate BCAT isovaleryl_coa Isovaleryl-CoA keto_isocaproate->isovaleryl_coa BCKDH fas Fatty Acid Synthase (FAS) isovaleryl_coa->fas malonyl_coa Malonyl-CoA (x3 cycles) malonyl_coa->fas methylheptanoyl_coa 6-Methylheptanoyl-CoA fas->methylheptanoyl_coa methylheptanoic_acid 6-Methylheptanoic Acid methylheptanoyl_coa->methylheptanoic_acid Thioesterase methylheptanol This compound methylheptanoic_acid->methylheptanol Alcohol Dehydrogenase

Caption: Proposed biosynthetic pathway for this compound.

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two prevalent analytical methods, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 6-Methyl-1-heptanol. For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is critical for ensuring data integrity. This document offers a framework for the cross-validation of these two techniques, presenting their performance characteristics, detailed experimental protocols, and a logical workflow for their comparison.

Data Presentation: A Comparative Analysis of Method Performance

The choice between GC-FID and GC-MS for the analysis of this compound depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and cost-effectiveness. The following table summarizes the typical performance characteristics for the analysis of volatile alcohols, which can be expected for this compound.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, with detection based on the ionization of the analyte in a hydrogen-air flame.Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection and identification.
Linearity (R²) > 0.999[1]> 0.99[2]
Accuracy (% Recovery) 98.4 - 101.8%[1]93.8 - 107.6%[3]
Precision (% RSD)
- Intraday< 8.1%[1]< 7.8%[3]
- Interday< 10.2%[4]< 7.7%[3]
Limit of Detection (LOD) ~0.067 % v/v (for ethanol)[1]0.14–0.21 mg/L (for isopropanol)[3]
Limit of Quantification (LOQ) ~0.188 % v/v (for ethanol)[1]0.50–0.56 mg/L (for methanol)[3]
Specificity Good; retention time-based.Excellent; mass spectrum-based identification.[3][5]
Sample Throughput HighModerate
Cost LowerHigher

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these analytical methods. Below are representative experimental protocols for the analysis of this compound using GC-FID and GC-MS.

Protocol 1: Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID)

This method is well-suited for the routine quantification of this compound in various sample matrices. Headspace sampling is preferred over direct injection to avoid contamination of the GC system with non-volatile matrix components.[6]

  • Instrumentation : A gas chromatograph equipped with a headspace autosampler and a flame ionization detector.

  • Sample Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution.

    • For sample analysis, an appropriate dilution may be required to fall within the calibration range.

    • Transfer a fixed volume of the standard or sample into a headspace vial and seal it. An internal standard (e.g., t-butanol) can be added for improved precision.[6]

  • HS-GC-FID Parameters :

    • Column : A capillary column suitable for alcohol analysis, such as a DB-WAX or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7][8]

    • Headspace Conditions :

      • Oven Temperature: 70-102°C[4][7]

      • Equilibrium Time: 10-30 minutes[4][7]

    • GC Conditions :

      • Carrier Gas : Helium or Nitrogen.[6]

      • Injector Temperature : 230-250°C[3][8]

      • Oven Temperature Program : Start at 40°C, hold for 5 minutes, then ramp to 220°C at a rate of 5-20°C/min.[7][8]

      • Detector Temperature : 235-250°C[6][8]

Protocol 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method provides higher specificity for the identification and quantification of this compound, which is particularly useful for complex matrices or when unambiguous confirmation is required.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a headspace autosampler.

  • Sample Preparation : The sample preparation follows the same procedure as for HS-GC-FID.

  • HS-GC-MS Parameters :

    • Column and Headspace Conditions : Similar to the HS-GC-FID method.

    • GC Conditions :

      • Carrier Gas : Helium at a constant flow rate.[3]

      • Injector and Oven Temperature Program : Similar to the HS-GC-FID method.

    • MS Conditions :

      • Transfer Line Temperature : 250-290°C[9][10]

      • Ion Source Temperature : 230°C[3][9]

      • Ionization Energy : 70 eV[9]

      • Mass Scan Range : m/z 35-450[10]

      • For quantification, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity.[10]

Visualizing the Cross-Validation Workflow and Method Comparison

To facilitate a clear understanding of the cross-validation process and the comparative strengths of each method, the following diagrams are provided.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison & Evaluation cluster_conclusion Conclusion Sample Prepare Identical Sample Sets (Calibration Standards, QCs, Unknowns) MethodA Analyze with GC-FID Sample->MethodA MethodB Analyze with GC-MS Sample->MethodB Compare Compare Quantitative Results (e.g., Bland-Altman plot, regression analysis) MethodA->Compare MethodB->Compare Stats Statistical Analysis (t-test, F-test on variances) Compare->Stats Validate Evaluate Against Acceptance Criteria Stats->Validate Conclusion Determine Method Concordance & Interchangeability Validate->Conclusion

Caption: Workflow for the cross-validation of GC-FID and GC-MS methods.

MethodComparison cluster_fid GC-FID Attributes cluster_ms GC-MS Attributes Analyte This compound Analysis GCFID GC-FID Analyte->GCFID GCMS GC-MS Analyte->GCMS Fid_HighT High Throughput GCFID->Fid_HighT Fid_LowC Lower Cost GCFID->Fid_LowC Fid_GoodS Good Specificity GCFID->Fid_GoodS Fid_Robust Robustness GCFID->Fid_Robust Ms_ExcS Excellent Specificity GCMS->Ms_ExcS Ms_HighSe Higher Sensitivity GCMS->Ms_HighSe Ms_Confirm Confirmatory Data GCMS->Ms_Confirm Ms_ModT Moderate Throughput GCMS->Ms_ModT

Caption: Comparison of key attributes between GC-FID and GC-MS.

References

A Comparative Guide to 6-Methyl-1-heptanol as a Solvent for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 6-Methyl-1-heptanol's performance against common and emerging solvent alternatives, supported by physical data and standardized experimental protocols.

Introduction

This compound, a C8 alcohol, is utilized across various chemical applications, including as a solvent, fragrance component, and chemical intermediate.[1] Its moderate polarity and boiling point make it a candidate for diverse processes in research, particularly in organic synthesis and extraction. This guide provides a comparative assessment of the efficacy of this compound against other C8 alcohols, such as the widely used 2-ethylhexanol, and greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). The comparison is based on key physical properties, safety, health, and environmental considerations, and is supplemented with detailed experimental protocols for performance evaluation.

Comparative Analysis of Solvent Properties

The selection of an appropriate solvent is critical for the success of a chemical process, impacting reaction rates, yields, and overall process safety and sustainability. This section presents a comparative table of the key physical and safety properties of this compound and its alternatives.

PropertyThis compound2-Ethylhexanoln-OctanolCyclohexanol2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)
CAS Number 1653-40-3[2]104-76-7[3]111-87-5[4]108-93-0[5]96-47-9[6]5614-37-9[7]
Molecular Formula C₈H₁₈O[2]C₈H₁₈O[3]C₈H₁₈O[4]C₆H₁₂O[5]C₅H₁₀O[6]C₆H₁₂O[7]
Molecular Weight ( g/mol ) 130.23[2]130.23[3]130.23[4]100.16[5]86.13[6]100.16[7]
Boiling Point (°C) 188[8]183-185[3]195[4]161[5]80[6]106[9]
Flash Point (°C) 82 (open cup)[8]77[10]8168[5]-11[6]-1[9]
Density (g/cm³ at 20°C) ~0.8230.833[3]0.8240.962[5]0.854[6]0.860[9]
Water Solubility (g/L at 25°C) 0.64[8]1.00.5436[5]140[11]11[9]
logP (Octanol/Water Partition Coefficient) 2.8[8]2.93.01.2[5]1.11.6[9]

Efficacy Comparison

A direct quantitative comparison of solvent efficacy from a single experimental study is often unavailable. Therefore, this section provides a qualitative comparison based on the known applications and properties of the solvents.

This compound is a primary alcohol with moderate polarity. Its properties are very similar to other C8 alcohols like 2-ethylhexanol and n-octanol. These solvents are often used in applications requiring a higher boiling point and slower evaporation rate.[10] They can be effective in organic synthesis, particularly in reactions where the solvent also acts as a reactant (e.g., esterifications), and as extraction solvents for moderately polar compounds.

2-Ethylhexanol is a major industrial alcohol used as a precursor for plasticizers, and as a low-volatility solvent in coatings and lacquers.[12][13] Its performance is well-documented, and it often serves as a benchmark for other C8 alcohols. However, it has been identified as a volatile organic compound (VOC) that can contribute to indoor air quality issues.[13]

n-Octanol is a linear primary alcohol widely used to evaluate the lipophilicity of pharmaceutical products (logP).[4][14] It serves as a good comparison point for other C8 alcohols due to its straight-chain structure. It finds applications as an intermediate in the synthesis of esters for fragrances and flavors and as an extraction solvent.[15]

Cyclohexanol is a cyclic secondary alcohol with higher water solubility and a lower boiling point compared to the C8 alcohols.[5][16] It is a versatile solvent for lacquers, resins, and dyes, and a key intermediate in the production of nylon.[16][17] Its different structure and polarity can lead to different solvency and reactivity compared to the linear or branched C8 alcohols.

Green Solvent Alternatives:

2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent that is considered a greener alternative to tetrahydrofuran (B95107) (THF).[6][18] It offers a higher boiling point and lower water miscibility than THF, which can simplify downstream processing.[18] It is effective in a range of organic reactions, including Grignard reactions and polymerizations.[18][19]

Cyclopentyl methyl ether (CPME) is another emerging green solvent with a favorable safety and environmental profile.[9][20] It is hydrophobic, has a relatively high boiling point, and is stable under both acidic and basic conditions.[11] CPME has shown good performance in a variety of organic reactions, sometimes offering better yields or selectivity compared to traditional ether solvents.[20]

Experimental Protocols

To facilitate a direct comparison of solvent efficacy in a laboratory setting, the following experimental protocols are provided.

Protocol 1: Determination of Solvent Power via Solubility Study

This protocol outlines a method to determine and compare the solubility of a solid compound in this compound and alternative solvents.

Objective: To quantify the solubility of a target solid compound in different solvents at a specified temperature.

Materials:

  • Target solid compound (e.g., a drug substance)

  • This compound

  • Alternative solvents (e.g., 2-ethylhexanol, n-octanol, 2-MeTHF, CPME)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer with hotplate

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of the solid compound to a known volume (e.g., 5 mL) of each solvent in separate vials.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Analyze the concentration of the dissolved compound in the diluted samples using a calibrated HPLC or UV-Vis method.

  • Calculate the solubility of the compound in each solvent in g/L or mol/L.

Protocol 2: Evaluation of Solvent Performance in a Chemical Reaction

This protocol provides a general framework for comparing the effect of different solvents on the yield and kinetics of a chemical reaction.

Objective: To compare the performance of this compound and its alternatives as reaction solvents.

Materials:

  • Reactants and catalyst for a model reaction (e.g., esterification of acetic acid with an alcohol)

  • This compound

  • Alternative solvents

  • Reaction flasks and reflux condensers

  • Heating mantles or oil baths

  • Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for reaction monitoring and yield determination

Procedure:

  • Set up identical reaction flasks for each solvent to be tested.

  • Charge each flask with the same molar quantities of reactants and catalyst.

  • Add the same volume of the respective solvent to each flask.

  • Heat the reactions to the same temperature (or to reflux) and monitor the progress of the reaction over time by taking small aliquots for analysis by GC or NMR.

  • After a set reaction time (or when the reaction has gone to completion), quench the reactions and work up the product.

  • Isolate and purify the product from each reaction.

  • Calculate the yield of the product for each solvent.

  • Compare the reaction profiles and final yields to determine the most effective solvent for the specific reaction.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate logical workflows for solvent selection and evaluation.

SolventSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Final Selection A Define Application Requirements (e.g., Polarity, Boiling Point) B Consult Solvent Selection Guides (e.g., CHEM21, ACS GCIPR) A->B C Create Shortlist of Solvents B->C D Perform Solubility Studies (Protocol 1) C->D E Conduct Reaction Screening (Protocol 2) C->E F Analyze Performance Data (Yield, Rate, Purity) D->F E->F G Evaluate Safety, Health & Environmental (SHE) Profile F->G H Assess Cost and Scalability F->H I Select Optimal Solvent G->I H->I LiquidLiquidExtraction A Prepare Sample in Aqueous Phase C Combine Phases in Separatory Funnel A->C B Select Immiscible Organic Solvent (e.g., this compound) B->C D Shake to Equilibrate C->D E Allow Phases to Separate D->E F Drain Lower (Aqueous) Phase E->F G Collect Upper (Organic) Phase Containing Analyte F->G H Analyze Organic Phase for Analyte Concentration G->H

References

Unveiling the Structure-Activity Relationship of 6-Methyl-1-heptanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of simple aliphatic alcohols and their derivatives has long been a subject of scientific inquiry. Their biological activities, ranging from antimicrobial to anesthetic properties, are intricately linked to their molecular structure. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-Methyl-1-heptanol derivatives and related branched-chain alcohols, supported by experimental data and detailed methodologies.

Anesthetic Potency of Branched-Chain Alcohols

The anesthetic potency of aliphatic alcohols is closely correlated with their lipophilicity. Generally, as the carbon chain length increases, the anesthetic potency also increases. This relationship is often quantified by the EC50 value, the concentration of a compound that induces a maximal response in 50% of the test subjects.

A study on the anesthetic potency of a homologous series of secondary straight-chain alcohols in tadpoles, measured by the loss of righting reflex, provides valuable insights into the SAR of these compounds.

Table 1: Anesthetic Potency of Secondary Alcohols in Tadpoles

CompoundChemical StructureAnesthetic Potency (EC50 in mM)
2-ButanolCH₃CH(OH)CH₂CH₃17
2-PentanolCH₃CH(OH)CH₂CH₂CH₃4.7
2-HexanolCH₃CH(OH)CH₂(CH₂)₂CH₃1.38
2-Heptanol CH₃CH(OH)CH₂(CH₂)₃CH₃ 0.325
2-OctanolCH₃CH(OH)CH₂(CH₂)₄CH₃0.062

Data sourced from Alifimoff et al., 1987.[1]

The data clearly demonstrates that as the alkyl chain length increases from butanol to octanol, the concentration required to induce anesthesia decreases significantly, indicating a rise in potency. This is attributed to the increased lipid solubility of the longer-chain alcohols, allowing for better partitioning into the lipid bilayers of nerve cell membranes, a key site of anesthetic action. For this compound, a primary branched-chain alcohol, it is expected to follow a similar trend, with its potency being influenced by its overall lipophilicity.

Experimental Protocol: Determination of Anesthetic Potency in Tadpoles (Loss of Righting Reflex)

This protocol is adapted from established methods for assessing anesthetic potency in aquatic organisms.

Materials:

  • Tadpoles (e.g., Rana pipiens) of a consistent developmental stage.

  • A series of test alcohols of known concentrations.

  • Glass beakers or petri dishes.

  • Dechlorinated tap water or a suitable aqueous medium.

  • A gentle prodding instrument (e.g., a blunt glass rod).

Procedure:

  • Acclimatization: Acclimatize tadpoles to the laboratory conditions for a specified period.

  • Preparation of Test Solutions: Prepare a range of concentrations for each test alcohol in the aqueous medium. For less soluble alcohols, a stock solution in a suitable solvent (e.g., ethanol) may be prepared and then diluted, ensuring the final solvent concentration is minimal and does not affect the tadpoles.

  • Exposure: Place a group of tadpoles (e.g., n=10) into each beaker containing a specific concentration of the test alcohol. A control group in the aqueous medium alone should also be included.

  • Assessment of Righting Reflex: At predetermined time intervals, gently turn each tadpole onto its dorsal side using the prodding instrument.

  • Endpoint Determination: The loss of righting reflex is defined as the inability of the tadpole to right itself within a specified time (e.g., 10-15 seconds).

  • Data Analysis: Record the number of tadpoles in each group that have lost their righting reflex at each concentration. The EC50 value, the concentration at which 50% of the tadpoles lose their righting reflex, can then be calculated using appropriate statistical methods (e.g., probit analysis).

  • Recovery: After the experiment, tadpoles should be transferred to fresh, clean water to observe recovery.

Anesthetic_Potency_Workflow Tadpoles Acclimatize Tadpoles Solutions Prepare Test Solutions Exposure Expose Tadpoles to Solutions Solutions->Exposure Assess Assess Righting Reflex Exposure->Assess Record Record Data Assess->Record Calculate Calculate EC50 Record->Calculate

Experimental workflow for determining the anesthetic potency of alcohols in tadpoles.

Antimicrobial Activity of Branched-Chain Alcohols

The antimicrobial properties of aliphatic alcohols are also heavily influenced by their structure. The general trend observed is that antimicrobial activity increases with increasing chain length up to a certain point (typically around C8-C12), after which the activity decreases due to a sharp drop in water solubility, which limits the effective concentration that can be achieved in an aqueous environment.

General Principles of Structure-Activity Relationship for Antimicrobial Alcohols:
  • Chain Length: As the alkyl chain length increases, the lipophilicity of the alcohol increases, allowing for better interaction with and disruption of the bacterial cell membrane. This generally leads to increased antimicrobial activity.

  • Hydrophobicity: The octanol-water partition coefficient (log P) is a key determinant of antimicrobial activity. A higher log P value, indicating greater hydrophobicity, is often correlated with stronger activity, up to the point where water solubility becomes a limiting factor.

  • Branching: Branching in the alkyl chain can influence the alcohol's ability to intercalate into the cell membrane. The effect of branching can vary depending on the specific isomer and the target microorganism.

  • Position of the Hydroxyl Group: Primary alcohols are often found to be more potent than their secondary or tertiary isomers.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution for Volatile Compounds

This protocol is a generalized procedure for determining the MIC of volatile compounds like alcohols and can be adapted for specific bacterial strains.

Materials:

  • 96-well microtiter plates.

  • Bacterial strains of interest.

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth).

  • Test alcohols and a suitable solvent if necessary (e.g., DMSO), ensuring the final solvent concentration is not inhibitory to the bacteria.

  • Sterile pipette tips and multichannel pipettor.

  • Incubator.

  • Plate reader (optional, for spectrophotometric reading).

  • A method to minimize evaporation of volatile compounds (e.g., sealing the plates with an adhesive film or using a specialized plate system).[2][3]

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a serial two-fold dilution of each test alcohol in the growth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (medium with inoculum, no alcohol) and a negative control (medium only).

  • Incubation: Seal the plate to prevent evaporation of the volatile alcohols and incubate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the alcohol at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader.

MIC_Determination_Workflow Dilutions Prepare Alcohol Dilutions Inoculate Inoculate Microtiter Plate Dilutions->Inoculate Inoculum Prepare Bacterial Inoculum Inoculum->Inoculate Incubate Incubate Sealed Plate Inoculate->Incubate Read Read Results (Visual/OD) Incubate->Read Determine Determine MIC Read->Determine

Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

The structure-activity relationship of this compound derivatives and other branched-chain alcohols is a complex interplay of factors including alkyl chain length, hydrophobicity, and the degree and position of branching. For anesthetic activity, increasing chain length and consequently lipophilicity leads to a clear increase in potency. A similar trend is observed for antimicrobial activity, although this is often counteracted by a decrease in water solubility at longer chain lengths.

Further research focusing on the systematic synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully elucidate their SAR and to identify lead compounds with optimized therapeutic potential. The experimental protocols provided in this guide offer a standardized framework for such future investigations.

References

A Comparative Guide to the Biological Activities of 6-Methyl-1-heptanol and n-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 6-methyl-1-heptanol (B128184) and the well-characterized straight-chain isomer, n-octanol. While extensive experimental data is available for n-octanol, directly comparable quantitative data for this compound is sparse in publicly available literature. This guide, therefore, presents the available quantitative data for n-octanol and offers a qualitative comparison based on structural differences and the known biological activities of related compounds.

Executive Summary

Both this compound and n-octanol are eight-carbon primary alcohols with the molecular formula C₈H₁₈O. The key structural difference lies in the branching of the carbon chain in this compound. This structural variance is expected to influence their physicochemical properties, such as lipophilicity and membrane interaction, which in turn dictates their biological activity.

  • n-Octanol is a well-studied compound with known antimicrobial and neuromodulatory properties. It is widely used as a benchmark for determining the lipophilicity of drugs (log P).

  • This compound , also known as isooctanol, is primarily used as a fragrance and flavoring agent.[1][2] Its biological activities are not as extensively documented as those of n-octanol.[1]

This guide will delve into the available data on their antimicrobial and neurological activities, supported by detailed experimental protocols and visual diagrams to elucidate the underlying concepts.

Data Presentation: A Comparative Overview

Biological ActivityParametern-OctanolThis compoundReference
Antimicrobial Activity
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)256 µg/mLData not available[3]
Minimum Bactericidal Concentration (MBC)256 µg/mLData not available[3]
Neurological Activity
Inhibition of Voltage-Gated Sodium Channels (Naᵥ1.2)IC₅₀72.1 µMData not available[4]

Note: The absence of data for this compound highlights a significant gap in the current understanding of its biological potential and underscores the need for further research.

Comparative Analysis of Biological Activities

Antimicrobial Activity

n-Octanol: n-Octanol exhibits moderate antibacterial activity. A study on long-chain fatty alcohols demonstrated that n-octanol has a Minimum Inhibitory Concentration (MIC) and a Minimum Bactericidal Concentration (MBC) of 256 µg/mL against Staphylococcus aureus.[3] The mechanism of action for alcohols is generally attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability and eventual cell lysis.

This compound: While no direct MIC or MBC data for this compound has been identified, the biological activity of a related compound, 6-methyl-2-heptanone, has been shown to possess antifungal properties. This suggests that branched C7 and C8 compounds may have the potential for antimicrobial activity. The branched structure of this compound may influence its interaction with the lipid bilayer of bacterial membranes differently than the linear n-octanol, potentially altering its efficacy. The steric hindrance introduced by the methyl group could affect the efficiency of its insertion into and disruption of the membrane.

Neurological Activity: Ion Channel Modulation

n-Octanol: n-Alcohols are known to modulate the function of various ion channels in the nervous system.[5] Research has shown that n-octanol inhibits voltage-gated sodium channels (Naᵥ1.2) with an IC₅₀ of 72.1 µM.[4] This inhibition of sodium channels can lead to a decrease in neuronal excitability, which is a mechanism of action for some anesthetic and anticonvulsant drugs. The effects of n-alcohols on ion channels are often dependent on their chain length, with potency increasing up to a certain carbon number before a "cutoff effect" is observed.[4]

This compound: Currently, there is a lack of specific data on the effects of this compound on ion channels. However, based on its structural similarity to n-octanol, it is plausible that it could also interact with and modulate ion channel function. The branched structure might alter its binding affinity and efficacy at the ion channel protein compared to its linear counterpart. Further electrophysiological studies are required to determine its specific effects.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of an antimicrobial agent.

Materials:

  • Test compound (n-octanol or this compound)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: A single colony of the bacterial strain is inoculated into MHB and incubated overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The test compound is serially diluted in MHB in a 96-well plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

  • MBC Determination: An aliquot from the wells showing no growth is plated onto a fresh agar (B569324) plate and incubated for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Experimental Workflow for MIC/MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate incubate_mic Incubate at 37°C (18-24h) inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic plate_mbc Plate from clear wells onto agar read_mic->plate_mbc incubate_mbc Incubate at 37°C (24h) plate_mbc->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of antimicrobial compounds.

Patch-Clamp Electrophysiology for Ion Channel Inhibition

This protocol describes the whole-cell patch-clamp technique to study the effect of a compound on voltage-gated ion channels.

Materials:

  • Cell line expressing the ion channel of interest (e.g., HEK293 cells expressing Naᵥ1.2)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipettes

  • Extracellular and intracellular recording solutions

  • Test compound (n-octanol or this compound)

Procedure:

  • Cell Preparation: Cells are cultured on coverslips and transferred to a recording chamber on the microscope stage.

  • Pipette Fabrication: Glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ.

  • Giga-seal Formation: The micropipette, filled with intracellular solution, is brought into contact with a cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Data Acquisition: Voltage-clamp protocols are applied to elicit ion channel currents. The baseline current is recorded.

  • Compound Application: The test compound is perfused into the recording chamber, and the effect on the ion channel current is recorded.

  • Data Analysis: The percentage of inhibition of the current is calculated at various concentrations to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Workflow

Patch_Clamp_Workflow start Start prep_cells Prepare Cells on Coverslip start->prep_cells pull_pipette Pull Glass Micropipette start->pull_pipette approach_cell Approach Cell with Pipette prep_cells->approach_cell pull_pipette->approach_cell giga_seal Form Giga-seal approach_cell->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell record_baseline Record Baseline Ion Channel Currents whole_cell->record_baseline apply_compound Apply Test Compound record_baseline->apply_compound record_effect Record Ion Channel Currents in presence of compound apply_compound->record_effect analysis Analyze Data (e.g., IC50 determination) record_effect->analysis end End analysis->end

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for short- to medium-chain alcohols at a cellular level involves their interaction with the lipid bilayer of cell membranes. This interaction can lead to a variety of downstream effects, including modulation of membrane protein function, such as ion channels and receptors.

Membrane Perturbation by Alcohols

Membrane_Perturbation cluster_membrane Cell Membrane lipid_bilayer Lipid Bilayer ion_channel Ion Channel lipid_bilayer->ion_channel Alters membrane fluidity and protein conformation receptor Receptor lipid_bilayer->receptor Modulates signaling cell_response Cellular Response (e.g., altered excitability, cell death) ion_channel->cell_response Altered ion flux receptor->cell_response Altered signal transduction alcohol Alcohol (e.g., n-octanol, this compound) alcohol->lipid_bilayer Partitioning into membrane alcohol->ion_channel Direct binding alcohol->receptor Direct binding

Caption: Proposed mechanism of alcohol interaction with the cell membrane.

Conclusion and Future Directions

While n-octanol serves as a valuable reference compound with established biological activities, the pharmacological profile of this compound remains largely unexplored. The structural difference—a branched versus a linear alkyl chain—is expected to result in distinct biological activities. The lack of quantitative data for this compound presents a clear opportunity for future research.

We recommend the following areas for investigation:

  • Antimicrobial Susceptibility Testing: Determining the MIC and MBC of this compound against a panel of clinically relevant bacteria and fungi.

  • Electrophysiological Studies: Assessing the modulatory effects of this compound on various ion channels, including voltage-gated sodium, potassium, and calcium channels, as well as ligand-gated ion channels.

  • Cytotoxicity Assays: Evaluating the cytotoxic potential of this compound in various cell lines to understand its safety profile.

  • In Vivo Studies: Investigating the pharmacological effects of this compound in animal models to explore its potential therapeutic applications.

By systematically exploring these areas, the scientific community can build a comprehensive understanding of the biological activities of this compound and its potential applications in drug development and other fields.

References

A Comparative Purity Assessment of Commercially Available 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available 6-Methyl-1-heptanol from three representative suppliers (designated as Supplier A, Supplier B, and Supplier C). The assessment is based on a suite of analytical techniques to identify and quantify the principal component and any associated impurities. This document offers detailed experimental protocols and comparative data to assist researchers in selecting the most suitable grade of this compound for their specific applications, where purity is a critical parameter.

Introduction

This compound is a branched-chain primary alcohol utilized as a versatile intermediate in various fields, including the synthesis of fragrances, specialty esters, and as a component in the development of novel pharmaceuticals.[1][2] Given its application in sensitive research and development environments, the purity of this reagent is of paramount importance. Impurities, which can include structural isomers, residual starting materials, or by-products from synthesis, can significantly impact reaction yields, kinetics, and the impurity profile of final products.[3][4] Commercial grades of isooctyl alcohols, a category that includes this compound, are often mixtures of isomers, such as methyl-1-heptanols and dimethyl-1-hexanols, with the final composition dependent on the olefin feedstock and synthesis process.[3]

This guide employs a multi-pronged analytical approach to provide a robust assessment of product purity from different commercial sources. The methodologies include Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile components, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for precise quantification of the active molecule, and Karl Fischer Titration for the determination of water content.

Comparative Analysis of Purity

The purity of this compound from three different commercial suppliers was assessed. The results are summarized in the tables below.

Table 1: Purity and Impurity Profile by Gas Chromatography-Mass Spectrometry (GC-MS)

Compound Retention Time (min) Supplier A (%) Supplier B (%) Supplier C (%)
This compound 12.5 98.5 99.2 97.1
Isomer 1 (e.g., 5-Methyl-1-heptanol)12.20.80.41.5
Isomer 2 (e.g., 2,4-Dimethyl-1-hexanol)11.90.30.10.8
Unidentified Impurity10.80.20.10.3
Residual Solvent (e.g., Toluene)9.4< 0.01< 0.010.1
Total Impurities 1.5 0.8 2.9

Table 2: Quantitative Purity Assessment by ¹H-NMR and Water Content by Karl Fischer Titration

Parameter Supplier A Supplier B Supplier C
Purity by qNMR (% w/w) 98.2 ± 0.399.1 ± 0.296.8 ± 0.4
Water Content (ppm) 5503201200

Experimental Methodologies

Detailed protocols for the analytical techniques used in this assessment are provided below.

3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate, identify, and quantify volatile components, including the main compound and any related impurities.

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-400.

  • Data Analysis: Peak integration was performed using Agilent MassHunter software. Compound identification was based on comparison with the NIST mass spectral library and confirmed with analytical standards where available.

3.2 Quantitative Nuclear Magnetic Resonance (qNMR)

  • Objective: To provide an accurate, direct measurement of the this compound content by weight.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.05% v/v Tetramethylsilane (TMS).

  • Internal Standard: Maleic anhydride (B1165640) (certified reference material).

  • Sample Preparation: Approximately 20 mg of this compound and 10 mg of maleic anhydride were accurately weighed and dissolved in 0.75 mL of CDCl₃.

  • Acquisition Parameters: ¹H NMR spectra were acquired with a 30° pulse, a relaxation delay (D1) of 30 s, and 64 scans.

  • Data Analysis: The purity of this compound was calculated by comparing the integral of its characteristic proton signals (e.g., the triplet of the CH₂OH group at ~3.6 ppm) to the integral of the well-defined singlet of the internal standard.

3.3 Karl Fischer Titration

  • Objective: To determine the water content in the samples.

  • Instrumentation: Mettler Toledo C30 Compact Karl Fischer Coulometer.

  • Reagent: Hydranal™-Coulomat AG.

  • Sample Preparation: A known weight of the this compound sample (approximately 1 g) was injected directly into the titration cell.

  • Procedure: The titration was performed according to the instrument's standard operating procedure. The measurement was repeated three times for each sample, and the average value was reported.

Visualized Workflows and Relationships

4.1 Experimental Workflow for Purity Assessment

The following diagram illustrates the sequential workflow employed for the comprehensive purity analysis of this compound samples.

G Experimental Workflow for Purity Assessment cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Analysis and Comparison A Procure this compound from Suppliers A, B, and C B GC-MS Analysis (Purity and Impurity Profile) A->B C qNMR Analysis (Quantitative Purity) A->C D Karl Fischer Titration (Water Content) A->D E Tabulate and Compare Quantitative Data B->E C->E D->E F Generate Comparison Guide E->F

Figure 1. Workflow for the comparative analysis of this compound.

4.2 Factors Influencing Commercial Purity

The purity of a commercial chemical is influenced by several factors throughout its production and handling. The diagram below outlines these key relationships.

G Factors Affecting Purity of Commercial this compound A Synthesis Route E Final Product Purity A->E Introduces isomers, by-products B Purity of Starting Materials B->E Carries over impurities C Purification Method (e.g., Distillation) C->E Removes impurities D Storage and Handling D->E Introduces contaminants (e.g., water)

Figure 2. Key factors influencing the final purity of this compound.

Conclusion

Based on the comprehensive analysis, Supplier B provides this compound with the highest purity (99.2% by GC-MS and 99.1% by qNMR) and the lowest water content. Supplier A offers a product of good purity (98.5% by GC-MS), while Supplier C's product exhibits a higher level of impurities and water content.

For applications requiring the highest degree of purity and minimal interference from isomers or water, the material from Supplier B is recommended. For less sensitive applications where a slightly lower purity is acceptable, Supplier A provides a viable alternative. The product from Supplier C may be suitable for applications where high purity is not a critical factor, but researchers should be aware of the potential impact of the higher impurity levels.

It is always recommended that researchers perform their own quality control testing on critical reagents to ensure suitability for their specific experimental context.

References

Pheromonal Activity of Alkanol Stereoisomers: A Comparative Case Study of 4-Methyl-3-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

The spatial arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in its biological function. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different physiological effects because biological receptors are themselves chiral.[1][2] This guide explores the differential activity of the four stereoisomers of 4-methyl-3-heptanol (B77350), a known component of aggregation pheromones in several bark beetle species and a trail pheromone in ants.[1][3][4]

Data Presentation: Differential Activity of 4-Methyl-3-heptanol Stereoisomers

The biological activity of the four stereoisomers of 4-methyl-3-heptanol has been investigated, particularly in the context of the almond bark beetle, Scolytus amygdali. The following table summarizes the observed effects, highlighting the distinct role each stereoisomer plays in chemical communication.

StereoisomerInsect SpeciesBiological Activity
(3S,4S)Scolytus amygdaliMain component of the aggregation pheromone; attracts beetles in combination with (3S,4S)-4-methyl-3-hexanol.[1][3][4]
Scolytus multistriatusComponent of the aggregation pheromone.[1]
(3R,4S)Scolytus amygdaliInhibitory to the aggregation response.[1][3][4]
Leptogenis diminutaTrail pheromone.[1]
(3R,4R)Scolytus amygdaliInhibitory to the aggregation response.[1][3][4]
(3S,4R)Scolytus amygdaliNo significant activity reported.[1]

Experimental Protocols

The determination of the differential activity of 4-methyl-3-heptanol stereoisomers involves two primary stages: the stereoselective synthesis of the individual isomers and subsequent biological assays to evaluate their effects on insect behavior.

Stereoselective Synthesis

The synthesis of the four stereoisomers of 4-methyl-3-heptanol was achieved through a multi-step process:[3][4]

  • Preparation of Chiral Ketones: Chiral 4-methyl-3-heptanones were prepared using SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine) as chiral auxiliaries.[3][4]

  • Reduction to Alcohols: The chiral ketones were then reduced to their corresponding alcohols.[3][4]

  • Stereospecific Transesterification: The process involved stereospecific transesterification with vinyl acetate, catalyzed by lipase (B570770) AK.[3][4]

  • Purification and Analysis: The synthesized stereoisomers were purified, and their chemical and chiral purity were determined using gas chromatography (GC) on a chiral column and nuclear magnetic resonance (NMR) spectroscopy.[1][4][5]

Biological Assays

Field tests were conducted to determine the behavioral response of Scolytus amygdali to the synthesized stereoisomers:[3][4]

  • Trap Preparation: Traps were baited with different combinations of the stereoisomers. The attractive (3S,4S)-4-methyl-3-heptanol was tested in conjunction with a known synergist, (3S,4S)-4-methyl-3-hexanol. Other traps contained this attractive blend mixed with one of the other three stereoisomers to test for inhibitory effects.[3][4]

  • Field Deployment: The baited traps were deployed in the field over several seven-day periods.[4]

  • Data Collection and Analysis: The number of beetles captured in each trap was recorded. Statistical analysis was performed to determine significant differences in attraction or inhibition between the different treatments.[4]

Another common technique for screening the activity of potential pheromones is Electroantennography (EAG), which measures the electrical response of an insect's antenna to a chemical stimulus.[1]

Visualizing Experimental Workflow and Stereoisomer Activity

The following diagrams illustrate the logical flow of the experimental process and the resulting relationships between the different stereoisomers of 4-methyl-3-heptanol.

experimental_workflow cluster_synthesis Stereoselective Synthesis cluster_bioassay Biological Assays cluster_analysis Data Analysis & Conclusion start Starting Materials ketones Chiral Ketone Synthesis (SAMP/RAMP) start->ketones reduction Reduction to Alcohols ketones->reduction transesterification Enzymatic Transesterification reduction->transesterification isomers Separated Stereoisomers (3S,4S), (3R,4S), (3R,4R), (3S,4R) transesterification->isomers trapping Field Trapping Experiments isomers->trapping eag Electroantennography (EAG) isomers->eag analysis Statistical Analysis trapping->analysis eag->analysis conclusion Determination of Activity (Attractant, Inhibitor, Inactive) analysis->conclusion

Caption: Experimental workflow for comparing pheromonal activity.

activity_relationship center Scolytus amygdali Aggregation Response ss (3S,4S)-Isomer ss->center Attracts rr (3R,4R)-Isomer rr->center Inhibits rs (3R,4S)-Isomer rs->center Inhibits sr (3S,4R)-Isomer sr->center No Effect

Caption: Differential activity of 4-methyl-3-heptanol stereoisomers.

References

A Comparative Guide to the Validation of 6-Methyl-1-heptanol as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate qualification of reference standards is a cornerstone of robust analytical method development and validation in the pharmaceutical and chemical industries. 6-Methyl-1-heptanol, a branched-chain primary alcohol, serves as a crucial reference standard in various analytical applications, including chromatographic assays and spectroscopic identification. This guide provides an objective comparison of analytical methodologies for the validation of this compound, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate techniques for ensuring its identity, purity, and overall suitability as a reference standard.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is essential before conducting any validation studies.

PropertyValueReference
Molecular Formula C₈H₁₈O[1][2][3]
Molecular Weight 130.23 g/mol [1][2][3]
CAS Number 1653-40-3[1][2][3]
Boiling Point 187-189 °C at 760 mmHg
Appearance Colorless liquid
Solubility Soluble in alcohol, ether; sparingly soluble in water.

Analytical Techniques for Validation

The validation of a chemical reference standard involves a multi-faceted approach to confirm its identity and determine its purity with a high degree of confidence. The two primary techniques for the validation of volatile compounds like this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a powerful and widely used technique for separating and quantifying volatile organic compounds. Its high sensitivity and robustness make it an excellent choice for determining the purity of this compound and identifying any volatile impurities. Purity is typically assessed using the area percent method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for the direct and highly accurate determination of purity.[4] Unlike chromatographic techniques that often rely on relative area percentages, qNMR can provide an absolute purity value by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration.[4][5] This method is directly traceable to the International System of Units (SI).[4]

Comparison of Analytical Methods

The choice between GC-FID and qNMR depends on the specific requirements of the analysis.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of ions formed in a flame.Signal intensity is directly proportional to the number of atomic nuclei.
Information Provided Relative purity based on peak area, detection of volatile impurities.Absolute purity, structural confirmation, and quantification of impurities with unique signals.
Reference Standard Not required for area percent purity; a certified reference standard of the analyte is needed for precise quantification.Requires a certified internal standard of a different, stable compound with known purity.[4][5]
Sensitivity High (ppm to ppb level).Moderate (typically >0.1%).
Precision High.Very high.
Accuracy Good for relative purity; dependent on response factors for absolute purity.High, as it is a primary ratio method.
Sample Preparation Simple dilution.Simple weighing and dissolution of analyte and internal standard.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation results.

Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

Typical ¹H NMR Data (400 MHz, CDCl₃):

  • δ 3.64 (t, 2H): Protons on the carbon bearing the hydroxyl group (-CH₂OH).

  • δ 1.57 (m, 3H): Protons on the carbon adjacent to the -CH₂OH group and the methine proton (-CH(CH₃)₂).

  • δ 1.29 (m, 6H): Protons of the three methylene (B1212753) groups in the alkyl chain.

  • δ 0.86 (d, 6H): Protons of the two methyl groups of the isopropyl moiety.

Purity Determination by GC-FID

Objective: To determine the purity of this compound by area percent and identify any volatile impurities.

Instrumentation: Gas Chromatograph with Flame Ionization Detector.

Chromatographic Conditions:

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 260 °C

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 220 °C, and hold for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Data Analysis: The purity is calculated using the area percent normalization method:

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Purity Determination by Quantitative ¹H-NMR (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation: 400 MHz NMR Spectrometer

Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic acid)

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-precision analytical balance

Procedure:

  • Accurately weigh approximately 15 mg of the this compound sample and 10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H-NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to ensure accurate integration.

Data Analysis: The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Comparison with Alternative Reference Standards

For many applications, other branched-chain primary alcohols can serve as alternative reference standards. The selection of an appropriate standard depends on the specific analytical method and the compounds being analyzed. Below is a comparison of this compound with two common alternatives.

ParameterThis compound2-Methyl-1-butanolIsobutanol (2-Methyl-1-propanol)
CAS Number 1653-40-3137-32-678-83-1
Molecular Formula C₈H₁₈OC₅H₁₂OC₄H₁₀O
Molecular Weight 130.23 g/mol 88.15 g/mol 74.12 g/mol
Boiling Point 187-189 °C128-130 °C108 °C
Typical Purity (by GC) >98%≥98.0%[6]≥99%

Data Presentation: A Representative Certificate of Analysis

A Certificate of Analysis (CoA) for a reference standard should provide comprehensive information about its identity, purity, and other relevant properties. While a specific CoA for a commercial lot of this compound was not publicly available, the following table represents the typical data that should be expected.

TestMethodSpecificationRepresentative Result
Appearance VisualColorless liquidConforms
Identity by ¹H NMR ¹H NMR SpectroscopyConforms to structureConforms
Purity by GC-FID Gas Chromatography≥ 98.0% (Area %)99.2%
Water Content Karl Fischer Titration≤ 0.2%0.05%
Residual Solvents Headspace GCMeets USP <467> limitsConforms
Assay (by qNMR) qNMR98.0% - 102.0%99.5%

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the validation of this compound as a reference standard and the decision-making process for selecting an appropriate analytical technique.

Validation_Workflow cluster_0 Material Acquisition & Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity Assessment cluster_3 Final Qualification start Receive this compound Batch phys_chem Physicochemical Characterization (Appearance, Solubility) start->phys_chem nmr ¹H NMR Spectroscopy phys_chem->nmr struct_confirm Structure Confirmed? nmr->struct_confirm struct_confirm->start No - Reject Batch gc_fid Purity by GC-FID (Area % and Impurity Profile) struct_confirm->gc_fid Yes qnmr Absolute Purity by qNMR gc_fid->qnmr water Water Content (Karl Fischer) qnmr->water solvents Residual Solvents (Headspace GC) water->solvents certify Certify as Reference Standard solvents->certify

Validation Workflow for this compound

Method_Selection cluster_gc Routine Quality Control / Impurity Profiling cluster_qnmr Primary Standard Certification / Absolute Purity question Analytical Goal for Purity? gc_choice High Sensitivity for Volatile Impurities Needed? question->gc_choice Routine Check qnmr_choice SI Traceability & Highest Accuracy Required? question->qnmr_choice Certification gc_yes Use GC-FID gc_choice->gc_yes Yes qnmr_yes Use qNMR qnmr_choice->qnmr_yes Yes

Method Selection for Purity Analysis

References

A Comparative Guide to Gas Chromatographic Retention Times of C8 Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the gas chromatographic (GC) retention times of various C8 alcohol isomers. Understanding the elution behavior of these isomers on different stationary phases is crucial for developing robust analytical methods for their separation and quantification in complex matrices. This document presents experimental data, detailed methodologies, and visual representations to aid in method development and isomer identification.

Factors Influencing GC Retention of C8 Alcohol Isomers

The separation of C8 alcohol isomers by gas chromatography is primarily influenced by the analyte's volatility and its interaction with the stationary phase of the GC column. The key factors determining the retention time are the isomer's boiling point and the polarity of both the isomer and the stationary phase.

Factors_Affecting_GC_Retention cluster_analyte Analyte Properties (C8 Alcohol Isomer) cluster_column GC Column Properties cluster_conditions GC Method Parameters BoilingPoint Boiling Point RetentionTime GC Retention Time BoilingPoint->RetentionTime Higher BP, Longer RT Polarity Polarity (Position of -OH group) Polarity->RetentionTime Interaction with Stationary Phase Structure Molecular Structure (Branching) Structure->BoilingPoint Structure->Polarity StationaryPhase Stationary Phase Polarity StationaryPhase->RetentionTime Like-dissolves-like Dimensions Column Dimensions (L, ID, Film Thickness) Dimensions->RetentionTime Temperature Oven Temperature Program Temperature->RetentionTime CarrierGas Carrier Gas Flow Rate CarrierGas->RetentionTime

Caption: Factors influencing the GC retention time of C8 alcohol isomers.

Comparison of Kovats Retention Indices

The following table summarizes the Kovats retention indices (RI) of various C8 alcohol isomers on a non-polar (DB-5 or equivalent) and a polar (Wax-type) stationary phase. The Kovats RI is a standardized measure that helps in comparing retention times across different systems.

C8 Alcohol IsomerCAS NumberNon-Polar (DB-5 or equivalent) Kovats RIPolar (Wax-type) Kovats RI
1-Octanol (B28484)111-87-510591557
2-Octanol123-96-69851430
3-Octanol589-98-09901383
4-Octanol589-62-89771376
2-Ethyl-1-hexanol104-76-71029-
3-Methyl-1-heptanol13019-23-11041-

Note: The Kovats retention indices are representative values compiled from various sources. Actual values may vary depending on the specific experimental conditions.

Discussion of Retention Behavior

On a non-polar stationary phase , such as DB-5 (5% Phenyl polysiloxane), the elution order of C8 alcohol isomers is primarily determined by their boiling points. Generally, isomers with a more centrally located hydroxyl group and increased branching have lower boiling points and, therefore, shorter retention times. For instance, the secondary octanols (2-, 3-, and 4-octanol) elute earlier than the primary alcohol, 1-octanol. Among the secondary alcohols, the retention time tends to decrease as the hydroxyl group moves closer to the center of the carbon chain. Branched isomers, such as 2-ethyl-1-hexanol and 3-methyl-1-heptanol, have different boiling points compared to their linear counterparts, which affects their elution order.

On a polar stationary phase , such as a Carbowax (polyethylene glycol) type column, the retention is significantly influenced by the polarity of the isomers. The exposed hydroxyl group in primary alcohols allows for stronger hydrogen bonding with the polar stationary phase, leading to significantly longer retention times compared to secondary alcohols where the hydroxyl group is more sterically hindered. This effect is evident in the much larger increase in the Kovats RI for 1-octanol compared to the secondary octanols when moving from a non-polar to a polar column.

Experimental Protocols

The following are generalized experimental protocols for the analysis of C8 alcohol isomers on both non-polar and polar GC columns. These are intended as a starting point, and optimization may be required for specific applications.

Experimental Workflow

Experimental_Workflow A Sample Preparation (Dilution in appropriate solvent) B GC Instrument Setup A->B C Injection of Sample B->C D Separation on GC Column C->D E Detection (FID or MS) D->E F Data Acquisition and Analysis E->F

Caption: A typical experimental workflow for the GC analysis of C8 alcohol isomers.

Method 1: Analysis on a Non-Polar Column
  • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

Method 2: Analysis on a Polar Column
  • Column: CW-20M (or equivalent Carbowax-type), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 8°C/min to 200°C.

    • Hold for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

This guide provides a foundational understanding of the GC separation of C8 alcohol isomers. For specific applications, further method development and validation are recommended. The provided data and protocols should serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

A Comparative Analysis of Synthetic Routes to 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of chiral building blocks and intermediates is paramount. 6-Methyl-1-heptanol, a valuable chiral alcohol, can be synthesized through various methodologies. This guide provides a comparative study of three primary synthetic routes: the Grignard reaction, hydroformylation followed by reduction, and the reduction of 6-methylheptanoic acid. A fourth, highly efficient alternative, hydroboration-oxidation, is also discussed. The comparison focuses on reaction efficiency, offering experimental data from analogous transformations to guide the selection of the most suitable method.

Comparative Synthesis Efficiency

The following table summarizes the key performance indicators for the different synthetic routes to this compound. Data for the Grignard reaction and hydroformylation are based on closely related analogous reactions due to the limited availability of direct comparative studies for this specific molecule.

Synthesis RouteStarting MaterialsKey ReagentsTypical YieldReaction Time (approx.)Key AdvantagesKey Disadvantages
Grignard Reaction Isoamyl bromide, Magnesium, ParaformaldehydeDiethyl ether (anhydrous), HCl (aq)64-69% (analogous reaction)[1]3-4 hoursReadily available starting materials, well-established procedure.Highly sensitive to moisture and air, potential for side reactions.
Hydroformylation-Reduction 5-Methyl-1-hexeneCO, H₂, Rh or Co catalyst, then a reducing agent (e.g., NaBH₄)Aldehyde yield: ~95% (analogous reaction)[2][3]4-24 hoursHigh atom economy, potential for high regioselectivity.Requires specialized high-pressure equipment, catalyst can be expensive.
Reduction of Carboxylic Acid 6-Methylheptanoic acidLithium aluminum hydride (LiAlH₄)High (typically >90%)2-4 hoursHigh yields, effective for a wide range of carboxylic acids.[4]LiAlH₄ is highly reactive and requires careful handling, stoichiometric waste.
Hydroboration-Oxidation 5-Methyl-1-hexeneBorane (BH₃), THF, H₂O₂, NaOH>99% regioselectivity, quantitative yield (analogous reaction)[4]2-3 hoursExcellent regioselectivity for anti-Markovnikov alcohols, high yields, mild conditions.[4][5]Borane reagents are sensitive to air and moisture.

Detailed Experimental Protocols

Grignard Reaction Synthesis

This protocol is based on the synthesis of a primary alcohol from an alkyl halide and formaldehyde (B43269).

Step 1: Formation of the Grignard Reagent

  • All glassware must be thoroughly dried in an oven and assembled while hot under a nitrogen atmosphere to exclude moisture.

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • A solution of isoamyl bromide in anhydrous diethyl ether is prepared in the dropping funnel.

  • A small portion of the isoamyl bromide solution is added to the magnesium turnings to initiate the reaction, which is indicated by the formation of a cloudy solution and gentle refluxing of the ether.

  • Once the reaction has started, the remaining isoamyl bromide solution is added dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (isoamylmagnesium bromide).

Step 2: Reaction with Formaldehyde and Work-up

  • Gaseous formaldehyde, generated by heating paraformaldehyde, is bubbled through the stirred Grignard solution, which is cooled in an ice bath.

  • The reaction is typically exothermic and the rate of formaldehyde addition should be controlled to maintain the reaction temperature below 20°C.

  • After the addition of formaldehyde is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid while cooling in an ice bath.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by distillation.

Hydroformylation-Reduction Synthesis

This two-step procedure involves the initial formation of 6-methylheptanal (B128093) followed by its reduction.

Step 1: Hydroformylation of 5-Methyl-1-hexene

  • A high-pressure reactor (autoclave) is charged with 5-methyl-1-hexene, a rhodium or cobalt-based catalyst (e.g., Rh(acac)(CO)₂ with a phosphine (B1218219) ligand), and a suitable solvent (e.g., toluene).

  • The reactor is sealed, purged with nitrogen, and then pressurized with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1 ratio) to the desired pressure (e.g., 20-100 atm).

  • The mixture is heated to the reaction temperature (e.g., 80-120°C) and stirred vigorously for several hours.

  • The reaction progress is monitored by gas chromatography to determine the conversion of the olefin and the selectivity to the desired aldehyde isomers.

  • After the reaction is complete, the reactor is cooled, and the pressure is carefully released.

Step 2: Reduction of 6-Methylheptanal

  • The crude reaction mixture containing 6-methylheptanal is transferred to a reaction flask.

  • The aldehyde is reduced to the corresponding alcohol using a suitable reducing agent. For example, sodium borohydride (B1222165) in ethanol (B145695) or lithium aluminum hydride in diethyl ether.

  • The reducing agent is added portion-wise to the aldehyde solution, typically at 0°C.

  • The reaction is stirred until completion (monitored by TLC or GC).

  • A standard aqueous work-up is performed to quench the excess reducing agent and isolate the crude product.

  • This compound is purified by distillation.

Reduction of 6-Methylheptanoic Acid

This method employs a powerful reducing agent to directly convert the carboxylic acid to the primary alcohol.

  • A solution of 6-methylheptanoic acid in a dry ether (such as diethyl ether or tetrahydrofuran) is prepared.

  • In a separate, dry, three-necked flask under a nitrogen atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) in the same anhydrous ether is prepared and cooled in an ice bath.

  • The solution of 6-methylheptanoic acid is added dropwise to the LiAlH₄ suspension with vigorous stirring. The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature.

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a few hours to ensure complete reduction.

  • The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water, all while cooling in an ice bath.[6] This procedure is known as the Fieser work-up and results in a granular precipitate that is easy to filter.[6]

  • The resulting solid is removed by filtration, and the filter cake is washed with ether.

  • The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The resulting this compound is purified by distillation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow for each of the primary synthesis methods described.

Grignard_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A Isoamyl bromide D Formation of Isoamylmagnesium bromide (Grignard Reagent) A->D B Magnesium B->D C Paraformaldehyde E Reaction with Formaldehyde C->E D->E F Acidic Work-up E->F G This compound F->G

Caption: Workflow for the Grignard Synthesis of this compound.

Hydroformylation_Reduction_Synthesis cluster_start Starting Material cluster_reaction Reaction Steps cluster_intermediate Intermediate cluster_product Final Product A 5-Methyl-1-hexene B Hydroformylation (CO, H₂, Catalyst) A->B D 6-Methylheptanal B->D C Reduction of Aldehyde (e.g., NaBH₄) E This compound C->E D->C

Caption: Two-step synthesis of this compound via hydroformylation and reduction.

Acid_Reduction_Synthesis cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product A 6-Methylheptanoic acid B Reduction with LiAlH₄ A->B C This compound B->C

Caption: Direct reduction of 6-Methylheptanoic acid to this compound.

References

Evaluating the Cost-Effectiveness of 6-Methyl-1-heptanol Synthesis Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary synthesis routes for 6-Methyl-1-heptanol, a valuable compound in various industrial applications. The analysis focuses on the cost-effectiveness of each route, supported by available experimental data and detailed methodologies. The objective is to offer a clear, data-driven framework to aid in the selection of the most appropriate synthesis strategy based on specific laboratory or industrial needs.

Overview of Synthesis Routes

Three principal synthetic pathways for the production of this compound are evaluated:

  • Route 1: Grignard Reaction: A classic organometallic approach involving the reaction of a Grignard reagent with an electrophile.

  • Route 2: Hydroformylation followed by Reduction: An industrial "oxo process" that converts an alkene into an aldehyde, which is subsequently reduced to the alcohol.

  • Route 3: Reduction of 6-Methylheptanoic Acid: A direct reduction of the corresponding carboxylic acid to the primary alcohol.

The following sections provide a detailed analysis of each route, including experimental protocols, cost breakdowns, and a comparative evaluation of their economic and practical feasibility.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data gathered for each synthesis route, offering a side-by-side comparison of their key cost and process parameters.

Table 1: Estimated Raw Material Costs per Mole of this compound

Raw MaterialRoute 1: Grignard ReactionRoute 2: Hydroformylation & ReductionRoute 3: Reduction of 6-Methylheptanoic AcidUnit Price (Approx.)
5-Methyl-1-hexene (B1630410)-~1 mole-Varies
Carbon Monoxide (CO)-~1 mole-Varies
Hydrogen (H₂)-~2 moles-Varies
1-Bromo-2-methylpentane (B146034)~1 mole--$310.00 / 100g[1]
Magnesium Turnings~1 mole--Varies
Formaldehyde (B43269)~1 mole--Varies
6-Methylheptanoic Acid--~1 moleVaries
Lithium Aluminum Hydride (LiAlH₄)--~0.25-0.5 moles$538.00 / 1kg[2]
Rhodium Catalyst (e.g., Rh(acac)(CO)₂)-Catalytic-High, variable[3]
Estimated Raw Material Cost per Mole High Moderate High

Note: Prices are based on available 2025 catalog data and are subject to significant variation based on supplier, purity, and scale. Catalyst costs for hydroformylation are a major factor and depend heavily on recycling efficiency.

Table 2: Comparison of Process and Economic Parameters

ParameterRoute 1: Grignard ReactionRoute 2: Hydroformylation & ReductionRoute 3: Reduction of 6-Methylheptanoic Acid
Overall Yield (%) 60-80 (estimated)85-95 (estimated)>90 (estimated)
Reaction Steps 2 (Grignard formation, reaction)2 (Hydroformylation, reduction)1
Reaction Conditions Mild (0-40 °C, atmospheric pressure)High pressure (10-100 atm), moderate temp (80-150 °C)Mild to moderate (0-70 °C, atmospheric pressure)
Catalyst None (stoichiometric Mg)Rhodium-based (expensive, requires recycling)None (stoichiometric LiAlH₄)
Energy Consumption LowHighLow to Moderate
Waste Generation Magnesium salts, organic byproductsCatalyst residues, organic byproductsAluminum salts
Scalability Lab to pilot scaleIndustrial scaleLab to pilot scale

Table 3: Overall Cost-Effectiveness Evaluation

MetricRoute 1: Grignard ReactionRoute 2: Hydroformylation & ReductionRoute 3: Reduction of 6-Methylheptanoic Acid
Capital Expenditure (CapEx) LowHighLow
Operating Expenditure (OpEx) High (reagent cost)Moderate (energy, catalyst)High (reagent cost)
Overall Cost-Effectiveness ModerateHigh (at scale with catalyst recycling)Low
Key Advantage Versatility, mild conditionsHigh efficiency and selectivity at scaleHigh yield, simple procedure
Key Disadvantage Stoichiometric metal use, moisture sensitivityHigh initial investment, catalyst costExpensive, hazardous reducing agent

Experimental Protocols

Detailed methodologies for the key experiments in each synthesis route are provided below. Safety Precaution: All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Route 1: Grignard Reaction

This protocol is adapted from general procedures for the synthesis of primary alcohols via Grignard reaction with formaldehyde[4].

Step 1: Preparation of 5-Methylhexylmagnesium Bromide

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Protect the system from atmospheric moisture with drying tubes.

  • Initiation: Place magnesium turnings (1.1 eq.) in the flask. Add a small crystal of iodine.

  • Reagent Addition: Add a solution of 1-bromo-2-methylpentane (1.0 eq.) in anhydrous diethyl ether to the dropping funnel. Add a small portion to the magnesium turnings.

  • Reaction: The reaction is initiated by gentle warming. Once initiated (disappearance of iodine color and gentle reflux), add the remaining alkyl bromide solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

Step 2: Reaction with Formaldehyde and Work-up

  • Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly introduce gaseous formaldehyde (generated from the pyrolysis of paraformaldehyde) or add a suspension of dry paraformaldehyde (1.1 eq.) in anhydrous diethyl ether. Maintain the temperature below 10 °C.

  • Quenching: After the addition, stir the reaction mixture at room temperature for 1-2 hours. Cool the mixture again to 0 °C and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude this compound by distillation.

Route 2: Hydroformylation and Reduction

This two-step process involves the hydroformylation of 5-methyl-1-hexene to produce 6-methylheptanal (B128093), followed by its reduction.

Step 1: Hydroformylation of 5-Methyl-1-hexene

This protocol is based on general industrial hydroformylation processes[5].

  • Catalyst Preparation: In a high-pressure autoclave, dissolve a rhodium precursor (e.g., Rh(acac)(CO)₂) and a suitable phosphine (B1218219) ligand (e.g., triphenylphosphine) in a deoxygenated solvent like toluene.

  • Reaction: Add 5-methyl-1-hexene to the autoclave. Seal the reactor and purge with nitrogen, followed by syngas (a mixture of CO and H₂).

  • Conditions: Pressurize the reactor to the desired pressure (e.g., 20-50 atm) and heat to the reaction temperature (e.g., 100-120 °C). Maintain the reaction with vigorous stirring for several hours until the desired conversion is achieved.

  • Work-up: Cool the reactor, vent the excess gas, and collect the reaction mixture. The 6-methylheptanal can be isolated by distillation.

Step 2: Reduction of 6-Methylheptanal

  • Catalytic Hydrogenation: The crude 6-methylheptanal is transferred to a hydrogenation reactor containing a suitable catalyst (e.g., Raney nickel or a supported palladium catalyst).

  • Reaction: The reactor is pressurized with hydrogen gas and heated. The reaction is monitored until the aldehyde is fully converted to this compound.

  • Purification: The catalyst is removed by filtration, and the product is purified by distillation.

Route 3: Reduction of 6-Methylheptanoic Acid

This protocol is adapted from standard procedures for the reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄)[6].

  • Apparatus Setup: Set up a flame-dried three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Suspend lithium aluminum hydride (0.3-0.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF) in the flask and cool to 0 °C.

  • Addition of Acid: Dissolve 6-methylheptanoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

  • Quenching (Fieser work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (B78521) (x mL), and then water again (3x mL), where x is the mass in grams of LiAlH₄ used.

  • Purification: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF. Combine the filtrates, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the resulting this compound by distillation.

Visualization of Synthesis Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for selecting a synthesis route and the chemical pathways for each method.

Synthesis_Route_Selection start Start: Need to Synthesize This compound scale What is the production scale? start->scale cost_sensitivity What is the sensitivity to capital vs. operating costs? scale->cost_sensitivity Large Scale grignard Route 1: Grignard Reaction scale->grignard Lab/Pilot Scale reduction Route 3: Acid Reduction scale->reduction Lab Scale cost_sensitivity->grignard Low CapEx desired hydroformylation Route 2: Hydroformylation cost_sensitivity->hydroformylation Low OpEx desired env_concerns Are there significant environmental/safety concerns? grignard->env_concerns Consider waste hydroformylation->env_concerns Consider catalyst handling reduction->env_concerns Consider reagent handling Grignard_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 1-Bromo-2-methylpentane 1-Bromo-2-methylpentane 5-Methylhexylmagnesium bromide 5-Methylhexylmagnesium bromide 1-Bromo-2-methylpentane->5-Methylhexylmagnesium bromide + Mg Magnesium Magnesium Formaldehyde Formaldehyde This compound This compound 5-Methylhexylmagnesium bromide->this compound + H₂C=O, then H₃O⁺ Hydroformylation_Reduction cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 5-Methyl-1-hexene 5-Methyl-1-hexene 6-Methylheptanal 6-Methylheptanal 5-Methyl-1-hexene->6-Methylheptanal + CO, H₂ (Rh catalyst) This compound This compound 6-Methylheptanal->this compound + H₂ (Reduction) Acid_Reduction cluster_start Starting Material cluster_product Product 6-Methylheptanoic Acid 6-Methylheptanoic Acid This compound This compound 6-Methylheptanoic Acid->this compound + LiAlH₄, then H₂O

References

Safety Operating Guide

Proper Disposal of 6-Methyl-1-heptanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 6-Methyl-1-heptanol. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this flammable liquid.

This compound, like many other alcohols used in laboratory settings, is considered a hazardous waste due to its flammability.[1] Improper disposal can lead to fire hazards, environmental contamination, and significant legal penalties.[1] Adherence to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and local regulations is mandatory for all institutions generating this type of waste.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Always work in a well-ventilated area, preferably within a chemical fume hood, and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3][4] In case of a spill, absorb the material with an inert substance like sand or vermiculite (B1170534) and collect it for disposal.[2]

Step-by-Step Disposal Protocol

The following steps outline the standard procedure for the disposal of this compound:

  • Waste Characterization: this compound is a flammable liquid and must be treated as a hazardous waste.[2] Do not mix it with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste," indicating the contents ("this compound") and the associated hazards (e.g., "Flammable Liquid").

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.[3][4]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[2] These professionals are equipped to handle and transport hazardous materials in compliance with all federal, state, and local regulations.

Important Note: It is illegal and unsafe to dispose of this compound by pouring it down the drain or evaporating it in a fume hood.[5] Even diluted solutions of alcohols may be subject to hazardous waste regulations.[5]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of similar heptanol (B41253) isomers.

PropertyValueSource
Flash PointNot specified for this compound
GHS Hazard StatementsH226, H302, H312, H315, H319, H332, H335[2]
Extinguishing MediaCarbon dioxide, dry chemical, or foam[3][6]
Personal Protective GearSafety goggles, gloves, lab coat[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste? characterize Characterize as Hazardous Waste (Flammable Liquid) start->characterize containerize Collect in a Labeled, Sealed Container characterize->containerize store Store in a Designated Secondary Containment Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end_proc End of Procedure pickup->end_proc

References

Personal protective equipment for handling 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Chemical Identifier and Physical Properties
PropertyValue
CAS Number 26952-21-6[1]
Molecular Formula C8H18O[1]
Molecular Weight 130.23 g/mol [1]
Appearance Clear, colorless liquid[2]
Odor Faint, pleasant odor[2]
Boiling Point ~460.15 K to 460.75 K[1]
Flash Point 180 °F[2]
Solubility Insoluble in water[1][2]
Hazard Identification and GHS Classifications

This compound is a flammable liquid and presents several health hazards. The following table summarizes its GHS hazard classifications.

Hazard ClassGHS ClassificationHazard Statement
Flammable liquids Category 4H227: Combustible liquid[3]
Acute toxicity, oral Category 4H302: Harmful if swallowed[1][4]
Skin corrosion/irritation Category 2H315: Causes skin irritation[1][4]
Serious eye damage/eye irritation Category 2AH319: Causes serious eye irritation[1][3][4]
Acute toxicity, inhalation Not specifiedH332: Harmful if inhaled[4]
Specific target organ toxicity - single exposure Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[4]
Hazardous to the aquatic environment, long-term hazard Category 3H412: Harmful to aquatic life with long lasting effects[3]

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following workflow outlines the necessary steps for safe handling, from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Work in Well-Ventilated Area (e.g., Fume Hood) gather_ppe Gather Required PPE locate_safety Locate Eyewash Station and Safety Shower don_ppe Don Appropriate PPE handle_chem Handle Chemical - Avoid ignition sources - Use non-sparking tools don_ppe->handle_chem Proceed with experiment doff_ppe Doff PPE Correctly handle_chem->doff_ppe After completion wash_hands Wash Hands Thoroughly dispose Dispose of Waste (Chemical and Contaminated PPE) in Approved Container start Waste Generated (Chemical or Contaminated PPE) is_chem Is it liquid This compound? start->is_chem is_ppe Is it contaminated PPE? is_chem->is_ppe No chem_container Collect in a labeled, sealed hazardous liquid waste container. is_chem->chem_container Yes ppe_container Collect in a labeled, sealed solid hazardous waste container. is_ppe->ppe_container Yes dispose_vendor Dispose through an approved hazardous waste vendor. is_ppe->dispose_vendor No (Non-hazardous) chem_container->dispose_vendor ppe_container->dispose_vendor

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.